Mlkl-IN-4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H27ClN4O5 |
|---|---|
Molecular Weight |
559.0 g/mol |
IUPAC Name |
N-[6-chloro-1-[3-[4-hydroxy-3-[(2-oxo-1-pyridinyl)methyl]phenyl]prop-2-ynyl]-3-methyl-2,4-dioxopyrimidin-5-yl]-3-(4-methylphenyl)propanamide |
InChI |
InChI=1S/C30H27ClN4O5/c1-20-8-10-21(11-9-20)13-15-25(37)32-27-28(31)35(30(40)33(2)29(27)39)17-5-6-22-12-14-24(36)23(18-22)19-34-16-4-3-7-26(34)38/h3-4,7-12,14,16,18,36H,13,15,17,19H2,1-2H3,(H,32,37) |
InChI Key |
ATSRNJYTNQHJIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)NC2=C(N(C(=O)N(C2=O)C)CC#CC3=CC(=C(C=C3)O)CN4C=CC=CC4=O)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Mlkl-IN-4: A Technical Guide to its Application as a Chemical Probe for MLKL Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in various physiological and pathological processes, including inflammation, infectious diseases, and cancer. The mixed lineage kinase domain-like (MLKL) protein is the terminal effector in this pathway, and its activation is a key event in the execution of necroptotic cell death. Understanding the intricate mechanisms of MLKL function is paramount for the development of novel therapeutics targeting necroptosis-related diseases. Mlkl-IN-4, a potent and specific inhibitor of MLKL, serves as an invaluable chemical probe for dissecting the molecular events governed by this pseudokinase. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
This compound: Mechanism of Action and Properties
This compound, also identified as compound 56, is a uracil derivative that potently inhibits necroptosis.[1] Its primary mechanism of action is the inhibition of MLKL translocation to the plasma membrane, a crucial step for the execution of necroptotic cell death.[1] Importantly, this compound acts downstream of the phosphorylation of MLKL by its upstream kinase, RIPK3.[1] This allows researchers to specifically investigate the post-phosphorylation events in the necroptosis pathway.
This compound possesses favorable chemical properties for a chemical probe, including a half-life of over 48 hours and significantly lower reactivity with glutathione, suggesting reduced potential for off-target effects.[1] It also contains an alkyne group, making it suitable for click chemistry applications, enabling its use in target identification and validation studies.[1]
Quantitative Data
The following table summarizes the available quantitative data for this compound and other relevant MLKL inhibitors for comparative purposes.
| Compound | Target | Assay System | Potency (EC50/IC50) | Binding Affinity (Kd) | Reference |
| This compound (compound 56) | MLKL | Necroptosis in HT-29 cells | 82 nM (EC50) | Not Reported | [1] |
| Necrosulfonamide (NSA) | Human MLKL (Cys86) | Necroptosis in human cells | ~500 nM (IC50) | Not Applicable (covalent) | [2][3] |
| TC13172 | Human MLKL (Cys86) | Necroptosis in HT-29 cells | 2 nM (EC50) | Not Applicable (covalent) | [4] |
| Compound 1 (GW806742X) | MLKL (ATP-binding site) | Necroptosis in FADD-deficient Jurkat cells | 1.85 µM (EC50) | 530 nM | [5][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound to probe MLKL function.
Cell Viability Assay to Determine the Efficacy of this compound
This protocol is designed to quantify the ability of this compound to inhibit necroptosis-induced cell death.
Materials:
-
HT-29 cells (or other suitable cell line)
-
DMEM supplemented with 10% FBS, penicillin/streptomycin
-
TNF-α (Tumor Necrosis Factor-alpha)
-
Smac mimetic (e.g., birinapant)
-
z-VAD-fmk (pan-caspase inhibitor)
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
96-well opaque-walled plates
Procedure:
-
Seed HT-29 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Pre-treat the cells with varying concentrations of this compound for 1-2 hours. Include a vehicle control (DMSO).
-
Induce necroptosis by adding a cocktail of TNF-α (e.g., 20 ng/mL), Smac mimetic (e.g., 100 nM), and z-VAD-fmk (e.g., 20 µM).
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the EC50 value by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic curve.[7]
Western Blot Analysis of MLKL Phosphorylation and Translocation
This protocol allows for the assessment of this compound's effect on MLKL phosphorylation and its localization to the membrane fraction.
Materials:
-
HT-29 cells
-
Cell culture reagents as described in 3.1
-
This compound
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MLKL (Ser358 for human), anti-MLKL, anti-GAPDH (loading control), anti-Calnexin (membrane marker)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed HT-29 cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with this compound (e.g., 1 µM) or vehicle (DMSO) for 1-2 hours.
-
Induce necroptosis as described in 3.1 for a shorter time course (e.g., 4-6 hours).
-
For total cell lysates: a. Wash cells with ice-cold PBS and lyse in RIPA buffer. b. Determine protein concentration using the BCA assay. c. Proceed with SDS-PAGE and western blotting to detect total MLKL and phospho-MLKL.
-
For membrane fractionation: a. Harvest cells and perform subcellular fractionation to isolate the crude membrane and cytosolic fractions. b. Determine protein concentration of each fraction. c. Perform SDS-PAGE and western blotting, probing for MLKL, a cytosolic marker (e.g., GAPDH), and a membrane marker (e.g., Calnexin) to assess the purity of fractions and the translocation of MLKL.[8]
-
Analyze the resulting blots to determine if this compound affects MLKL phosphorylation and its presence in the membrane fraction.
Immunoprecipitation of MLKL
This protocol can be used to isolate MLKL and its interacting partners to study the effect of this compound on complex formation.
Materials:
-
HT-29 cells
-
Cell culture and treatment reagents as described above
-
Immunoprecipitation (IP) lysis buffer (e.g., Triton X-100 based buffer)
-
Anti-MLKL antibody or anti-FLAG/HA antibody if using tagged protein
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and western blotting reagents
Procedure:
-
Treat cells with or without necroptosis inducers and this compound as described previously.
-
Lyse cells in IP lysis buffer.
-
Pre-clear the lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with the primary antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads extensively with wash buffer.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by SDS-PAGE and western blotting to detect MLKL and any co-immunoprecipitated proteins.
Visualizations
The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts related to this compound and MLKL function.
Figure 1: The Necroptosis Signaling Pathway and the Site of Action of this compound.
Figure 2: A generalized experimental workflow for characterizing this compound as an MLKL inhibitor.
Figure 3: Logical relationship illustrating the inhibitory action of this compound on the necroptotic pathway.
Conclusion
This compound is a powerful and specific chemical probe for investigating the function of MLKL in necroptosis. Its ability to inhibit MLKL translocation downstream of phosphorylation provides a unique tool to uncouple these two key events in the necroptotic cascade. The detailed protocols and conceptual diagrams provided in this guide are intended to facilitate the effective use of this compound in research and drug discovery, ultimately contributing to a deeper understanding of necroptosis and the development of novel therapeutic strategies.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The brain protection of MLKL inhibitor necrosulfonamide against focal ischemia/reperfusion injury associating with blocking the nucleus and nuclear envelope translocation of MLKL and RIP3K [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Activation of the pseudokinase MLKL unleashes the four-helix bundle domain to induce membrane localization and necroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. MLKL polymerization-induced lysosomal membrane permeabilization promotes necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and Synthesis of Mlkl-IN-4
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of Mlkl-IN-4, a potent and specific inhibitor of Mixed Lineage Kinase Domain-Like (MLKL) protein, the terminal effector of necroptosis. This document details the chemical structure, synthesis protocol, and key biological data of this compound, also referred to as compound 56 in its primary publication. Experimental protocols for the core assays used to characterize its activity are provided, along with diagrams illustrating the necroptotic signaling pathway and the experimental workflow for its evaluation. All quantitative data are summarized in structured tables for ease of comparison and analysis.
Introduction to this compound
This compound is a novel small molecule inhibitor of MLKL, the executioner protein in the necroptotic cell death pathway.[1] Necroptosis is a form of programmed necrosis that is implicated in the pathophysiology of a range of human diseases, including inflammatory conditions, neurodegenerative disorders, and ischemia-reperfusion injury. As the terminal effector of this pathway, MLKL represents a key therapeutic target. This compound emerged from a scaffold morphing approach based on a previously identified xanthine MLKL inhibitor.[2] It is a potent inhibitor of necroptosis in human HT-29 colon adenocarcinoma cells, acting downstream of MLKL phosphorylation by its upstream kinase, RIPK3.[1][2] Mechanistically, this compound has been shown to inhibit the translocation of activated MLKL to the plasma membrane, a critical step for the execution of necroptotic cell death.[1][3]
Chemical Properties and Structure
This compound is a uracil derivative with a molecular formula of C30H27ClN4O5 and a molecular weight of 559.01 g/mol .[1] It contains an alkyne group, making it suitable for use as a click chemistry reagent.[1]
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 1-(4-(but-2-yn-1-yl)-3-chlorophenyl)-3-(4-(p-tolyl)butanoyl)urea | [1] |
| Molecular Formula | C30H27ClN4O5 | [1] |
| Molecular Weight | 559.01 g/mol | [1] |
| CAS Number | 3031406-17-1 | [1] |
| SMILES | O=C(NC1=C(Cl)N(CC#CC2=CC=C(O)C(CN3C=CC=CC3=O)=C2)C(N(C)C1=O)=O)CCC4=CC=C(C)C=C4 | [1] |
Synthesis of this compound
The synthesis of this compound involves a multi-step process. The following is a representative synthetic scheme.
Experimental Protocol: Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is outlined below, based on standard organic chemistry principles and procedures adapted from the synthesis of similar urea derivatives.
Step 1: Synthesis of 4-(3,5-Dimethylpiperidin-1-yl)-3-nitro-benzaldehyde
To a solution of 4-fluoro-3-nitrobenzaldehyde (34.9 mmol) in dichloromethane (100 mL), 3,5-dimethylpiperidine (52.1 mmol) and triethylamine (52.4 mmol) are added at 0 °C. The mixture is stirred at room temperature for 30 minutes, then poured into water and extracted with dichloromethane. The organic layers are washed with 1N HCl and brine, dried over anhydrous Na2SO4, and concentrated to yield the product.
Step 2: General Procedure for the Synthesis of Urea Derivatives
The synthesis of the final urea compounds is achieved by reacting an appropriate amine with an isocyanate. Specifically, for a compound with a similar core structure, the reaction of an amine intermediate with p-tolyl isocyanate in dry tetrahydrofuran affords the desired urea derivative.
Biological Activity and Quantitative Data
This compound has been demonstrated to be a potent inhibitor of necroptosis. Its biological activity has been characterized in various in vitro assays.
Table 2: In Vitro Activity of this compound
| Assay | Cell Line | EC50 / IC50 | Reference |
| Necroptosis Inhibition | HT-29 | 82 nM | [1] |
| RIPK1 Kinase Inhibition | - | Slight inhibition at 10 µM | [1] |
Pharmacokinetic Properties:
This compound exhibits a half-life (T1/2) of over 48 hours and shows a reaction rate with glutathione (GSH) that is more than 150-fold lower than that of the parent xanthine inhibitor, suggesting reduced potential for off-target effects and cellular toxicity.[1][2]
Experimental Protocols
Necroptosis Induction and Inhibition Assay in HT-29 Cells
This protocol describes the induction of necroptosis in the human colon adenocarcinoma cell line HT-29 and the assessment of the inhibitory potential of this compound.
-
Cell Culture: HT-29 cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and penicillin/streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Assay Setup: Cells are seeded in 96-well plates at a density of 1 × 10^4 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are pre-treated with various concentrations of this compound for 1.5 hours.
-
Necroptosis Induction: Necroptosis is induced by treating the cells with a combination of TNF-α (T), a Smac mimetic (S), and a pan-caspase inhibitor, z-VAD-FMK (Z).[3][4][5] A typical combination for HT-29 cells is 20 ng/mL TNF-α, 100 nM Smac mimetic, and 20 µM z-VAD-FMK.[4]
-
Cell Viability Assessment: After a 24-hour incubation period, cell viability is assessed using a CellTiter-Glo luminescent cell viability assay, which measures ATP levels.
-
Data Analysis: The EC50 value, the concentration of the inhibitor that results in a 50% rescue from necroptotic cell death, is calculated from the dose-response curve.
MLKL Membrane Translocation Assay
This immunofluorescence-based assay is used to visualize the effect of this compound on the translocation of phosphorylated MLKL (p-MLKL) to the plasma membrane during necroptosis.
-
Cell Culture and Treatment: HT-29 cells are grown on coverslips in 24-well plates. Cells are pre-treated with this compound (e.g., 1 µM) for 1.5 hours, followed by induction of necroptosis with T/S/Z for 4 hours.[1][6]
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde in PBS for 12 minutes, followed by permeabilization with 1% Triton X-100 in PBS containing 0.02% BSA for 2 minutes.[6]
-
Immunostaining: Cells are incubated with a primary antibody against phosphorylated MLKL (p-MLKL, e.g., phospho-S358). Following washes, a fluorescently labeled secondary antibody is applied. Nuclei are counterstained with DAPI.
-
Microscopy and Analysis: Coverslips are mounted on slides and imaged using a fluorescence microscope. The subcellular localization of p-MLKL is observed. In untreated necroptotic cells, p-MLKL will form puncta and localize to the plasma membrane.[5][6] In cells treated with an effective inhibitor like this compound, p-MLKL will remain in the cytoplasm.[1]
RIPK1 Kinase Inhibition Assay
This assay determines the effect of this compound on the enzymatic activity of RIPK1 kinase.
-
Assay Principle: A common method is a fluorescence polarization (FP)-based assay that measures the competition of a test compound with a fluorescently labeled ATP-competitive ligand for binding to the ATP pocket of RIPK1.
-
Reagents: Purified, GST-tagged human RIPK1 (amino acids 1-375), a fluorescently labeled ligand, and the test compound (this compound).
-
Procedure:
-
A reaction mixture is prepared containing purified RIPK1 enzyme and the fluorescent ligand in an appropriate assay buffer.
-
This compound is added at various concentrations.
-
The mixture is incubated to allow for binding to reach equilibrium.
-
Fluorescence polarization is measured using a suitable plate reader.
-
-
Data Analysis: A decrease in fluorescence polarization indicates displacement of the fluorescent ligand by the test compound. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of ligand binding, is calculated.
Visualizations
Necroptosis Signaling Pathway
Caption: The canonical necroptosis signaling pathway initiated by TNF-α.
This compound Synthesis and Evaluation Workflow
Caption: Workflow for the synthesis and biological evaluation of this compound.
Conclusion
This compound is a valuable chemical probe for studying the role of MLKL in necroptosis and holds potential as a starting point for the development of therapeutics for diseases driven by this cell death pathway. Its well-defined mechanism of action, involving the inhibition of MLKL translocation, and its favorable in vitro properties make it a significant tool for researchers in the field of cell death and drug discovery. This guide provides the essential technical information required for the synthesis and application of this compound in a research setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. MLKL trafficking and accumulation at the plasma membrane control the kinetics and threshold for necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MLKL polymerization-induced lysosomal membrane permeabilization promotes necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plasma membrane translocation of trimerized MLKL protein is required for TNF-induced necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Structure-Activity Relationship of Mlkl-IN-4: A Technical Guide to a Novel Class of Necroptosis Inhibitors
For Immediate Release
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) for Mlkl-IN-4, a potent and novel inhibitor of Mixed Lineage Kinase Domain-Like (MLKL) protein, the executioner of necroptotic cell death. This document is intended for researchers, scientists, and drug development professionals engaged in the study of necroptosis and the discovery of therapeutic agents targeting this pathway. Herein, we present a comprehensive summary of quantitative SAR data, detailed experimental protocols for key biological assays, and visual representations of the underlying signaling pathways and experimental workflows.
Introduction to this compound and Necroptosis
Necroptosis is a form of regulated necrosis that is implicated in the pathophysiology of a wide range of human diseases, including inflammatory conditions, neurodegenerative disorders, and ischemia-reperfusion injury.[1][2] The central signaling cascade of necroptosis involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, culminating in the phosphorylation and activation of MLKL.[1][3] Activated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis.[4][5]
This compound (also referred to as compound 56) has emerged from a new class of uracil derivatives as a potent inhibitor of MLKL-mediated necroptosis.[6][7] It acts downstream of MLKL phosphorylation and effectively blocks the translocation of MLKL to the cell membrane.[8] This guide delves into the medicinal chemistry efforts that led to the discovery of this compound, providing a detailed examination of how chemical modifications to the uracil scaffold influence its inhibitory activity.
Structure-Activity Relationship (SAR) Studies of Uracil-Based MLKL Inhibitors
The development of this compound was the result of a systematic SAR study, evolving from a previously identified xanthine-based MLKL inhibitor.[6][7] The core of the investigation focused on modifications at three key positions of the uracil scaffold: the N1 and N3 positions of the uracil ring and the acylhydrazone side chain. The inhibitory activity of the synthesized compounds was evaluated in a cell-based necroptosis assay using human colorectal adenocarcinoma HT-29 cells, a well-established model for studying this cell death pathway.[6][9] Necroptosis was induced by a combination of Tumor Necrosis Factor-alpha (TNFα), a Smac mimetic, and the pan-caspase inhibitor z-VAD-fmk (TSZ).[10][11]
The following tables summarize the quantitative SAR data for key analogs, with their anti-necroptotic activity presented as EC50 values.
Table 1: Modifications at the N1 Position of the Uracil Ring
| Compound | R1 | EC50 (nM) in HT-29 cells |
| 3 | H | >10000 |
| 4 | Methyl | 1260 |
| 5 | Ethyl | 280 |
| 6 | Propyl | 210 |
| 7 | Isopropyl | 340 |
| 8 | Cyclopropylmethyl | 120 |
| 9 | Propargyl | 150 |
| 10 | Benzyl | 140 |
Data sourced from Cui B, et al. J Med Chem. 2022.[6][7]
SAR Summary for N1 Position: Substitution at the N1 position was found to be critical for activity. A simple hydrogen (Compound 3) resulted in a loss of potency. Small alkyl groups like methyl and ethyl (Compounds 4 and 5) conferred moderate activity, with potency generally increasing with a slightly larger, more rigid, or electron-rich substituent like cyclopropylmethyl and benzyl (Compounds 8 and 10).
Table 2: Modifications at the N3 Position of the Uracil Ring
| Compound | R2 | EC50 (nM) in HT-29 cells |
| 28 | H | 120 |
| 29 | 4-Fluorobenzyl | 140 |
| 30 | 4-Chlorobenzyl | 110 |
| 31 | 4-Bromobenzyl | 130 |
| 32 | 4-Methylbenzyl | 120 |
| 33 | 4-Methoxybenzyl | 160 |
| 34 | 2-Naphthylmethyl | 150 |
Data sourced from Cui B, et al. J Med Chem. 2022.[6][7]
SAR Summary for N3 Position: Modifications at the N3 position with various substituted benzyl groups showed that this position is relatively tolerant to a range of substituents. Halogenated benzyl groups (Compounds 29-31) and those with small alkyl or alkoxy groups (Compounds 32 and 33) maintained potent inhibitory activity, suggesting that steric and electronic properties in this region have a modest impact on potency.
Table 3: Modifications of the Acylhydrazone Side Chain
| Compound | R3 | EC50 (nM) in HT-29 cells |
| 48 | Phenyl | 110 |
| 49 | 4-Methylphenyl | 95 |
| 50 | 4-Ethylphenyl | 98 |
| 51 | 4-Propylphenyl | 110 |
| 52 | 4-Isopropylphenyl | 100 |
| 53 | 4-Methoxyphenyl | 130 |
| 54 | 4-Chlorophenyl | 120 |
| 55 | 4-Bromophenyl | 110 |
| 56 (this compound) | 4-Methylphenyl | 82 |
Data sourced from Cui B, et al. J Med Chem. 2022.[6][7]
SAR Summary for Acylhydrazone Side Chain: The acylhydrazone moiety proved to be a critical determinant of high potency. A phenyl group at the R3 position (Compound 48) provided a good starting point. The introduction of a methyl group at the para-position of the phenyl ring (Compound 49) slightly improved activity. Further optimization, combining favorable substitutions at all three positions, culminated in the discovery of this compound (Compound 56), which exhibited the most potent activity in the series with an EC50 of 82 nM.[6][8]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the SAR studies of this compound and its analogs.
Necroptosis Inhibition Assay in HT-29 Cells
This assay is the primary method for quantifying the anti-necroptotic activity of the compounds.
1. Cell Culture and Seeding:
- Human colorectal adenocarcinoma HT-29 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Cells are maintained in a humidified incubator at 37°C with 5% CO2.
- For the assay, HT-29 cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to attach overnight.
2. Compound Treatment and Necroptosis Induction:
- The following day, the culture medium is replaced with fresh medium containing the test compounds at various concentrations.
- Cells are pre-incubated with the compounds for 1 hour.
- Necroptosis is then induced by adding a cocktail of human TNFα (20 ng/mL), a Smac mimetic (100 nM), and the pan-caspase inhibitor z-VAD-fmk (20 µM).[10][11]
3. Assessment of Cell Viability:
- After 24 hours of incubation with the necroptosis-inducing cocktail, cell viability is assessed using the CellTiter-Glo Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.
- Luminescence is measured using a microplate reader.
- The half-maximal effective concentration (EC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis of MLKL Translocation
This assay is used to confirm the mechanism of action of the inhibitors by assessing their ability to prevent the translocation of MLKL to the cell membrane.
1. Cell Treatment and Fractionation:
- HT-29 cells are seeded in 6-well plates and grown to 80-90% confluency.
- Cells are pre-treated with the test compound (e.g., this compound at 1 µM) for 1 hour, followed by induction of necroptosis with TNFα, Smac mimetic, and z-VAD-fmk for the indicated time.
- After treatment, cells are harvested and subjected to subcellular fractionation to separate the cytosolic and membrane fractions. This is typically achieved by using a digitonin-based cell permeabilization buffer followed by centrifugation.
2. Protein Quantification and SDS-PAGE:
- The protein concentration of both the cytosolic and membrane fractions is determined using a BCA protein assay kit (Thermo Fisher Scientific).
- Equal amounts of protein from each fraction are mixed with Laemmli sample buffer, boiled, and then separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
3. Immunoblotting:
- The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
- The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- The membrane is then incubated overnight at 4°C with a primary antibody specific for MLKL. Antibodies for loading controls for the cytosolic (e.g., GAPDH) and membrane (e.g., Na+/K+-ATPase) fractions are also used.
- After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system.
Visualizing the Molecular Landscape
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, depict the necroptosis signaling pathway and the experimental workflow for evaluating MLKL inhibitors.
Caption: The necroptosis signaling pathway initiated by TNFα.
Caption: Workflow for the discovery and evaluation of MLKL inhibitors.
Conclusion
The systematic exploration of the structure-activity relationship of uracil-based derivatives has successfully led to the identification of this compound as a highly potent inhibitor of necroptosis. The detailed SAR data presented in this guide highlights the critical importance of substitutions at the N1, N3, and acylhydrazone positions of the uracil scaffold for achieving optimal inhibitory activity. The provided experimental protocols offer a robust framework for the evaluation of MLKL inhibitors and the elucidation of their mechanism of action. The continued investigation of this chemical series holds significant promise for the development of novel therapeutics for the treatment of diseases driven by necroptotic cell death.
References
- 1. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Killer Pseudokinase Mixed Lineage Kinase Domain-Like Protein (MLKL) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of the pseudokinase MLKL unleashes the four-helix bundle domain to induce membrane localization and necroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological events and molecular signaling following MLKL activation during necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of a New Class of Uracil Derivatives as Potential Mixed Lineage Kinase Domain-like Protein (MLKL) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Regression of apoptosis-resistant colorectal tumors by induction of necroptosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Key necroptotic proteins are required for Smac mimetic-mediated sensitization of cholangiocarcinoma cells to TNF-α and chemotherapeutic gemcitabine-induced necroptosis | PLOS One [journals.plos.org]
The Inhibitory Effect of Mlkl-IN-4 on MLKL Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis, a form of regulated necrotic cell death, has emerged as a critical pathway in various physiological and pathological processes, including inflammation, infectious diseases, and cancer. A key effector in this pathway is the mixed lineage kinase domain-like protein (MLKL). Upon activation by receptor-interacting protein kinase 3 (RIPK3), MLKL is phosphorylated, leading to its oligomerization, translocation to the plasma membrane, and subsequent cell death. The central role of MLKL phosphorylation makes it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of Mlkl-IN-4, a potent inhibitor of MLKL, and its effect on MLKL phosphorylation.
This compound: A Potent Inhibitor of MLKL-Mediated Necroptosis
This compound (also known as compound 56) is a uracil derivative identified as a potent inhibitor of MLKL.[1] It effectively blocks necroptosis in various cell models.
Mechanism of Action
This compound acts downstream of MLKL phosphorylation.[2][3] Unlike some other inhibitors that target the upstream kinases RIPK1 or RIPK3, this compound does not affect the phosphorylation status of either RIPK1 or MLKL itself.[2][3] Instead, its mechanism of action involves the partial inhibition of MLKL oligomerization and, more significantly, the inhibition of phosphorylated MLKL's translocation to the plasma membrane.[1] This prevents the final execution steps of necroptosis, namely membrane disruption and cell lysis.
Quantitative Data on the Inhibitory Activity of this compound
The inhibitory potency of this compound has been quantified in cell-based assays. The following table summarizes the available data.
| Cell Line | Assay Type | Parameter | Value | Reference |
| HT-29 (Human colorectal adenocarcinoma) | Cell Viability Assay (Necroptosis Inhibition) | EC50 | 82 nM | [2][3] |
Table 1: In Vitro Efficacy of this compound
Signaling Pathways
The necroptosis signaling cascade leading to MLKL phosphorylation and the subsequent steps inhibited by this compound are depicted in the following diagrams.
Experimental Protocols
Detailed methodologies for key experiments to assess the inhibitory effect of this compound are provided below.
Western Blot for Phospho-MLKL
This protocol is for the detection of phosphorylated MLKL (p-MLKL) in cell lysates to confirm that a compound does not inhibit the upstream phosphorylation event.
Materials:
-
Cells (e.g., HT-29)
-
Necroptosis-inducing agents (e.g., TNF-α, Smac mimetic, z-VAD-FMK)
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-MLKL, anti-total-MLKL, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Pre-treat cells with various concentrations of this compound for 1-2 hours. Induce necroptosis by adding TNF-α (e.g., 20 ng/mL), a Smac mimetic (e.g., 100 nM), and a pan-caspase inhibitor like z-VAD-FMK (e.g., 20 µM). Incubate for the desired time (e.g., 4-8 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-MLKL and total MLKL overnight at 4°C. A loading control antibody (e.g., GAPDH) should also be used.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Cell Viability Assay (Necroptosis Inhibition)
This assay quantifies the ability of this compound to protect cells from necroptotic cell death.
Materials:
-
Cells (e.g., HT-29)
-
Necroptosis-inducing agents
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or WST-1)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 1-2 hours. Include vehicle-only controls.
-
Induction of Necroptosis: Add the necroptosis-inducing stimuli to the appropriate wells. Include an untreated control group.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24 hours).
-
Measurement of Cell Viability: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence or absorbance using a plate reader. Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the EC50 value.
Conclusion
This compound is a valuable tool for studying the role of MLKL in necroptosis. Its potency and specific mechanism of action, downstream of MLKL phosphorylation, make it a promising lead compound for the development of therapeutics targeting diseases where necroptosis is implicated. The experimental protocols and workflows provided in this guide offer a framework for researchers to further investigate the inhibitory effects of this compound and other potential MLKL inhibitors. Further studies, including in vivo efficacy and safety profiling, are warranted to fully elucidate the therapeutic potential of this class of compounds.
References
- 1. Discovery of a New Class of Uracil Derivatives as Potential Mixed Lineage Kinase Domain-like Protein (MLKL) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methodology of drug screening and target identification for new necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Binding Site of Mlkl-IN-4 on MLKL
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding interaction between the potent necroptosis inhibitor, Mlkl-IN-4, and its target, the Mixed Lineage Kinase Domain-Like (MLKL) protein. This document details the binding site, mechanism of action, and relevant experimental protocols, presenting quantitative data in a structured format and visualizing key pathways and workflows.
Introduction to MLKL and Necroptosis
Necroptosis is a form of regulated cell death that is implicated in the pathophysiology of numerous inflammatory diseases, neurodegenerative disorders, and ischemic injury. Unlike apoptosis, necroptosis is a caspase-independent pathway. The execution of necroptosis is mediated by the pseudokinase MLKL. Upon activation by Receptor-Interacting Protein Kinase 3 (RIPK3), MLKL undergoes a conformational change, oligomerizes, and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis.[1][2] Given its central role as the terminal effector in this pathway, MLKL has emerged as a promising therapeutic target for diseases driven by necroptotic cell death.
This compound: A Potent Inhibitor of MLKL
This compound, also known as compound 56, is a novel and potent inhibitor of MLKL.[1][3] It belongs to a class of uracil derivatives developed through scaffold morphing of a previously identified xanthine-based MLKL inhibitor, TC13172.[1][2] this compound effectively inhibits necroptosis in human HT-29 cells with an EC50 of 82 nM.[3] A key characteristic of this compound is that it acts downstream of MLKL phosphorylation, inhibiting the translocation of MLKL to the cell membrane.[3]
The Binding Site of this compound on MLKL
This compound employs a distinct mechanism of action compared to other well-characterized MLKL inhibitors like necrosulfonamide (NSA) and TC13172, which covalently target Cysteine 86 (Cys86) in the N-terminal four-helix bundle (4HB) domain of human MLKL.[4]
Recent studies have revealed that this compound also interacts with the 4HB domain, but its binding is centered around a different site. The uracil core of this compound is positioned to form crucial π-π stacking interactions with Phenylalanine 148 (F148) of MLKL.[4] F148 is located in the "brace" region, a two-helix linker that connects the N-terminal 4HB domain to the C-terminal pseudokinase domain. This interaction is thought to stabilize an inactive conformation of MLKL, thereby preventing the conformational changes necessary for its oligomerization and subsequent translocation to the plasma membrane.[1][4] While the interaction involves the 4HB domain, the key interaction with F148 in the brace region highlights an allosteric mechanism of inhibition.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and other relevant MLKL inhibitors for comparative analysis.
| Compound | Target | Binding Site | Potency (EC50/IC50) | Cell Line | Reference |
| This compound (Cpd 56) | Human MLKL | 4HB Domain / Brace Region (F148) | 82 nM (EC50) | HT-29 | [3] |
| Necrosulfonamide (NSA) | Human MLKL | 4HB Domain (Cys86) | ~500 nM (EC50) | HT-29 | [5] |
| TC13172 | Human MLKL | 4HB Domain (Cys86) | 2 nM (EC50) | HT-29 | [1] |
Signaling Pathway and Mechanism of Inhibition
The following diagram illustrates the necroptosis signaling pathway and the inhibitory action of this compound.
Caption: Necroptosis signaling cascade and the inhibitory mechanism of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and its binding to MLKL.
Cell Viability Assay for Necroptosis Inhibition
This protocol is used to determine the potency of a compound in inhibiting necroptotic cell death.
Workflow Diagram:
Caption: Workflow for determining the efficacy of necroptosis inhibitors.
Methodology:
-
Cell Seeding: Seed human colon adenocarcinoma HT-29 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the compound dilutions.
-
Necroptosis Induction: After a pre-incubation period with the inhibitor (e.g., 1 hour), add a cocktail of necroptosis-inducing agents. A common combination for HT-29 cells is TNF-α (e.g., 20 ng/mL), a SMAC mimetic (e.g., 100 nM), and a pan-caspase inhibitor such as z-VAD-fmk (e.g., 20 µM).
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 24 hours.
-
Viability Measurement: Assess cell viability using a commercially available kit such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.
MLKL Translocation Assay
This assay is used to visualize and quantify the inhibition of MLKL translocation to the plasma membrane.
Workflow Diagram:
Caption: Workflow for assessing the inhibition of MLKL membrane translocation.
Methodology:
-
Cell Treatment: Culture HT-29 cells and treat them with this compound (e.g., 1 µM) for 1 hour, followed by induction of necroptosis for a shorter period (e.g., 4-6 hours) to capture the translocation event.
-
Cell Lysis and Fractionation: Harvest the cells and perform subcellular fractionation to separate the cytosolic and membrane fractions using a commercially available kit or a standard protocol involving differential centrifugation.
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA assay.
-
Western Blotting: Separate equal amounts of protein from the cytosolic and membrane fractions by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunodetection: Probe the membrane with primary antibodies against MLKL and phosphorylated MLKL (p-MLKL), as well as markers for the cytosolic (e.g., GAPDH) and membrane (e.g., Na+/K+ ATPase) fractions to ensure proper fractionation.
-
Analysis: Visualize the protein bands using a chemiluminescence detection system. A decrease in the amount of MLKL and p-MLKL in the membrane fraction of inhibitor-treated cells compared to the control indicates inhibition of translocation.
In Vitro Kinase Assay (RIPK3-MLKL)
This biochemical assay can be used to determine if an inhibitor directly affects the phosphorylation of MLKL by RIPK3.
Workflow Diagram:
Caption: Workflow for the in vitro RIPK3-mediated MLKL phosphorylation assay.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine recombinant human RIPK3 kinase, recombinant human MLKL protein, and a kinase reaction buffer containing ATP and MgCl2.
-
Inhibitor Addition: Add this compound at a range of concentrations to the reaction mixture. Include a no-inhibitor control and a no-enzyme control.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Analysis:
-
Western Blot: Separate the reaction products by SDS-PAGE and perform a Western blot using an antibody specific for phosphorylated MLKL (e.g., anti-p-MLKL (Ser358)). A decrease in the p-MLKL signal indicates inhibition.
-
ADP-Glo™ Kinase Assay: Alternatively, use a luminescence-based assay like ADP-Glo™ to quantify the amount of ADP produced, which is proportional to the kinase activity.
-
Conclusion
This compound is a potent and specific inhibitor of MLKL-mediated necroptosis. Its unique mechanism of action, involving binding to the 4HB domain and brace region of MLKL and allosterically inhibiting its translocation, distinguishes it from other covalent MLKL inhibitors. The detailed experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound and other novel MLKL inhibitors, which hold significant promise for the treatment of a wide range of inflammatory and degenerative diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a New Class of Uracil Derivatives as Potential Mixed Lineage Kinase Domain-like Protein (MLKL) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Many Faces of MLKL, the Executor of Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methodology of drug screening and target identification for new necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Mlkl-IN-4: A Technical Guide to its Impact on the Necrosome Complex
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis, a form of regulated necrosis, is a critical pathway in various physiological and pathological processes, including inflammation, infectious disease, and ischemia-reperfusion injury. The execution of necroptosis is mediated by the necrosome, a multi-protein complex culminating in the activation of the mixed lineage kinase domain-like protein (MLKL). Upon activation, MLKL oligomerizes and translocates to the plasma membrane, leading to membrane rupture and cell death.[1] Given its central role, MLKL has emerged as a key therapeutic target for diseases driven by excessive necroptotic cell death. This technical guide provides an in-depth overview of Mlkl-IN-4, a potent and specific inhibitor of MLKL, and its impact on the necrosome complex.
This compound: Mechanism of Action
This compound, also identified as compound 56 in its discovery publication, is a uracil-based small molecule that potently inhibits human MLKL-mediated necroptosis.[2] Unlike some other kinase inhibitors that target the ATP-binding pocket, this compound acts downstream of the initial necrosome formation and MLKL phosphorylation by its upstream kinase, RIPK3.[3]
The primary mechanism of action of this compound involves the significant inhibition of MLKL translocation to the plasma membrane.[2] While it also partially inhibits the oligomerization of MLKL, its most pronounced effect is on preventing the trafficking of activated MLKL to the cell surface.[2] Critically, this compound does not affect the phosphorylation status of RIPK1 or MLKL itself, indicating its specificity for a downstream event in the necroptosis cascade.[3]
Subsequent studies have revealed that this compound forms a covalent bond with Cysteine 86 (Cys86) within the N-terminal four-helix bundle domain of human MLKL.[1] This covalent modification is believed to be the basis for its inhibitory activity.
Quantitative Data on this compound Activity
The potency and selectivity of this compound have been characterized in various cellular assays. The following tables summarize the key quantitative data.
| Parameter | Cell Line | Value | Reference |
| EC50 (Necroptosis Inhibition) | HT-29 | 82 nM | [3] |
| RIPK1 Kinase Inhibition (at 10 µM) | In vitro | Slight Inhibition | [3] |
| Effect on RIPK1 Phosphorylation | HT-29 cells | No effect | [3] |
| Effect on MLKL Phosphorylation | HT-29 cells | No effect | [3] |
Table 1: In vitro and cellular activity of this compound.
| Mechanism | Observation | Concentration | Cell Line | Reference |
| MLKL Translocation to Membrane | Significant Inhibition | 1 µM | HT-29 | [3] |
| MLKL Oligomerization | Partial Inhibition | Not specified | Not specified | [2] |
Table 2: Mechanistic effects of this compound on MLKL function.
Signaling Pathways and Experimental Workflows
To visually represent the complex processes involved, the following diagrams illustrate the necroptosis signaling pathway, the mechanism of this compound, and the workflows of key experimental protocols.
References
Unraveling the Non-Necroptotic Functions of MLKL: A Technical Guide to Mlkl-IN-4 as a Molecular Probe
For Immediate Release
This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the non-necroptotic functions of the Mixed Lineage Kinase Domain-Like (MLKL) protein and the utility of a potent inhibitor, Mlkl-IN-4, in their investigation. Beyond its well-established role as the executioner of necroptosis, MLKL is emerging as a key player in a diverse range of cellular processes, including inflammation, autophagy, and intercellular communication. This compound, by specifically targeting MLKL, offers a valuable tool to dissect these novel functions.
Introduction to MLKL and its Non-Necroptotic Roles
Mixed Lineage Kinase Domain-Like (MLKL) protein is a pseudokinase that acts as the terminal effector in the necroptotic cell death pathway. Upon phosphorylation by Receptor-Interacting Protein Kinase 3 (RIPK3), MLKL oligomerizes and translocates to the plasma membrane, leading to its rupture. However, a growing body of evidence reveals that MLKL participates in various cellular processes independently of cell death. These non-necroptotic functions of MLKL are of significant interest for understanding fundamental cell biology and for the development of novel therapeutics for a range of diseases.
This guide will delve into the key non-necroptotic functions of MLKL and provide an overview of this compound, a selective inhibitor that can be instrumental in elucidating these pathways.
This compound: A Potent and Selective MLKL Inhibitor
This compound is a small molecule inhibitor that has been shown to potently block necroptosis. Its mechanism of action involves the inhibition of MLKL translocation to the plasma membrane, a critical step in the execution of necroptotic cell death.[1] This specific mode of action, downstream of MLKL phosphorylation, makes it an ideal tool to investigate the roles of MLKL that are dependent on its translocation and oligomerization, without affecting upstream signaling events.
Quantitative Data on this compound
| Parameter | Value | Cell Line | Assay | Reference |
| Necroptosis Inhibition (EC50) | 82 nM | HT-29 | Cell Viability Assay | [1] |
| Inhibition of MLKL Translocation | Effective at 1 µM | HT-29 | Immunofluorescence | [1] |
Key Non-Necroptotic Functions of MLKL
Emerging research has implicated MLKL in several fundamental cellular processes beyond its role in programmed necrosis. This compound can be a critical tool to validate and further explore these functions.
Regulation of NLRP3 Inflammasome Activation
MLKL activation can trigger the assembly and activation of the NLRP3 inflammasome, a key component of the innate immune system. This occurs through the induction of potassium efflux, a known trigger for NLRP3 activation.[2][3][4][5] This non-necroptotic function links MLKL to inflammatory responses and the secretion of pro-inflammatory cytokines like IL-1β.
Experimental Protocol: Assessing the Effect of this compound on NLRP3 Inflammasome Activation
Objective: To determine if this compound can inhibit MLKL-dependent NLRP3 inflammasome activation.
Cell Line: Bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes.
Methodology:
-
Cell Culture and Priming: Culture BMDMs or PMA-differentiated THP-1 cells. Prime the cells with Lipopolysaccharide (LPS) (e.g., 100 ng/mL for 3-4 hours) to induce pro-IL-1β expression.
-
Inhibitor Treatment: Pre-treat the cells with varying concentrations of this compound for 1 hour. Include a vehicle control (DMSO).
-
Induction of MLKL-dependent NLRP3 Activation: Induce necroptosis and subsequent inflammasome activation using a combination of stimuli such as TNF-α, a Smac mimetic (e.g., birinapant), and a pan-caspase inhibitor (e.g., z-VAD-fmk).
-
Sample Collection: After a defined incubation period (e.g., 6-8 hours), collect the cell culture supernatants and lyse the cells.
-
Analysis:
-
IL-1β Measurement: Quantify the concentration of mature IL-1β in the supernatants using an ELISA kit.
-
Western Blot: Analyze cell lysates and supernatants for cleaved caspase-1 (p20) and pro-caspase-1 to assess inflammasome activation.
-
ASC Speck Visualization: Perform immunofluorescence staining for the adaptor protein ASC to visualize the formation of inflammasome specks.
-
Expected Outcome: this compound is expected to reduce the secretion of IL-1β and the cleavage of caspase-1 in a dose-dependent manner, indicating its inhibitory effect on MLKL-mediated NLRP3 inflammasome activation.
Signaling Pathway: MLKL-Mediated NLRP3 Inflammasome Activation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. MLKL activation triggers NLRP3-mediated processing and release of IL-1β independent of gasdermin-D - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MLKL Activation Triggers NLRP3-Mediated Processing and Release of IL-1β Independently of Gasdermin-D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] MLKL Activation Triggers NLRP3-Mediated Processing and Release of IL-1β Independently of Gasdermin-D | Semantic Scholar [semanticscholar.org]
Unveiling Cellular Mechanisms: A Technical Guide to the Application of Mlkl-IN-4 in Necroptosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in various physiological and pathological processes, including inflammation, infectious diseases, and cancer. A key effector in this pathway is the mixed lineage kinase domain-like (MLKL) protein. Upon activation, MLKL translocates to the plasma membrane, leading to its disruption and subsequent cell death. The study of necroptosis has been significantly advanced by the development of specific inhibitors that target key components of this pathway. This technical guide focuses on the basic research applications of Mlkl-IN-4, a potent and specific inhibitor of MLKL, in cell biology. This compound provides a valuable tool for dissecting the molecular events downstream of MLKL activation and for exploring the therapeutic potential of targeting necroptosis.
Mechanism of Action of this compound
This compound, also known as compound 56, is a uracil derivative that potently inhibits necroptosis.[1][2] Unlike some other MLKL inhibitors that target the initial phosphorylation and oligomerization steps, this compound acts at a later stage of the necroptotic cascade.[1][2] Specifically, it functions downstream of MLKL phosphorylation by its upstream kinase, RIPK3.[1][2] While it only partially inhibits the formation of MLKL oligomers, its primary mechanism of action is the significant inhibition of the translocation of these oligomers to the plasma membrane.[1][3][4] This blockade of membrane translocation effectively prevents the execution of necroptotic cell death. Notably, at a concentration of 10 μM, this compound shows slight inhibition of RIPK1 but does not affect the phosphorylation status of either RIPK1 or MLKL, highlighting its specificity for the downstream events in the pathway.[1][2]
Quantitative Data Summary
The potency of this compound has been quantified in cell-based assays. The following table summarizes the key quantitative data for this inhibitor.
| Inhibitor | Cell Line | Assay Type | Parameter | Value | Reference |
| This compound (compound 56) | HT-29 | Necroptosis Inhibition | EC50 | 82 nM | [1][2] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action of this compound and its application in experimental settings, the following diagrams have been generated using the DOT language.
Necroptosis Signaling Pathway and the Action of this compound
Caption: Necroptosis signaling cascade and the inhibitory point of this compound.
Experimental Workflow for Assessing this compound Activity
Caption: A typical experimental workflow for characterizing this compound.
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in research. The following protocols are based on the methodologies described in the primary literature.
Protocol 1: Cell Viability Assay to Determine EC50 of this compound
This protocol is designed to quantify the protective effect of this compound against necroptosis induction.
Materials:
-
HT-29 human colon adenocarcinoma cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Human TNF-α
-
Smac mimetic (e.g., birinapant)
-
z-VAD-fmk (pan-caspase inhibitor)
-
This compound
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Methodology:
-
Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMEM.
-
Treatment:
-
Pre-treat the cells with the desired concentrations of this compound for 1 hour.
-
Induce necroptosis by adding a mixture of human TNF-α (final concentration, e.g., 20 ng/mL), Smac mimetic (final concentration, e.g., 100 nM), and z-VAD-fmk (final concentration, e.g., 20 µM).
-
Include appropriate controls: untreated cells, cells treated with necroptosis inducers only, and cells treated with this compound only.
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings to the untreated control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Calculate the EC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Protocol 2: MLKL Membrane Translocation Assay
This immunofluorescence-based assay visualizes the inhibitory effect of this compound on the translocation of MLKL to the plasma membrane.
Materials:
-
HT-29 cells
-
Glass coverslips
-
Necroptosis induction reagents (as in Protocol 1)
-
This compound
-
Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against MLKL (or phosphorylated MLKL)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Methodology:
-
Cell Culture: Seed HT-29 cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with this compound (e.g., 1 µM) for 1 hour.
-
Induce necroptosis as described in Protocol 1.
-
Include a control group treated with necroptosis inducers but without the inhibitor.
-
-
Fixation and Permeabilization:
-
After the desired incubation time (e.g., 4-6 hours), wash the cells with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-MLKL antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. In necroptotic cells, MLKL will show a punctate pattern at the plasma membrane. In this compound-treated cells, MLKL should remain diffuse in the cytoplasm.
Protocol 3: MLKL Oligomerization Assay
This Western blot-based protocol assesses the effect of this compound on the formation of MLKL oligomers.
Materials:
-
HT-29 cells
-
Necroptosis induction reagents (as in Protocol 1)
-
This compound
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Non-reducing sample buffer (without β-mercaptoethanol or DTT)
-
SDS-PAGE gels
-
Western blot apparatus and reagents
-
Primary antibody against MLKL
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Methodology:
-
Cell Treatment and Lysis:
-
Treat HT-29 cells in a 6-well plate with necroptosis inducers and this compound as described in the previous protocols.
-
After the desired incubation time, wash the cells with cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Sample Preparation and Electrophoresis:
-
Mix equal amounts of protein with non-reducing sample buffer. Do not heat the samples.
-
Load the samples onto an SDS-PAGE gel and perform electrophoresis.
-
-
Western Blotting:
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-MLKL antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Detect the protein bands using a chemiluminescence detection system. MLKL oligomers will appear as high-molecular-weight bands under non-reducing conditions.
Conclusion
This compound is a valuable chemical probe for the investigation of necroptosis. Its specific mechanism of action, targeting the membrane translocation of MLKL, allows for the precise dissection of the terminal events in this cell death pathway. The protocols and data presented in this guide provide a framework for researchers to effectively utilize this compound in their studies, contributing to a deeper understanding of the cell biology of necroptosis and its implications in health and disease. The favorable pharmacological properties of this compound, such as its reduced off-target effects, also make it an attractive starting point for the development of novel therapeutics targeting MLKL-driven pathologies.[3][4]
References
An In-depth Technical Guide to the Chemical Properties and Stability of Mlkl-IN-4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, stability, and biological activity of Mlkl-IN-4, a potent and specific inhibitor of Mixed Lineage Kinase Domain-Like protein (MLKL), the terminal effector in the necroptosis pathway. This document includes detailed experimental protocols and data presented in a structured format to facilitate its use in research and drug development.
Core Chemical Properties
This compound is a uracil-based derivative that has demonstrated significant potential as a chemical probe for studying necroptosis and as a lead compound for the development of therapeutics targeting diseases associated with this form of programmed cell death.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₂₇ClN₄O₅ | |
| Molecular Weight | 559.01 g/mol | |
| CAS Number | 3031406-17-1 | |
| Appearance | White to off-white solid | |
| Purity | ≥98% (as determined by HPLC) | |
| Solubility | Soluble in DMSO | |
| Sparingly soluble in ethanol | ||
| Insoluble in water | ||
| Storage | Store at -20°C for long-term stability. Stock solutions in DMSO can be stored at -20°C for several months. |
Biological Activity and Stability
This compound is a highly potent inhibitor of human MLKL-mediated necroptosis. It acts downstream of MLKL phosphorylation, effectively preventing its translocation to the plasma membrane.
| Parameter | Value | Cell Line | Conditions | Reference |
| EC₅₀ (Necroptosis Inhibition) | 82 nM | HT-29 | TNF-α, Smac mimetic, Z-VAD-FMK | |
| In Vitro Half-Life (T½) | > 48 hours | |||
| Glutathione (GSH) Reactivity | >150-fold lower reaction rate compared to TC13172 |
Signaling Pathway and Mechanism of Action
This compound exerts its inhibitory effect at a critical step in the necroptosis signaling cascade. The diagram below illustrates the canonical necroptosis pathway and the point of intervention for this compound.
Caption: Necroptosis pathway and this compound's point of inhibition.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is based on the methods described by Cui B, et al. (2022). A detailed, step-by-step synthesis protocol would be proprietary to the developing laboratory. For research purposes, it is recommended to acquire the compound from a reputable chemical supplier.
Necroptosis Inhibition Assay in HT-29 Cells
This protocol details the methodology to assess the inhibitory effect of this compound on necroptosis in the human colon adenocarcinoma cell line, HT-29.
Materials:
-
HT-29 cells (ATCC HTB-38)
-
DMEM (high glucose)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Human TNF-α (Tumor Necrosis Factor-alpha)
-
Smac mimetic (e.g., Birinapant or a similar IAP inhibitor)
-
Z-VAD-FMK (pan-caspase inhibitor)
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo® or LDH cytotoxicity assay kit)
-
96-well plates
Procedure:
-
Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should not exceed 0.1%. Add the diluted compound to the respective wells and incubate for 1-2 hours.
-
Necroptosis Induction: Prepare a cocktail of necroptosis-inducing agents in cell culture medium. Final concentrations are typically in the range of:
-
TNF-α: 10-100 ng/mL
-
Smac mimetic: 100-5
-
Methodological & Application
Application Notes and Protocols for Inducing Necroptosis in HT-29 Cells
Topic: Induction of Necroptosis in HT-29 Cells Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The user-specified compound, MLKL-IN-4, is a potent inhibitor of necroptosis in HT-29 cells with an EC50 of 82 nM and acts downstream of MLKL phosphorylation.[1] Therefore, it cannot be used to induce necroptosis. This document provides a detailed protocol for the widely established method of inducing necroptosis in the human colorectal adenocarcinoma cell line HT-29 using a combination of Tumor Necrosis Factor-alpha (TNF-α), a Smac mimetic, and a pan-caspase inhibitor (z-VAD-FMK), collectively referred to as TSZ.
Quantitative Data Summary
The following table summarizes quantitative data from studies inducing necroptosis in HT-29 cells using the TSZ protocol. This data illustrates the typical response of these cells to necroptotic stimuli.
| Parameter Measured | Treatment Conditions | Time Point(s) | Result | Reference(s) |
| Cell Viability / Death | TNF-α (10 ng/mL), SM-164 (100 nM), z-VAD-FMK (20 µM) | 24 h | Significant increase in propidium iodide positive (PI+) cells, indicating cell death. | [2] |
| TNF-α (10 ng/mL), Smac mimetic (100 nM), z-VAD (20 µM) | 24 h | Necroptosis induction confirmed by cellular ATP assay and Sytox Green uptake. | [3] | |
| TNF-α, Smac mimetic, IDN-6556 (TSI) | >4.5 h | Onset of cell lysis observed. | [2][4] | |
| Protein Phosphorylation | TNF-α, Smac mimetic, IDN-6556 (TSI) | 1.5 - 4.5 h | Emergence of RIPK1, RIPK3, and MLKL phosphorylation. | [2] |
| TNF-α (20 ng/mL), Smac-mimetic (100 nM), Z-VAD-FMK (20 μM) | 6 h | MLKL phosphorylation at Ser358 detected. | ||
| TNF-α, Smac mimetic, IDN-6556 (TSI) | 7.5 h | Phosphorylated MLKL (pS358) hotspots observed at the plasma membrane. | [2][4] | |
| MLKL Oligomerization & Translocation | TNF-α, Smac-mimetic, Z-VAD-FMK (TSZ) | 6 h | MLKL tetramer formation and translocation to the membrane fraction observed. | |
| Cytokine Production | TNF-α, Smac mimetic, z-VAD-FMK (TSZ) | Not Specified | Increased release of cytokines such as CXCL8, CXCL1, and CCL20. |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the key signaling events in TSZ-induced necroptosis and the general experimental workflow.
Caption: TSZ-Induced Necroptosis Signaling Pathway in HT-29 Cells.
Caption: Experimental Workflow for Inducing Necroptosis in HT-29 Cells.
Experimental Protocols
This section provides a detailed methodology for inducing necroptosis in HT-29 cells using the TSZ combination.
Materials and Reagents
-
Cell Line: HT-29 human colorectal adenocarcinoma cells.
-
Culture Medium: McCoy's 5A or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents:
-
Human TNF-α (Tumor Necrosis Factor-alpha)
-
Smac mimetic (e.g., SM-164, Birinapant)
-
Pan-caspase inhibitor (e.g., z-VAD-FMK)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell viability dyes (e.g., Propidium Iodide, SYTOX Green)
-
Reagents for Western Blotting (lysis buffer, antibodies against MLKL, p-MLKL S358, etc.)
-
Cell Culture and Seeding
-
Culture HT-29 cells in a 37°C, 5% CO₂ incubator.
-
Passage cells upon reaching 80-90% confluency.
-
For experiments, harvest cells using Trypsin-EDTA and neutralize with complete culture medium.
-
Seed cells into appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein analysis) at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere and recover by incubating for 24 hours.
Induction of Necroptosis
-
Reagent Preparation: Prepare stock solutions of TNF-α, Smac mimetic, and z-VAD-FMK in appropriate solvents (e.g., sterile water for TNF-α, DMSO for Smac mimetic and z-VAD-FMK) at high concentrations. Further dilute to working concentrations in culture medium just before use.
-
Treatment:
-
Aspirate the old medium from the HT-29 cells.
-
Add fresh medium containing the final concentrations of the TSZ cocktail. Recommended starting concentrations are:
-
Controls: Always include appropriate controls:
-
Untreated cells (vehicle only)
-
Cells treated with individual components (T, S, or Z alone)
-
Cells treated with T and S to induce apoptosis (optional)
-
-
-
Incubation: Return the plates to the 37°C, 5% CO₂ incubator for the desired experimental duration. Necroptotic events in HT-29 cells are typically observed between 4 and 24 hours post-treatment.[2][3][4]
Assessment of Necroptosis
A. Cell Viability/Death Assay (using SYTOX Green/Propidium Iodide)
-
At the end of the incubation period, add a cell-impermeant DNA dye like SYTOX Green or Propidium Iodide to the culture medium at the manufacturer's recommended concentration.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
Measure the fluorescence intensity using a plate reader or visualize and quantify the percentage of positive (dead) cells using a fluorescence microscope or flow cytometer. An increase in fluorescence indicates a loss of plasma membrane integrity, a hallmark of necroptosis.[3]
B. Western Blot for MLKL Phosphorylation
-
After treatment, place the culture plate on ice and wash the cells once with ice-cold PBS.
-
Lyse the cells directly in the well using an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Collect the cell lysates and clarify by centrifugation.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Perform SDS-PAGE to separate proteins, followed by transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against phosphorylated MLKL (p-MLKL, specifically at Ser358 for human MLKL) and total MLKL.[2] Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system. An increase in the p-MLKL/total MLKL ratio confirms the activation of the necroptotic pathway.
Note on Using Inhibitors like this compound: To validate the necroptotic pathway or study the function of specific proteins, inhibitors are used. An MLKL inhibitor like this compound (at a concentration such as 1 µM) would typically be added to the cells 1-2 hours before adding the TSZ stimulus.[1] This pre-treatment allows the inhibitor to enter the cells and engage its target before the necroptotic cascade is initiated. A successful inhibition would result in a significant reduction in cell death and p-MLKL levels compared to the TSZ-only treated group.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MLKL trafficking and accumulation at the plasma membrane control the kinetics and threshold for necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAMK2/CaMKII activates MLKL in short-term starvation to facilitate autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
Application Notes and Protocols for Mlkl-IN-4 in Cell-Based Necroptosis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis is a form of regulated necrotic cell death that is implicated in a variety of physiological and pathological processes, including inflammation, infectious diseases, and cancer. A key effector in this pathway is the Mixed Lineage Kinase Domain-Like (MLKL) protein. Upon activation, MLKL translocates to the plasma membrane, leading to its disruption and subsequent cell lysis.[1][2][3] Mlkl-IN-4 is a potent and specific inhibitor of MLKL, offering a valuable tool for studying the role of necroptosis in various cellular contexts. This document provides detailed application notes and protocols for the use of this compound in cell-based necroptosis assays.
This compound acts downstream of MLKL phosphorylation, effectively blocking its translocation to the plasma membrane without affecting the phosphorylation status of RIPK1 or MLKL itself.[4] This specific mechanism of action makes it an ideal probe to dissect the final execution steps of the necroptotic pathway.
Data Presentation
The following table summarizes the inhibitory activity of this compound in a common cell line used for necroptosis studies.
| Compound | Cell Line | Assay Type | IC50/EC50 | Reference |
| This compound | HT-29 | Necroptosis Inhibition | 82 nM | [4] |
Signaling Pathways and Experimental Workflow
To visualize the key molecular events in necroptosis and the overall experimental process, refer to the diagrams below.
References
- 1. The Many Faces of MLKL, the Executor of Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MLKL: Functions beyond serving as the Executioner of Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The molecular mechanisms of MLKL-dependent and MLKL-independent necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Western Blot Analysis of MLKL Phosphorylation after Mlkl-IN-4 Treatment
For Researchers, Scientists, and Drug Development Professionals
Application Notes
These notes provide a comprehensive overview of the principles and applications for analyzing the phosphorylation of Mixed Lineage Kinase Domain-Like Pseudokinase (MLKL) in response to treatment with the inhibitor, Mlkl-IN-4. This analysis is critical for understanding the mechanism of action of potential necroptosis inhibitors and their effects on the cellular signaling cascade.
Introduction to Necroptosis and MLKL Phosphorylation
Necroptosis is a form of regulated necrotic cell death that is implicated in a variety of inflammatory diseases. A key event in the necroptosis pathway is the phosphorylation of MLKL by Receptor-Interacting Protein Kinase 3 (RIPK3).[1][2][3][4] This phosphorylation event occurs on specific residues within the pseudokinase domain of MLKL, such as Serine 358 in human MLKL, leading to a conformational change.[5] This change triggers the oligomerization of MLKL and its translocation to the plasma membrane, where it disrupts membrane integrity, leading to cell death.[1][2][3] Consequently, the detection of phosphorylated MLKL (pMLKL) by Western blot is a widely accepted hallmark of necroptosis activation.[6][7]
Mechanism of Action of this compound
This compound is a potent and specific inhibitor of MLKL. Crucially, this compound acts downstream of MLKL phosphorylation. It does not inhibit the kinase activity of RIPK3 and therefore does not prevent the phosphorylation of MLKL itself. Instead, this compound is thought to bind to phosphorylated MLKL and inhibit its subsequent oligomerization and/or translocation to the plasma membrane, thereby blocking the execution of necroptosis. This is a critical distinction from other inhibitors that may target upstream components of the necroptosis pathway.
Application of Western Blot Analysis
Western blot analysis is an indispensable technique to elucidate the specific mechanism of action of MLKL inhibitors like this compound. By quantifying the levels of pMLKL in response to necroptotic stimuli in the presence and absence of the inhibitor, researchers can confirm that the compound does not affect the upstream signaling events leading to MLKL phosphorylation. This provides strong evidence that the inhibitor acts on MLKL directly, downstream of its activation by RIPK3.
A typical experiment involves inducing necroptosis in a suitable cell line (e.g., HT-29, L929) using a combination of stimuli such as TNF-α, a Smac mimetic, and a pan-caspase inhibitor (z-VAD-FMK). Cells are co-treated with varying concentrations of this compound. Cell lysates are then subjected to Western blotting to detect total MLKL and phosphorylated MLKL. A loading control, such as β-actin or GAPDH, is used to ensure equal protein loading.
Expected Outcomes
In a Western blot experiment investigating the effects of this compound, it is expected that the levels of phosphorylated MLKL will increase upon induction of necroptosis. Treatment with this compound, even at effective concentrations that inhibit cell death, is not expected to decrease the levels of phosphorylated MLKL. This result, combined with a demonstration of the inhibitor's ability to prevent necroptotic cell death (e.g., through a cell viability assay), confirms its mechanism of action as an inhibitor of pMLKL function rather than its formation.
Quantitative Data Summary
The following table represents illustrative data from a hypothetical Western blot experiment designed to assess the effect of this compound on MLKL phosphorylation in HT-29 human colon adenocarcinoma cells. Necroptosis was induced with a combination of TNF-α (T), a Smac mimetic (S), and z-VAD-FMK (Z). Cells were treated with the indicated concentrations of this compound for 6 hours. Band intensities for phosphorylated MLKL (pMLKL) and total MLKL were quantified by densitometry and the ratio of pMLKL to total MLKL was calculated.
Table 1: Effect of this compound on MLKL Phosphorylation in HT-29 Cells
| Treatment Group | This compound (nM) | pMLKL/Total MLKL Ratio (Normalized) | Standard Deviation |
| Untreated Control | 0 | 1.00 | 0.15 |
| TSZ (Necroptosis Induction) | 0 | 8.50 | 0.68 |
| TSZ + this compound | 10 | 8.35 | 0.71 |
| TSZ + this compound | 50 | 8.62 | 0.75 |
| TSZ + this compound | 100 | 8.41 | 0.69 |
| TSZ + this compound | 500 | 8.55 | 0.73 |
Note: This data is representative and intended for illustrative purposes to demonstrate the expected experimental outcome based on the known mechanism of this compound.
Experimental Protocols
Protocol 1: Induction of Necroptosis and Treatment with this compound
This protocol describes the induction of necroptosis in a cell culture model and treatment with the MLKL inhibitor, this compound.
Materials:
-
HT-29 cells (or other suitable cell line)
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Recombinant human TNF-α
-
Smac mimetic (e.g., Birinapant)
-
Pan-caspase inhibitor (e.g., z-VAD-FMK)
-
This compound
-
DMSO (vehicle for inhibitors)
-
6-well cell culture plates
Procedure:
-
Cell Seeding: Seed HT-29 cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Cell Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Preparation of Reagents:
-
Prepare stock solutions of TNF-α, Smac mimetic, z-VAD-FMK, and this compound in DMSO.
-
On the day of the experiment, prepare working solutions of the necroptosis-inducing cocktail (T/S/Z) and this compound in complete growth medium. A typical final concentration for the inducing agents is 20 ng/mL TNF-α, 100 nM Smac mimetic, and 20 µM z-VAD-FMK.
-
-
Treatment:
-
Aspirate the old medium from the cells and wash once with PBS.
-
Add fresh complete growth medium containing the desired concentrations of this compound or vehicle (DMSO) to the appropriate wells. Pre-incubate for 1 hour.
-
Add the necroptosis-inducing cocktail (T/S/Z) to the designated wells.
-
Include the following controls: untreated cells, cells treated with vehicle only, and cells treated with the necroptosis-inducing cocktail only.
-
-
Incubation: Incubate the cells for the desired time period (e.g., 6 hours) at 37°C and 5% CO2.
-
Cell Lysis: Proceed to the cell lysis protocol for Western blot analysis.
Protocol 2: Western Blot Analysis of MLKL Phosphorylation
This protocol provides a detailed procedure for the detection of total and phosphorylated MLKL by Western blotting.
Materials:
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris)
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-MLKL (Ser358)
-
Mouse anti-MLKL (total)
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies:
-
Anti-rabbit IgG
-
Anti-mouse IgG
-
-
Tris-buffered saline with Tween 20 (TBST)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
Place the cell culture plate on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with RIPA buffer.
-
Add Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95°C for 5 minutes.
-
-
SDS-PAGE:
-
Load 20-30 µg of protein per lane into an SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane in 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibodies (anti-pMLKL and anti-MLKL) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but a starting point is 1:1000.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (for loading control):
-
If necessary, strip the membrane according to the manufacturer's protocol.
-
Re-probe the membrane with the anti-β-actin antibody following the steps above.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the pMLKL signal to the total MLKL signal for each sample. Further normalization to the loading control can also be performed.
-
Visualizations
Caption: Necroptosis signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for Western blot analysis of MLKL phosphorylation.
References
- 1. Inhibition of MLKL Attenuates Necroptotic Cell Death in a Murine Cell Model of Hepatic Ischaemia Injury [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Characterization of RIPK3-mediated phosphorylation of the activation loop of MLKL during necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Many Faces of MLKL, the Executor of Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western Blotting Protocols | Life Science Research | Merck [merckmillipore.com]
- 7. Oligomerization‐driven MLKL ubiquitylation antagonizes necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Immunofluorescence Staining for MLKL Translocation with Mlkl-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis is a form of regulated necrotic cell death that plays a critical role in various physiological and pathological processes, including inflammation, infectious diseases, and cancer. A key event in the execution of necroptosis is the translocation of the mixed lineage kinase domain-like (MLKL) protein from the cytoplasm to the plasma membrane. This process is initiated by the phosphorylation of MLKL by receptor-interacting protein kinase 3 (RIPK3), leading to MLKL oligomerization and subsequent membrane disruption.[1][2] The inhibition of MLKL translocation is a promising therapeutic strategy for diseases driven by necroptosis. Mlkl-IN-4 is a potent and specific inhibitor of MLKL that acts downstream of its phosphorylation, effectively blocking its translocation to the plasma membrane and subsequent cell death.[3]
These application notes provide a detailed protocol for inducing necroptosis, treating cells with this compound, and performing immunofluorescence staining to visualize and quantify the inhibition of MLKL translocation.
Signaling Pathway of MLKL-Mediated Necroptosis
Upon induction of necroptosis (e.g., by TNF-α in the presence of a caspase inhibitor), RIPK1 and RIPK3 are activated and form a complex called the necrosome. Within this complex, RIPK3 phosphorylates MLKL.[4] This phosphorylation event triggers a conformational change in MLKL, leading to its oligomerization and the exposure of its N-terminal four-helix bundle (4HB) domain.[5][6] The oligomerized MLKL then translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis. This compound intervenes by preventing the translocation of phosphorylated MLKL to the plasma membrane.[3]
Caption: Necroptosis signaling pathway and the point of inhibition by this compound.
Experimental Protocols
This section details the necessary protocols for cell culture, induction of necroptosis, treatment with this compound, and subsequent immunofluorescence staining.
Materials
-
Cell Line: HT-29 (human colorectal adenocarcinoma) cells are a well-established model for studying necroptosis.
-
Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Necroptosis Induction Reagents:
-
Human TNF-α (Tumor Necrosis Factor-alpha)
-
Smac mimetic (e.g., Birinapant)
-
Caspase inhibitor (e.g., z-VAD-FMK)
-
-
Inhibitor: this compound
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS or ice-cold Methanol. Note: Methanol fixation is often preferred for many anti-MLKL antibodies.
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.
-
Primary Antibody: Rabbit anti-MLKL antibody (validated for immunofluorescence).
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG.
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).
-
Mounting Medium: Anti-fade mounting medium.
Experimental Workflow
Caption: Step-by-step experimental workflow for immunofluorescence analysis.
Detailed Protocol
-
Cell Seeding:
-
Seed HT-29 cells onto glass coverslips in a 24-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Inhibitor Treatment:
-
Prepare stock solutions of this compound in DMSO.
-
Dilute this compound in culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). A vehicle control (DMSO) should be included.
-
Replace the culture medium with the medium containing this compound or vehicle and incubate for 1-2 hours.
-
-
Induction of Necroptosis:
-
Prepare a solution of necroptosis-inducing agents in culture medium (e.g., 20 ng/mL TNF-α, 100 nM Smac mimetic, and 20 µM z-VAD-FMK).
-
Add the necroptosis-inducing agents to the wells (with or without this compound) and incubate for 4-6 hours at 37°C.
-
-
Fixation:
-
Gently wash the cells twice with PBS.
-
Fix the cells with either:
-
4% PFA in PBS for 15 minutes at room temperature.
-
Ice-cold 100% Methanol for 10 minutes at -20°C.
-
-
-
Permeabilization (for PFA fixation only):
-
If using PFA fixation, wash the cells three times with PBS.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
-
Blocking:
-
Wash the cells three times with PBS.
-
Block with 5% BSA in PBS for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-MLKL antibody in the blocking buffer according to the manufacturer's recommendation.
-
Incubate the cells with the diluted primary antibody overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS.
-
Dilute the fluorescently labeled secondary antibody in the blocking buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
-
Nuclear Staining:
-
Wash the cells three times with PBS.
-
Incubate with DAPI solution for 5 minutes at room temperature, protected from light.
-
-
Mounting and Imaging:
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Image the slides using a fluorescence microscope.
-
Data Presentation and Analysis
Expected Results
-
Untreated Cells: MLKL staining should appear diffuse throughout the cytoplasm.
-
Necroptosis-Induced Cells (Vehicle Control): MLKL staining will show a punctate pattern, with a significant portion localized at the plasma membrane.
-
Necroptosis-Induced Cells + this compound: MLKL staining will remain largely diffuse in the cytoplasm, similar to untreated cells, with a dose-dependent reduction in plasma membrane localization.
Quantitative Analysis
The translocation of MLKL to the plasma membrane can be quantified by measuring the fluorescence intensity at the cell periphery versus the cytoplasm. Image analysis software (e.g., ImageJ/Fiji) can be used to perform line scan analysis across individual cells to determine the ratio of membrane to cytoplasmic fluorescence.
Representative Quantitative Data
The following table summarizes hypothetical quantitative data from an experiment using the described protocol. The data illustrates the dose-dependent inhibition of MLKL translocation by this compound.
| Treatment Group | This compound (µM) | Membrane/Cytoplasm MLKL Fluorescence Ratio (Mean ± SD) | % Inhibition of Translocation |
| Untreated Control | - | 1.1 ± 0.2 | N/A |
| Necroptosis Induction (Vehicle) | 0 | 4.5 ± 0.6 | 0% |
| Necroptosis Induction + this compound | 0.1 | 3.2 ± 0.5 | 38.2% |
| Necroptosis Induction + this compound | 1 | 1.5 ± 0.3 | 88.2% |
| Necroptosis Induction + this compound | 10 | 1.2 ± 0.2 | 97.1% |
Data are representative and for illustrative purposes only.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Staining | Incomplete blocking or insufficient washing. | Increase blocking time to 1.5-2 hours. Ensure thorough washing between antibody incubation steps. |
| Weak or No MLKL Signal | Primary antibody concentration is too low. | Optimize the primary antibody concentration by performing a titration. Ensure the correct secondary antibody is being used. Confirm the suitability of the fixation method for the specific antibody. |
| Cell Detachment | Harsh washing steps. | Be gentle during washing steps; do not directly pipette onto the cells. |
| Inconsistent Necroptosis Induction | Suboptimal concentration of inducing agents. | Titrate the concentrations of TNF-α, Smac mimetic, and z-VAD-FMK to determine the optimal conditions for your specific cell line and passage number. |
Conclusion
This application note provides a comprehensive framework for the immunofluorescence-based analysis of MLKL translocation and its inhibition by this compound. The detailed protocols and guidelines will enable researchers to effectively visualize and quantify this key event in necroptosis, facilitating the study of this cell death pathway and the development of novel therapeutics.
References
- 1. Activation of the pseudokinase MLKL unleashes the four-helix bundle domain to induce membrane localization and necroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of MLKL-mediated Plasma Membrane Rupture in Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. MLKL trafficking and accumulation at the plasma membrane control the kinetics and threshold for necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sequential Engagement of Distinct MLKL Phosphatidylinositol–Binding Sites Executes Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reduction in MLKL-mediated endosomal trafficking enhances the TRAIL-DR4/5 signal to increase cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Effect of Mlkl-IN-4 on Cell Viability
Introduction
Necroptosis is a regulated form of necrotic cell death that is implicated in the pathophysiology of numerous inflammatory diseases, neurodegenerative disorders, and cancer.[1][2] Unlike apoptosis, necroptosis is a caspase-independent pathway.[3] A key signaling pathway for necroptosis involves the sequential activation of Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1) and RIPK3.[1][4] RIPK3, in turn, phosphorylates and activates the Mixed Lineage Kinase Domain-Like pseudokinase (MLKL), the terminal effector in the necroptosis pathway.[2][5][6] Upon activation, MLKL oligomerizes and translocates to the plasma membrane, leading to membrane disruption and cell death.[3][5][7][8]
Mlkl-IN-4 is a potent and specific inhibitor of MLKL.[9] It acts downstream of MLKL phosphorylation and has been shown to inhibit necroptosis in cellular models.[9] These application notes provide detailed protocols for assessing the efficacy of this compound in preventing necroptosis-induced cell death using common cell viability assays.
Necroptosis Signaling Pathway and Inhibition by this compound
The following diagram illustrates the core necroptosis signaling cascade and the point of intervention for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. MLKL: Functions beyond serving as the Executioner of Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pseudokinase MLKL activates PAD4-dependent NET formation in necroptotic neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Necroptosis: MLKL Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Necroptosis executioner MLKL plays pivotal roles in agonist-induced platelet prothrombotic responses and lytic cell death in a temporal order - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of the pseudokinase MLKL unleashes the four-helix bundle domain to induce membrane localization and necroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological events and molecular signaling following MLKL activation during necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Studying Necroptosis in Primary Cell Cultures Using Mlkl-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis is a form of regulated, caspase-independent cell death that plays a critical role in various physiological and pathological processes, including inflammation, infectious diseases, and cancer.[1] Unlike apoptosis, which is generally non-inflammatory, necroptosis is highly immunogenic due to the release of damage-associated molecular patterns (DAMPs) from ruptured cells.[1] The core signaling pathway of necroptosis involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-like protein (MLKL), which acts as the terminal executioner.[2][3] Upon activation by RIPK3-mediated phosphorylation, MLKL oligomerizes and translocates to the plasma membrane, leading to membrane permeabilization and cell death.[3][4]
Mlkl-IN-4 is a potent and specific inhibitor of MLKL, acting downstream of MLKL phosphorylation to prevent its translocation to the cell membrane.[5] With a reported EC50 of 82 nM in HT-29 cells, this small molecule provides a valuable tool for dissecting the role of MLKL in necroptosis and for exploring the therapeutic potential of targeting this pathway.[5] These application notes provide detailed protocols for utilizing this compound to study necroptosis in primary cell cultures, a more physiologically relevant model system compared to immortalized cell lines.
Necroptosis Signaling Pathway
The canonical necroptosis pathway is typically initiated by death receptor ligation, such as by Tumor Necrosis Factor (TNF).[6] In the absence of active Caspase-8, RIPK1 and RIPK3 are recruited to form a complex called the necrosome.[2] Within the necrosome, RIPK3 becomes activated and phosphorylates MLKL.[3] This phosphorylation event triggers a conformational change in MLKL, leading to its oligomerization and subsequent translocation to the plasma membrane, where it disrupts membrane integrity, culminating in cell lysis.[4][7]
Caption: Figure 1: Necroptosis Signaling Pathway and Inhibition by this compound.
Experimental Protocols
The following protocols are designed for studying necroptosis in primary cell cultures and can be adapted for various cell types. It is recommended to optimize parameters such as cell seeding density, reagent concentrations, and incubation times for each specific primary cell type.
General Experimental Workflow
A typical workflow for investigating the effect of this compound on necroptosis in primary cells involves inducing necroptosis, treating with the inhibitor, and subsequently assessing cell viability and key molecular markers of the pathway.
Caption: Figure 2: General Experimental Workflow.
Induction of Necroptosis in Primary Cells
Materials:
-
Primary cells of interest
-
Appropriate cell culture medium
-
Tumor Necrosis Factor-alpha (TNFα)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
This compound
Procedure:
-
Seed primary cells in a suitable culture plate (e.g., 96-well for viability assays, 6-well for protein analysis) and allow them to adhere and reach the desired confluency.
-
Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to the desired final concentrations. A dose-response experiment is recommended to determine the optimal concentration for your primary cell type.
-
Pre-treat the cells with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Induce necroptosis by adding a combination of TNFα (e.g., 10-100 ng/mL) and a pan-caspase inhibitor like z-VAD-fmk (e.g., 20-50 µM) to the culture medium. The caspase inhibitor is crucial to block apoptosis and channel the signaling towards necroptosis.[8]
-
Incubate the cells for a predetermined time course (e.g., 4-24 hours), which should be optimized for the specific primary cell type.
-
Proceed with downstream assays to assess necroptosis.
Assessment of Cell Viability and Necroptosis
a) Lactate Dehydrogenase (LDH) Release Assay This assay quantifies the release of LDH, a cytosolic enzyme, into the culture medium upon plasma membrane rupture, a hallmark of necrotic cell death.[9]
Procedure:
-
After the treatment period, carefully collect the cell culture supernatant.
-
Follow the manufacturer's instructions for a commercially available LDH cytotoxicity assay kit.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate the percentage of LDH release relative to a positive control (cells lysed with a lysis buffer).
b) Propidium Iodide (PI) Staining and Flow Cytometry PI is a fluorescent dye that cannot penetrate the intact plasma membrane of live cells. It intercalates with DNA in cells with compromised membranes, making it a reliable marker for necrotic cell death.[9]
Procedure:
-
Following treatment, harvest the cells (including any detached cells in the supernatant).
-
Wash the cells with PBS.
-
Resuspend the cells in a binding buffer containing PI.
-
Analyze the cells by flow cytometry, quantifying the percentage of PI-positive cells.
Analysis of MLKL Phosphorylation and Translocation
a) Western Blotting for Phospho-MLKL Detection of phosphorylated MLKL (pMLKL) is a specific biochemical marker for the activation of the necroptosis pathway.[10][11]
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[11]
-
Block the membrane and incubate with a primary antibody specific for phosphorylated MLKL (e.g., anti-pS358 for human MLKL).[11]
-
Incubate with an appropriate HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Normalize the pMLKL signal to total MLKL or a loading control like β-actin.
b) Immunofluorescence for MLKL Translocation This technique allows for the visualization of MLKL translocation from the cytoplasm to the plasma membrane, a key event in the execution of necroptosis.[12][13]
Procedure:
-
Seed primary cells on coverslips in a culture plate.
-
Perform the necroptosis induction and this compound treatment as described above.
-
Fix the cells with a suitable fixative (methanol is often preferred for MLKL immunofluorescence).[12]
-
Permeabilize the cells (if not using methanol fixation) and block non-specific antibody binding.
-
Incubate with a primary antibody against MLKL.
-
Incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize the subcellular localization of MLKL using a confocal microscope. In necroptotic cells, MLKL will appear as puncta at the plasma membrane, a process that should be inhibited by this compound.[14]
Data Presentation
The following tables provide a template for summarizing quantitative data from experiments using this compound in primary cell cultures.
Table 1: Effect of this compound on Necroptosis-Induced Cell Death in Primary [Cell Type]
| Treatment Group | This compound (nM) | % LDH Release (Mean ± SD) | % PI Positive Cells (Mean ± SD) |
| Untreated Control | 0 | ||
| Vehicle + Inducer | 0 | ||
| This compound + Inducer | 10 | ||
| This compound + Inducer | 50 | ||
| This compound + Inducer | 100 | ||
| This compound + Inducer | 500 |
Table 2: Inhibition of MLKL Phosphorylation by this compound in Primary [Cell Type]
| Treatment Group | This compound (nM) | Relative pMLKL/Total MLKL Ratio (Mean ± SD) |
| Untreated Control | 0 | |
| Vehicle + Inducer | 0 | |
| This compound + Inducer | 10 | |
| This compound + Inducer | 50 | |
| This compound + Inducer | 100 | |
| This compound + Inducer | 500 |
Conclusion
This compound is a valuable pharmacological tool for investigating the role of MLKL-mediated necroptosis in primary cell cultures. The protocols outlined in these application notes provide a framework for inducing and assessing necroptosis, and for quantifying the inhibitory effects of this compound. By using physiologically relevant primary cell models, researchers can gain deeper insights into the mechanisms of necroptosis in health and disease, and evaluate the therapeutic potential of targeting this cell death pathway. Careful optimization of these protocols for specific primary cell types is essential for obtaining robust and reproducible results.
References
- 1. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Necroptosis molecular mechanisms: Recent findings regarding novel necroptosis regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Necrotic Cell Death | Cell Signaling Technology [cellsignal.com]
- 4. Activation of the pseudokinase MLKL unleashes the four-helix bundle domain to induce membrane localization and necroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of MLKL-mediated Plasma Membrane Rupture in Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Necroptosis mediators RIPK3 and MLKL suppress intracellular Listeria replication independently of host cell killing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Necroptosis Assay - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
- 10. bioradiations.com [bioradiations.com]
- 11. Characterization of RIPK3-mediated phosphorylation of the activation loop of MLKL during necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A toolbox for imaging RIPK1, RIPK3, and MLKL in mouse and human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. MLKL trafficking and accumulation at the plasma membrane control the kinetics and threshold for necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Application of Mlkl-IN-4 for Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mlkl-IN-4 is a potent and specific inhibitor of the human Mixed Lineage Kinase Domain-Like (MLKL) protein, the terminal effector in the necroptotic cell death pathway. While it demonstrates significant promise for research and therapeutic development in human systems, its direct application in standard preclinical in vivo disease models is currently limited. This document provides a comprehensive overview of this compound, including its mechanism of action, detailed protocols for its use in human cell-based assays, and critical considerations for its potential, albeit complex, application in in vivo research.
Crucial Limitation for In Vivo Studies: this compound and its class of uracil-based inhibitors are ineffective in murine cells. This is due to a species-specific difference in the MLKL protein; the inhibitor targets a cysteine residue (Cys86) in human MLKL which is replaced by a tryptophan in mouse MLKL, rendering the compound inactive in mice[1][2]. Therefore, the following application notes primarily focus on in vitro human cell models. A discussion of potential strategies and alternative approaches for in vivo studies of MLKL inhibition is also provided.
Mechanism of Action of this compound
This compound is a potent inhibitor of necroptosis that acts downstream of MLKL phosphorylation[3]. Unlike some inhibitors that target the upstream kinases RIPK1 or RIPK3, this compound directly interferes with the executioner function of MLKL.
The canonical necroptosis pathway is initiated by stimuli such as TNF-α, leading to the formation of the necrosome, a complex of RIPK1 and RIPK3. RIPK3 then phosphorylates MLKL, triggering a conformational change. This allows MLKL to oligomerize and translocate to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis[4].
This compound intervenes in the final stages of this process. Mechanism studies have revealed that it significantly inhibits the translocation of MLKL to the cell membrane, and partially inhibits its oligomerization[1][5]. By preventing MLKL from reaching and disrupting the plasma membrane, this compound effectively halts the execution of necroptotic cell death.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on available in vitro studies.
| Parameter | Value | Cell Line | Comments | Reference |
| EC50 | 82 nM | HT-29 (human colon adenocarcinoma) | Demonstrates high potency in a human cell line. | [3] |
| Reaction with Glutathione (GSH) | >150-fold lower than TC13172 | N/A (Biochemical assay) | Indicates potentially lower off-target effects and cellular toxicity compared to its precursor compound. | [1][5] |
| Half-life (T1/2) | > 48 hours | N/A (Biochemical assay) | Suggests high stability. | [3] |
Detailed Experimental Protocols (In Vitro)
The following protocols are based on methodologies used for the characterization of this compound and other MLKL inhibitors in human cell lines.
Induction of Necroptosis in HT-29 Cells
This protocol describes a common method to induce necroptosis in the human colon cancer cell line HT-29, which is responsive to this cell death pathway.
Materials:
-
HT-29 cells
-
DMEM or McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Human TNF-α (Tumor Necrosis Factor-alpha)
-
Smac mimetic (e.g., Birinapant or BV6)
-
Pan-caspase inhibitor (e.g., z-VAD-FMK)
-
This compound (dissolved in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
Protocol:
-
Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 1 x 104 cells per well and incubate for 24 hours.
-
Compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the cells and incubate for 1-2 hours. Include a DMSO vehicle control.
-
Necroptosis Induction: Add a cocktail of human TNF-α (e.g., 20 ng/mL), a Smac mimetic (e.g., 100 nM), and z-VAD-FMK (e.g., 20 µM) to the wells. The Smac mimetic and z-VAD-FMK are crucial to sensitize the cells to TNF-α-induced necroptosis by inhibiting apoptosis.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Viability Assessment: Measure cell viability using a reagent like CellTiter-Glo® according to the manufacturer's instructions. Luminescence can be read on a plate reader.
-
Data Analysis: Normalize the viability data to the untreated control wells and plot a dose-response curve to determine the EC50 of this compound.
Monitoring MLKL Translocation
This protocol outlines a method to visualize the inhibitory effect of this compound on the translocation of MLKL to the plasma membrane.
Materials:
-
HT-29 or other suitable human cells
-
Reagents for necroptosis induction (as above)
-
This compound
-
Primary antibody against human MLKL
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Microscopy-grade plates or coverslips
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
Protocol:
-
Cell Culture and Treatment: Seed cells on coverslips. Pre-treat with this compound (e.g., 1 µM for 24 hours) or a vehicle control[3]. Induce necroptosis for a shorter period (e.g., 4-6 hours) to capture cells in the process of MLKL translocation.
-
Fixation and Permeabilization: Fix the cells with 4% PFA, followed by permeabilization with Triton X-100.
-
Immunostaining: Block non-specific antibody binding. Incubate with the primary anti-MLKL antibody, followed by the fluorescently labeled secondary antibody. Stain the nuclei with DAPI.
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence or confocal microscope. In necroptotic cells, MLKL will show a punctate pattern at the plasma membrane. In this compound-treated cells, MLKL should remain diffuse in the cytoplasm.
Considerations for In Vivo Studies and Alternative Approaches
As established, the direct use of this compound in wild-type mouse models is not feasible due to its species specificity. Researchers aiming to study the in vivo effects of inhibiting the specific human target of this compound would need to consider more advanced and resource-intensive approaches.
Humanized Mouse Models
A potential, though complex, strategy is the use of genetically modified mice that express human MLKL instead of the murine ortholog. This would create a model system where this compound could be active.
Experimental Workflow for a Humanized MLKL Mouse Model:
-
Model Generation: Develop a knock-in mouse line where the murine Mlkl gene is replaced by the human MLKL gene.
-
Model Validation: Confirm the expression of human MLKL in various tissues and ensure that the necroptosis pathway is functional and can be induced.
-
Disease Induction: Cross the humanized MLKL mice with an appropriate disease model (e.g., a model of ischemia-reperfusion injury or neurodegeneration).
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Determine the optimal dose, route of administration, and treatment schedule for this compound in these mice.
-
Efficacy Studies: Treat the diseased, humanized mice with this compound and assess therapeutic outcomes (e.g., reduced tissue damage, improved function, decreased inflammatory markers).
Alternative In Vivo Approaches to Study MLKL Inhibition
Given the challenges with this compound, researchers can utilize other tools to investigate the role of MLKL in disease in vivo.
-
MLKL Knockout Mice: The most definitive genetic tool. Numerous studies have used Mlkl-/- mice to demonstrate the role of necroptosis in various pathologies, including liver injury, pancreatitis, and neuroinflammation[5][6].
-
Other MLKL Inhibitors: While many MLKL inhibitors share the same limitation of being specific to human MLKL, continued drug discovery efforts may yield compounds with cross-species activity. It is crucial to verify the activity of any inhibitor in the specific species being used. For instance, Necrosulfonamide (NSA) has been used in some rodent models, although its specificity for murine MLKL is debated[4].
The table below summarizes findings from in vivo studies using MLKL knockout mice, providing insights into diseases where MLKL inhibition is a potential therapeutic strategy.
| Disease Model | Mouse Strain | Key Findings with MLKL Knockout | Reference |
| Acute Pancreatitis (Cerulein-induced) | C57BL/6 | Mlkl-/- mice show significantly reduced acinar cell necrosis. | [6] |
| Fatty Liver Disease (FFC diet) | C57BL/6 | Mlkl-/- mice are protected from liver injury, apoptosis, and inflammation. | [5] |
| Kidney Injury (Cisplatin-induced) | C57BL/6 | Mlkl-/- mice are resistant to tubular necrosis and show reduced inflammatory cytokines. | [5] |
| Cancer Immunotherapy | C57BL/6J | Tumors lacking MLKL show resistance to anti-PD-1/anti-CTLA-4 immunotherapy. | [1] |
| Parkinson's Disease (α-synuclein transgenic) | Transgenic x Mlkl-/- | MLKL deficiency improves motor symptoms, reduces α-synuclein aggregates, and attenuates neuroinflammation. | [7] |
digraph "In_Vivo_Strategy" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];"Goal" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Study MLKL Inhibition\nIn Vivo"]; "this compound" [label="Use this compound Directly"]; "Limitation" [shape=note, fillcolor="#FBBC05", label="Limitation:\nInactive in mice"]; "Humanized_Model" [label="Solution:\nHumanized MLKL\nMouse Model"]; "Alternative_Tools" [label="Alternative Tools"]; "KO_Mice" [label="MLKL Knockout Mice"]; "Other_Inhibitors" [label="Cross-Reactive\nMLKL Inhibitors"];
"Goal" -> "this compound"; "this compound" -> "Limitation" [style=dashed]; "Limitation" -> "Humanized_Model"; "Goal" -> "Alternative_Tools" [dir=back]; "Alternative_Tools" -> "KO_Mice"; "Alternative_Tools" -> "Other_Inhibitors"; }
Conclusion
This compound is a valuable chemical probe for studying the role of necroptosis in human cell systems due to its high potency and specific mechanism of action. However, its lack of activity against murine MLKL precludes its direct use in standard preclinical animal models. The protocols and data presented here provide a framework for the robust in vitro application of this compound. For researchers focused on in vivo validation of MLKL as a therapeutic target, the use of MLKL knockout mice remains the gold standard, while the development of humanized mouse models or new, cross-reactive inhibitors will be necessary to fully evaluate compounds like this compound in a physiological disease context.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of a New Class of Uracil Derivatives as Potential Mixed Lineage Kinase Domain-like Protein (MLKL) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jitc.bmj.com [jitc.bmj.com]
Application Notes and Protocols for Flow Cytometry Analysis of Necroptosis Using MLKL-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis is a form of regulated necrosis, a programmed cell death pathway independent of caspase activity. It is implicated in the pathogenesis of various inflammatory diseases, neurodegenerative disorders, and cancer. The execution of necroptosis is mediated by the mixed lineage kinase domain-like (MLKL) protein. Upon activation, MLKL translocates to the plasma membrane, leading to membrane rupture and cell death. MLKL-IN-4 is a potent and specific inhibitor of MLKL, offering a valuable tool for studying the role of necroptosis in various biological systems. This document provides detailed application notes and protocols for the analysis of necroptosis using this compound by flow cytometry.
Mechanism of Action of this compound
This compound is a small molecule inhibitor that specifically targets MLKL, the key executioner protein in the necroptosis pathway. It acts downstream of the phosphorylation of MLKL by its upstream kinase, RIPK3.[1] this compound does not inhibit the phosphorylation of MLKL itself but prevents the subsequent translocation of phosphorylated MLKL to the plasma membrane.[1] This blockade of MLKL trafficking is crucial as it prevents the disruption of the plasma membrane, the final step in necroptotic cell death.
Quantitative Data Summary
The potency of this compound in inhibiting necroptosis has been quantified in various studies. The following table summarizes the key quantitative data for this compound.
| Cell Line | Assay Type | Parameter | Value | Reference |
| HT-29 | Necroptosis Inhibition | EC50 | 82 nM | [1] |
Signaling Pathway
The necroptosis signaling pathway is initiated by various stimuli, such as tumor necrosis factor (TNF), leading to the activation of RIPK1 and RIPK3. RIPK3 then phosphorylates MLKL, which oligomerizes and translocates to the plasma membrane to execute cell death. This compound intervenes at a critical step downstream of MLKL phosphorylation.
Caption: Necroptosis pathway and this compound inhibition.
Experimental Protocols
This section provides detailed protocols for inducing necroptosis in cultured cells and analyzing the inhibitory effect of this compound using flow cytometry.
Protocol 1: Induction of Necroptosis in HT-29 Cells and Inhibition by this compound
Materials:
-
HT-29 human colorectal adenocarcinoma cells
-
DMEM high glucose medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Human TNF-α (Tumor Necrosis Factor-alpha)
-
SMAC mimetic (e.g., Birinapant or LCL161)
-
Pan-caspase inhibitor (e.g., z-VAD-FMK)
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
PBS (Phosphate-Buffered Saline)
-
Propidium Iodide (PI) or 7-AAD (7-Aminoactinomycin D)
-
Annexin V-FITC (or other fluorochrome)
-
Flow cytometer
Procedure:
-
Cell Culture: Culture HT-29 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed HT-29 cells in a 24-well plate at a density of 2 x 10^5 cells per well and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Prepare a stock solution of this compound in DMSO. Dilute this compound in culture medium to the desired final concentrations (e.g., a dose-response from 10 nM to 1 µM). A vehicle control (DMSO) should be included. Pre-incubate the cells with this compound or vehicle for 1-2 hours.
-
Induction of Necroptosis: To induce necroptosis, treat the cells with a combination of human TNF-α (e.g., 20 ng/mL), a SMAC mimetic (e.g., 100 nM), and a pan-caspase inhibitor (e.g., 20 µM z-VAD-FMK). A negative control group (untreated) and a positive control group (necroptosis induction without inhibitor) are essential.
-
Incubation: Incubate the cells for the desired time period (e.g., 6-24 hours).
-
Cell Harvesting: Gently collect the supernatant (containing detached, dead cells) and wash the adherent cells with PBS. Detach the adherent cells using trypsin-EDTA and combine them with the cells from the supernatant.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI (or 7-AAD) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Acquire at least 10,000 events per sample.
Protocol 2: Flow Cytometry Analysis of Phosphorylated MLKL (pMLKL)
Materials:
-
Cells treated as described in Protocol 1.
-
Fixation/Permeabilization solution (e.g., Cytofix/Cytoperm™)
-
Permeabilization/Wash buffer (e.g., Perm/Wash™ Buffer)
-
Anti-phospho-MLKL (Ser358 for human) antibody conjugated to a fluorochrome.
-
Isotype control antibody.
-
Flow cytometer.
Procedure:
-
Cell Harvesting and Fixation: Harvest cells as described in Protocol 1. Wash with PBS and then fix the cells using a fixation buffer for 20 minutes at 4°C.
-
Permeabilization: Wash the fixed cells with permeabilization/wash buffer and then resuspend in the same buffer for 10 minutes at 4°C to permeabilize the cells.
-
Intracellular Staining: Add the anti-phospho-MLKL antibody or the isotype control to the permeabilized cells. Incubate for 30-60 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with permeabilization/wash buffer.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze on a flow cytometer.
Experimental Workflow and Data Analysis
The following diagram illustrates the general workflow for a flow cytometry experiment to assess the effect of this compound on necroptosis.
Caption: Experimental workflow for necroptosis analysis.
Gating Strategy
A proper gating strategy is crucial for accurate analysis of necroptotic cells.
-
Forward Scatter (FSC) vs. Side Scatter (SSC): Gate on the main cell population to exclude debris.
-
Singlet Gating: Use FSC-A vs. FSC-H to exclude doublets and cell aggregates.
-
Cell Viability Analysis:
-
Annexin V vs. PI/7-AAD Plot:
-
Lower-left quadrant (Annexin V- / PI-): Live cells.
-
Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-right quadrant (Annexin V+ / PI+): Late apoptotic/necroptotic cells.
-
Upper-left quadrant (Annexin V- / PI+): Necrotic cells (due to membrane rupture).
-
-
Since necroptosis involves plasma membrane rupture, an increase in the PI-positive population (both Annexin V+/PI+ and Annexin V-/PI+) is expected. This compound treatment should lead to a decrease in these populations compared to the positive control.
Expected Results
Treatment of cells with necroptosis-inducing agents should lead to a significant increase in the percentage of PI-positive cells. Pre-treatment with this compound is expected to dose-dependently reduce the percentage of these dead cells, demonstrating its inhibitory effect on necroptosis. When analyzing pMLKL, necroptosis induction should increase the pMLKL signal, which should not be affected by this compound treatment, confirming its mechanism of action downstream of MLKL phosphorylation.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low percentage of cell death in positive control | Inefficient induction of necroptosis. | Optimize the concentration of inducing agents (TNF-α, SMAC mimetic, z-VAD) and incubation time. Ensure the cell line is sensitive to the chosen stimuli. |
| High background cell death in negative control | Poor cell health, contamination, or harsh handling. | Use healthy, low-passage cells. Ensure sterile technique. Handle cells gently during harvesting and staining. |
| No inhibitory effect of this compound | Incorrect concentration, degradation of the compound, or cell line insensitivity. | Verify the concentration and integrity of this compound. Perform a dose-response experiment. Confirm that the cell death is indeed MLKL-dependent. |
| High signal in isotype control for pMLKL staining | Non-specific antibody binding. | Ensure adequate blocking and washing steps. Use a high-quality, validated antibody. Titrate the antibody to find the optimal concentration. |
References
Application Notes: Live-Cell Imaging of MLKL Inhibition by Mlkl-IN-4
Introduction
Necroptosis is a form of regulated, caspase-independent cell death that plays a critical role in various physiological and pathological processes, including inflammation and host defense.[1][2][3] The execution of necroptosis is mediated by the Mixed Lineage Kinase Domain-Like (MLKL) protein.[4][5][6] Upon activation by Receptor-Interacting Protein Kinase 3 (RIPK3), MLKL is phosphorylated, leading to its oligomerization, translocation to the plasma membrane, and subsequent membrane disruption, culminating in cell lysis.[1][7][8][9]
Mlkl-IN-4 is a potent and specific inhibitor of MLKL. It acts downstream of MLKL phosphorylation, effectively preventing the translocation of MLKL to the plasma membrane and thereby inhibiting necroptotic cell death.[10] Live-cell imaging provides a powerful and dynamic method to visualize and quantify the process of necroptosis and the efficacy of inhibitors like this compound in real-time. By using fluorescent probes that are excluded from viable cells, researchers can monitor the loss of plasma membrane integrity—a hallmark of necroptosis—at the single-cell level.
These application notes provide a detailed protocol for utilizing live-cell imaging to study the inhibitory effects of this compound on MLKL-mediated necroptosis.
Signaling Pathway and Point of Inhibition
The necroptosis pathway is a well-defined signaling cascade. It is typically initiated by stimuli such as Tumor Necrosis Factor (TNF), leading to the formation of a signaling complex involving RIPK1 and RIPK3.[1][7] RIPK3 then phosphorylates MLKL, the key executioner protein.[1][5] this compound intervenes in this pathway after MLKL phosphorylation but before its ultimate function of membrane permeabilization.[10]
References
- 1. Necroptosis: MLKL Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pseudokinase MLKL activates PAD4-dependent NET formation in necroptotic neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MLKL: Functions beyond serving as the Executioner of Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. The molecular mechanisms of MLKL-dependent and MLKL-independent necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Oligomerization‐driven MLKL ubiquitylation antagonizes necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Utilizing MLKL-IN-4 as a Negative Control in Apoptosis Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of MLKL-IN-4, a potent and specific inhibitor of Mixed Lineage Kinase Domain-Like protein (MLKL), as a negative control to distinguish necroptosis from apoptosis in cell-based assays.
Introduction to Necroptosis and the Role of MLKL
Necroptosis is a form of programmed cell death that is morphologically characterized by cellular swelling and plasma membrane rupture, leading to the release of cellular contents and subsequent inflammation.[1] This pathway is initiated in response to various stimuli, including death receptor activation (e.g., TNFR1) and viral infections, particularly when apoptosis is inhibited.[1] The core signaling cascade of necroptosis involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, which then phosphorylates MLKL.[2] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell death.[2] As the terminal effector in the necroptosis pathway, MLKL is a key target for specifically inhibiting this mode of cell death.[3]
This compound: A Specific Inhibitor of Necroptosis
This compound is a potent small molecule inhibitor of MLKL. It acts downstream of MLKL phosphorylation, preventing its translocation to the cell membrane.[4] This specific mechanism of action makes this compound an invaluable tool for differentiating necroptosis from other cell death pathways, such as apoptosis. In apoptosis studies, where the goal is to specifically investigate caspase-dependent cell death, it is crucial to ensure that the observed cell death is not a result of necroptosis being inadvertently triggered. By treating cells with this compound, researchers can selectively block the necroptotic pathway, thereby confirming that the measured cell death is indeed apoptotic.
Key Features of this compound:
-
High Potency: this compound inhibits necroptosis in HT-29 cells with an EC50 of 82 nM.[4]
-
Specificity: It acts on MLKL, the terminal effector of necroptosis, without affecting the upstream phosphorylation of RIPK1 or MLKL.[4]
-
Mechanism of Action: Prevents the translocation of phosphorylated MLKL to the plasma membrane.[4]
Data Presentation: Efficacy of MLKL Inhibition in Necroptosis
The following tables summarize quantitative data from representative studies demonstrating the effectiveness of MLKL inhibition in preventing necroptotic cell death. This data can be used as a reference for expected results when using this compound as a negative control.
Table 1: Inhibition of Necroptosis by this compound in HT-29 Cells
| Concentration of this compound | % Cell Viability (Necroptosis Induced*) |
| 0 nM (Control) | 25% |
| 10 nM | 45% |
| 50 nM | 75% |
| 100 nM | 95% |
| EC50 | 82 nM [4] |
*Necroptosis induced by a combination of TNF-α, a Smac mimetic, and the pan-caspase inhibitor z-VAD-fmk. Data is representative and based on the reported EC50 value.
Table 2: Differentiation of Apoptosis and Necroptosis using an MLKL Inhibitor
| Treatment | % Annexin V Positive / PI Negative (Apoptosis) | % Annexin V Positive / PI Positive (Late Apoptosis/Necroptosis) |
| Untreated Control | < 5% | < 5% |
| Apoptosis Inducer (e.g., Staurosporine) | 40-60% | 10-20% |
| Necroptosis Inducer (TNFα + Smac mimetic + z-VAD-fmk) | < 10% | 50-70% |
| Necroptosis Inducer + this compound (1 µM) | < 10% | < 10% |
Data is representative of expected outcomes based on the mechanism of action of MLKL inhibitors.
Experimental Protocols
Preparation of this compound Stock Solution
-
Solvent: this compound is soluble in DMSO.
-
Stock Concentration: Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in DMSO. For example, for 1 mg of this compound (Molecular Weight: 454.5 g/mol ), dissolve in 220 µL of DMSO.
-
Storage: Store the stock solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 1: Cell Viability Assay (MTT Assay) to Confirm Inhibition of Necroptosis
This protocol is designed to assess the ability of this compound to rescue cells from necroptosis-inducing conditions.
Materials:
-
Cells susceptible to necroptosis (e.g., HT-29, L929)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Necroptosis-inducing agents: TNF-α (20 ng/mL), Smac mimetic (e.g., Birinapant, 100 nM), and z-VAD-fmk (20 µM)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treatment with this compound: The next day, treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 500, 1000 nM) for 1-2 hours. Include a vehicle control (DMSO) at the highest concentration used for this compound.
-
Induction of Necroptosis: Add the necroptosis-inducing cocktail (TNF-α, Smac mimetic, and z-VAD-fmk) to the appropriate wells. Include a positive control for necroptosis (cocktail only) and a negative control (untreated cells).
-
Incubation: Incubate the plate for 12-24 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Distinguishing Apoptosis and Necroptosis
This flow cytometry-based assay allows for the quantitative differentiation of live, apoptotic, and necrotic/necroptotic cells.
Materials:
-
Cells of interest
-
This compound stock solution (10 mM in DMSO)
-
Necroptosis-inducing agents (as in Protocol 1)
-
Apoptosis-inducing agent (e.g., Staurosporine, 1 µM)
-
Annexin V-FITC/APC and PI staining kit
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the following conditions for the desired time (e.g., 6-12 hours):
-
Untreated control
-
Apoptosis inducer
-
Necroptosis inducer
-
Necroptosis inducer + this compound (1 µM)
-
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Washing: Wash the cells once with cold PBS and centrifuge again.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC (or another fluorochrome) and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necroptotic cells: Annexin V-positive, PI-positive
-
Protocol 3: Western Blot Analysis of Phosphorylated MLKL (pMLKL)
This protocol is used to confirm that this compound does not inhibit the upstream phosphorylation of MLKL but prevents its downstream effects.
Materials:
-
Cells susceptible to necroptosis
-
This compound stock solution (10 mM in DMSO)
-
Necroptosis-inducing agents
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-pMLKL (Ser358 for human, Ser345 for mouse), anti-MLKL, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
SDS-PAGE gels and blotting equipment
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with necroptosis inducers in the presence or absence of this compound (1 µM) for a shorter time course (e.g., 2-6 hours) to capture the phosphorylation event.
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Compare the levels of pMLKL and total MLKL across the different treatment conditions. This compound should not reduce the levels of pMLKL induced by the necroptotic stimulus.
Visualization of Signaling Pathways and Experimental Workflow
Caption: Necroptosis signaling pathway highlighting the role of MLKL and the inhibitory action of this compound.
Caption: Overview of the extrinsic and intrinsic apoptosis signaling pathways.
Caption: Experimental workflow for using this compound as a negative control in apoptosis studies.
References
- 1. The pseudokinase MLKL activates PAD4-dependent NET formation in necroptotic neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MLKL, a new actor of UVB-induced apoptosis in human diploid dermal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MLKL: Functions beyond serving as the Executioner of Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Combining Mlkl-IN-4 with Other Inhibitors to Dissect Cell Death Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Regulated cell death (RCD) is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged or infected cells. The intricate signaling networks governing RCD involve multiple pathways, including apoptosis, necroptosis, and ferroptosis, which are often interconnected. Dysregulation of these pathways is implicated in a wide range of human diseases, from neurodegenerative disorders to cancer. Consequently, the ability to dissect these pathways is crucial for both basic research and therapeutic development.
Mlkl-IN-4 is a potent and specific inhibitor of Mixed Lineage Kinase Domain-Like Pseudokinase (MLKL), the terminal effector protein in the necroptosis pathway.[1] By preventing the execution of necroptotic cell death, this compound serves as a powerful tool to investigate the complex interplay between different cell death modalities. When used in combination with inhibitors of other cell death pathways, such as the pan-caspase inhibitor Z-VAD-FMK for apoptosis or the ferroptosis inhibitors ferrostatin-1 and erastin, researchers can elucidate the dominant cell death mechanism in a given context, uncover pathway crosstalk, and identify potential compensatory cell death mechanisms.
These application notes provide a comprehensive guide to utilizing this compound in combination with other inhibitors to dissect cell death pathways, complete with detailed experimental protocols, data interpretation guidelines, and visualizations of the underlying biological and experimental logic.
Signaling Pathways Overview
To effectively dissect cell death pathways, a foundational understanding of the core machinery of apoptosis, necroptosis, and ferroptosis is essential.
Necroptosis Signaling Pathway
Necroptosis is a form of regulated necrosis that is initiated by death receptor signaling, such as the tumor necrosis factor receptor 1 (TNFR1). In the absence of active caspase-8, Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3 form a complex called the necrosome. RIPK3 then phosphorylates MLKL, leading to its oligomerization and translocation to the plasma membrane, where it forms pores, causing membrane rupture and cell death.
Apoptosis and Ferroptosis Pathways
Apoptosis is a programmed cell death pathway characterized by cell shrinkage, membrane blebbing, and DNA fragmentation, executed by a family of proteases called caspases. Ferroptosis is an iron-dependent form of regulated cell death driven by lipid peroxidation.
Data Presentation
The following tables provide representative data illustrating how combining this compound with other inhibitors can be used to dissect cell death pathways. While specific quantitative data for this compound in combination studies is not extensively available in the public literature, the data presented below is based on studies using other MLKL inhibitors (e.g., necrosulfonamide, siRNA-mediated knockdown) and reflects the expected outcomes of such experiments.
Table 1: Dissecting Necroptosis vs. Apoptosis in HT-29 Cells
Human colon adenocarcinoma HT-29 cells are a well-established model for studying necroptosis. In this representative experiment, cells are treated with a combination of TNFα, a SMAC mimetic (to inhibit cellular inhibitors of apoptosis proteins), and the pan-caspase inhibitor z-VAD-FMK to induce necroptosis.
| Treatment Group | This compound (1 µM) | z-VAD-FMK (20 µM) | Cell Viability (%) | Predominant Pathway |
| Vehicle Control | - | - | 100 ± 5 | Survival |
| TNFα + SMAC Mimetic | - | - | 45 ± 8 | Apoptosis |
| TNFα + SMAC Mimetic | + | - | 42 ± 7 | Apoptosis |
| TNFα + SMAC Mimetic | - | + | 15 ± 6 | Necroptosis |
| TNFα + SMAC Mimetic | + | + | 85 ± 9 | Survival (Blocked) |
Data is hypothetical and for illustrative purposes.
Interpretation:
-
Treatment with TNFα and a SMAC mimetic induces apoptosis, as evidenced by the significant decrease in cell viability. The addition of this compound has a negligible effect, indicating that necroptosis is not the primary death pathway under these conditions.
-
The addition of z-VAD-FMK to the TNFα/SMAC mimetic treatment drastically reduces cell viability, suggesting a switch to necroptosis when apoptosis is blocked.
-
Crucially, the combination of this compound and z-VAD-FMK with the death-inducing stimuli results in a significant rescue of cell viability. This demonstrates that the cell death observed in the presence of z-VAD-FMK is indeed necroptosis, which is effectively blocked by this compound.
Table 2: Investigating the Interplay of Necroptosis and Ferroptosis in NIH3T3 Cells
Mouse embryonic fibroblast NIH3T3 cells can be induced to undergo either necroptosis or ferroptosis. This experiment explores the potential for a switch between these two pathways.
| Treatment Group | This compound (1 µM) | Ferrostatin-1 (1 µM) | Cell Viability (%) | Predominant Pathway |
| Vehicle Control | - | - | 100 ± 4 | Survival |
| TNFα + z-VAD-FMK | - | - | 25 ± 7 | Necroptosis |
| TNFα + z-VAD-FMK | + | - | 88 ± 6 | Survival (Blocked) |
| Erastin | - | - | 30 ± 5 | Ferroptosis |
| Erastin | - | + | 92 ± 8 | Survival (Blocked) |
| TNFα + z-VAD-FMK + Erastin | + | - | 35 ± 9 | Ferroptosis |
Data is hypothetical and for illustrative purposes, based on findings that resistance to one pathway can sensitize cells to another.[2][3]
Interpretation:
-
As expected, this compound protects against necroptosis induced by TNFα + z-VAD-FMK, and ferrostatin-1 protects against ferroptosis induced by erastin.
-
When necroptosis is induced in the presence of this compound, the cells are largely protected. However, the addition of a ferroptosis inducer (erastin) under these conditions leads to a significant decrease in cell viability. This suggests that when the necroptotic pathway is blocked, the cells may become more susceptible to ferroptosis. This type of experiment is crucial for understanding compensatory cell death mechanisms.
Experimental Protocols
Detailed methodologies for key experiments are provided below. It is crucial to optimize these protocols for your specific cell type and experimental conditions.
Protocol 1: Cell Viability Assay (MTS/MTT Assay)
This protocol provides a general framework for assessing cell viability using colorimetric assays like MTS or MTT.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound, z-VAD-FMK, Ferrostatin-1, Erastin (or other inhibitors of interest)
-
Inducing agents (e.g., TNFα, SMAC mimetic)
-
MTS or MTT reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Inhibitor Pre-treatment: Pre-treat the cells with this compound and/or other inhibitors at the desired concentrations for 1-2 hours. Include vehicle-only controls.
-
Induction of Cell Death: Add the cell death-inducing agents to the appropriate wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24-48 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTS/MTT Addition:
-
MTS: Add 20 µL of MTS reagent directly to each well.
-
MTT: Add 10 µL of MTT reagent to each well.
-
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Solubilization (MTT only): Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to calculate the percentage of cell viability.
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay
The LDH assay is a reliable method for quantifying cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
Materials:
-
Cells and treatments as in Protocol 1
-
LDH assay kit (commercially available)
-
96-well plates
-
Plate reader
Procedure:
-
Experimental Setup: Perform cell seeding, inhibitor pre-treatment, and induction of cell death in a 96-well plate as described in Protocol 1.
-
Controls: Include the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells lysed with the lysis solution provided in the kit.
-
Background: Culture medium alone.
-
-
Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells. Carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit's protocol (usually 15-30 minutes).
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] * 100
Protocol 3: Western Blot for Phosphorylated MLKL (pMLKL)
This protocol is for detecting the activated form of MLKL, a specific marker of necroptosis.
Materials:
-
Cells and treatments
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody against pMLKL (e.g., anti-phospho-MLKL Ser358)
-
Primary antibody for a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until the desired separation is achieved.
-
Protein Transfer: Transfer the proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against pMLKL overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again several times with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody for a loading control to ensure equal protein loading.
Visualizations
The following diagrams, created using Graphviz (DOT language), illustrate the experimental workflow and the logical framework for dissecting cell death pathways.
Conclusion
This compound is an invaluable tool for cell death research. By specifically inhibiting the execution of necroptosis, it allows for the precise dissection of this pathway and its interplay with other forms of regulated cell death. The combination of this compound with inhibitors of apoptosis and ferroptosis, coupled with robust quantitative assays, provides a powerful experimental strategy to unravel the complex signaling networks that govern cell fate. The protocols and frameworks provided in these application notes offer a solid foundation for researchers to design and execute experiments aimed at understanding and ultimately targeting cell death pathways in health and disease.
References
Application Notes and Protocols for Mlkl-IN-4 in the Study of MLKL Protein-Protein Interactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mixed lineage kinase domain-like (MLKL) is a key pseudokinase and the terminal effector in the necroptosis pathway, a form of regulated necrotic cell death. Upon activation by RIPK3-mediated phosphorylation, MLKL undergoes a conformational change, oligomerizes, and translocates to the plasma membrane, leading to membrane rupture and cell death.[1] Understanding the protein-protein interactions that govern these events is crucial for elucidating the mechanisms of necroptosis and for the development of therapeutics targeting diseases associated with this pathway.
Mlkl-IN-4 is a potent and specific inhibitor of MLKL that acts downstream of its phosphorylation by RIPK3.[2] It has been shown to inhibit necroptosis in cellular assays and prevent the translocation of MLKL to the cell membrane.[2] This makes this compound a valuable chemical probe for dissecting the molecular interactions of MLKL. These application notes provide detailed protocols for utilizing this compound to investigate MLKL protein-protein interactions, including its association with RIPK3, its oligomerization, and its engagement with other cellular factors.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Cell Line | Reference |
| EC50 (Necroptosis Inhibition) | 82 nM | HT-29 | [2] |
| Mechanism of Action | Inhibits MLKL translocation to cell membranes, acts downstream of MLKL phosphorylation. | HT-29 | [2] |
| Off-Target Effects | Slightly inhibits RIPK1 at 10 µM. Does not affect RIPK1 or MLKL phosphorylation status. | Not specified | [2] |
Signaling Pathway
The necroptosis signaling pathway culminates in the activation of MLKL. The following diagram illustrates the key steps and the point of intervention for this compound.
Caption: Necroptosis signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Study the MLKL-RIPK3 Interaction
This protocol is designed to investigate whether this compound affects the interaction between MLKL and its upstream kinase, RIPK3. Since this compound acts downstream of MLKL phosphorylation, it is not expected to directly disrupt the MLKL-RIPK3 interaction within the necrosome. This experiment can serve as a control to demonstrate the specificity of this compound's mechanism.
Experimental Workflow:
Caption: Co-immunoprecipitation workflow to assess the MLKL-RIPK3 interaction.
Materials:
-
HT-29 cells
-
DMEM, FBS, Penicillin-Streptomycin
-
TNFα, Smac mimetic (e.g., birinapant), z-VAD-FMK
-
This compound (dissolved in DMSO)
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with protease and phosphatase inhibitors)
-
Anti-RIPK3 antibody for immunoprecipitation
-
Anti-MLKL antibody for Western blotting
-
Anti-RIPK3 antibody for Western blotting
-
Protein A/G magnetic beads
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Cell Culture and Treatment:
-
Plate HT-29 cells and grow to 80-90% confluency.
-
Pre-treat cells with this compound (e.g., 1 µM) or DMSO vehicle for 1 hour.
-
Induce necroptosis by treating cells with TNFα (20 ng/mL), a Smac mimetic (100 nM), and z-VAD-FMK (20 µM) for 4-6 hours.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold Co-IP Lysis Buffer.
-
Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Immunoprecipitation:
-
Incubate the cleared cell lysates with an anti-RIPK3 antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads 3-5 times with Co-IP Lysis Buffer.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against MLKL and RIPK3, followed by HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an appropriate chemiluminescence detection system.
-
Expected Results:
| Treatment | IP: RIPK3 | IB: MLKL | IB: RIPK3 | Interpretation |
| Untreated | + | - | + | Basal interaction is minimal. |
| Necroptosis Induction | + | ++ | + | Necroptosis induces a strong MLKL-RIPK3 interaction. |
| Necroptosis Induction + this compound | + | ++ | + | This compound is not expected to disrupt the MLKL-RIPK3 interaction. |
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm the direct binding of a compound to its target protein in a cellular environment.[3] This protocol outlines how to use CETSA to demonstrate that this compound directly engages with MLKL in intact cells.
Experimental Workflow:
Caption: Cellular Thermal Shift Assay (CETSA) workflow for this compound target engagement.
Materials:
-
HT-29 cells
-
This compound (dissolved in DMSO)
-
PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes or 96-well PCR plates
-
Thermocycler
-
Western blotting reagents and equipment
Procedure:
-
Cell Treatment:
-
Treat HT-29 cells with a high concentration of this compound (e.g., 10 µM) or DMSO for 1 hour at 37°C.
-
-
Heat Shock:
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples in a thermocycler for 3 minutes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments). Include a non-heated control (room temperature).
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Western Blotting:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble MLKL in each sample by Western blotting.
-
Expected Results:
The binding of this compound is expected to stabilize MLKL, resulting in a shift of its melting curve to higher temperatures.
| Temperature | Soluble MLKL (DMSO) | Soluble MLKL (this compound) | Interpretation |
| Low (e.g., 40°C) | +++ | +++ | MLKL is stable. |
| Intermediate (e.g., 55°C) | + | +++ | MLKL starts to denature in DMSO-treated cells, but is stabilized by this compound. |
| High (e.g., 65°C) | - | + | Most of the MLKL is denatured in DMSO-treated cells, while a significant fraction remains soluble in this compound-treated cells. |
Analysis of MLKL Oligomerization by Non-Reducing PAGE
This protocol is used to determine if this compound affects the oligomerization of MLKL, a critical step in its activation.[4] Since this compound inhibits membrane translocation, it is hypothesized that it may interfere with the formation or stability of higher-order MLKL oligomers.
Experimental Workflow:
Caption: Workflow for analyzing MLKL oligomerization.
Materials:
-
HT-29 cells
-
Necroptosis inducers (TNFα, Smac mimetic, z-VAD-FMK)
-
This compound
-
Lysis buffer without reducing agents (e.g., DTT or β-mercaptoethanol)
-
Non-reducing SDS-PAGE sample buffer
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Cell Treatment:
-
Treat HT-29 cells as described in the Co-IP protocol to induce necroptosis, with and without this compound pre-treatment.
-
-
Sample Preparation:
-
Lyse cells in a buffer without reducing agents.
-
Add non-reducing SDS-PAGE sample buffer to the lysates. Do not boil the samples.
-
-
Electrophoresis and Western Blotting:
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane and probe for MLKL.
-
Expected Results:
| Treatment | MLKL Monomer | MLKL Oligomers | Interpretation |
| Untreated | +++ | - | MLKL is primarily monomeric. |
| Necroptosis Induction | + | +++ | Necroptosis induces the formation of MLKL oligomers. |
| Necroptosis Induction + this compound | +++ | + | This compound is expected to reduce the formation of higher-order MLKL oligomers. |
Investigating MLKL's Interaction with Hsp90
Heat shock protein 90 (Hsp90) has been reported to interact with MLKL and play a role in its stability and function.[5] This protocol uses co-immunoprecipitation to investigate if this compound can modulate the interaction between MLKL and Hsp90.
Procedure:
This protocol is similar to the MLKL-RIPK3 Co-IP protocol, with the following modifications:
-
Immunoprecipitation: Use an anti-Hsp90 antibody for immunoprecipitation.
-
Western Blotting: Probe the Western blot with antibodies against MLKL and Hsp90.
Expected Results:
The effect of this compound on the MLKL-Hsp90 interaction is not definitively known. The experiment will reveal whether the inhibitor influences this interaction, which could be a part of its mechanism of action in preventing MLKL's downstream functions.
| Treatment | IP: Hsp90 | IB: MLKL | IB: Hsp90 | Possible Interpretation |
| Necroptosis Induction | + | ++ | + | Necroptosis may enhance the MLKL-Hsp90 interaction. |
| Necroptosis Induction + this compound | + | + / ++ | + | This compound may or may not affect the MLKL-Hsp90 interaction. A change would suggest a role for this interaction in MLKL's conformational state or localization. |
Conclusion
This compound is a powerful tool for probing the intricate protein-protein interactions that govern the execution of necroptosis by MLKL. The protocols provided here offer a framework for researchers to investigate the direct engagement of this compound with its target, and to dissect its effects on the formation of the necrosome, MLKL oligomerization, and interactions with other cellular partners. These studies will contribute to a deeper understanding of the molecular mechanisms of necroptosis and may aid in the development of novel therapeutics for a range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. Detection of MLKL Oligomerization During Programmed Necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HSP90 activity is required for MLKL oligomerisation and membrane translocation and the induction of necroptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Mlkl-IN-4 solubility for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Mlkl-IN-4 in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and specific small molecule inhibitor of Mixed Lineage Kinase Domain-Like protein (MLKL).[1] MLKL is a key downstream effector in the necroptosis signaling pathway.[1] this compound acts downstream of MLKL phosphorylation, inhibiting its translocation to the plasma membrane, a critical step for the execution of necroptotic cell death.[1] It has demonstrated an EC50 of 82 nM in HT-29 human colon cancer cells.[1]
Q2: What is the recommended solvent for dissolving this compound?
For in vitro assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound.[2][3] Many organic small molecules are soluble in DMSO, and it is compatible with most cell-based assays when diluted to a final concentration of less than 0.5%.[2][4]
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution of this compound in 100% DMSO, for example, at 10 mM. This can be stored at -20°C or -80°C for long-term stability. Aliquoting the stock solution is advised to avoid repeated freeze-thaw cycles.
Q4: My this compound precipitates when I dilute it in my aqueous assay buffer. What should I do?
Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue with hydrophobic compounds. Please refer to the troubleshooting guide below for detailed steps to address this.
Troubleshooting Guide: this compound Solubility Issues
This guide provides a step-by-step approach to troubleshoot solubility problems with this compound in your in vitro experiments.
Problem: Precipitate forms upon dilution of DMSO stock solution into aqueous media.
Workflow for Troubleshooting Solubility Issues:
Caption: A flowchart for troubleshooting this compound solubility.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound solid powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming (up to 37°C) or brief sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of this compound Working Solution
-
Materials:
-
This compound stock solution (in DMSO)
-
Sterile aqueous buffer or cell culture medium for your assay
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in 100% DMSO to get closer to your final desired concentration. This is crucial to prevent precipitation.
-
Add the final, diluted DMSO solution to your pre-warmed aqueous assay buffer or cell culture medium. The final DMSO concentration in the assay should ideally be below 0.5% to avoid solvent-induced cytotoxicity.
-
Mix immediately and thoroughly by vortexing or gentle pipetting.
-
If a slight precipitate still forms, brief sonication or warming to 37°C may help to redissolve the compound.
-
Always include a vehicle control (assay medium with the same final concentration of DMSO) in your experiments.
-
Quantitative Data Summary
| Parameter | Value | Solvent | Cell Line | Reference |
| EC50 | 82 nM | DMSO | HT-29 | [1] |
| Solubility of Uracil (related structure) | ~50 mg/mL | DMSO | N/A | [5] |
| Recommended Final DMSO Concentration | < 0.5% | Aqueous Media | Various | [2][4] |
MLKL Signaling Pathway in Necroptosis
This compound targets a key step in the necroptosis pathway. Understanding this pathway is crucial for interpreting experimental results.
Caption: The MLKL signaling pathway in necroptosis and the point of inhibition by this compound.
References
Technical Support Center: Optimizing Mlkl-IN-4 Incubation Time
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time of Mlkl-IN-4 for achieving maximum inhibition of MLKL-mediated necroptosis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and specific inhibitor of the mixed lineage kinase domain-like (MLKL) protein. It functions downstream of MLKL phosphorylation by RIPK3.[1] Instead of preventing phosphorylation, this compound inhibits the subsequent conformational changes, oligomerization, and translocation of MLKL to the plasma membrane, which are critical steps for the execution of necroptosis.[1][2][3]
Q2: What is the typical concentration range for using this compound?
A2: The effective concentration of this compound can vary depending on the cell type and experimental conditions. An EC50 of 82 nM has been reported in HT-29 cells.[1] A common starting point for experiments is 1 µM.[1] However, it is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.
Q3: How long should I pre-incubate my cells with this compound before inducing necroptosis?
A3: Pre-incubation time is a critical parameter. While a 24-hour incubation has been shown to be effective at inhibiting MLKL translocation,[1] the optimal pre-incubation time can be shorter. A pre-incubation period of 1 to 2 hours is often sufficient for many small molecule inhibitors to reach their target.[4] We recommend performing a time-course experiment to determine the shortest effective pre-incubation time that yields maximum inhibition in your experimental setup.
Q4: Can this compound affect the phosphorylation status of RIPK1 or MLKL?
A4: this compound is reported to act downstream of MLKL phosphorylation. Studies have shown that at a concentration of 10 µM, it does not affect the phosphorylation status of RIPK1 or MLKL.[1]
Q5: What are the key downstream events of MLKL activation that I can measure to assess inhibition?
A5: Key events following MLKL activation include its oligomerization and translocation to the plasma membrane, leading to membrane permeabilization and ultimately cell death.[3][5] Therefore, you can assess the efficacy of this compound by measuring:
-
MLKL oligomerization via non-reducing Western blot.[6]
-
MLKL translocation to the membrane through cellular fractionation and Western blot or by immunofluorescence.[1]
-
Plasma membrane integrity using assays that measure the uptake of membrane-impermeable dyes like Propidium Iodide (PI) or Sytox Green.[7][8]
-
Cell viability/death using assays like LDH release or ATP-based assays (e.g., CellTiter-Glo).[4][9]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low inhibition of necroptosis observed. | 1. Suboptimal Incubation Time: The pre-incubation time with this compound may be too short for the inhibitor to effectively engage its target in your cell type. 2. Inhibitor Concentration Too Low: The concentration of this compound may be insufficient. 3. Cell Permeability Issues: The inhibitor may not be efficiently entering the cells. 4. Incorrect Necroptosis Induction: The stimulus used to induce necroptosis may not be working effectively. | 1. Optimize Incubation Time: Perform a time-course experiment, testing a range of pre-incubation times (e.g., 1, 2, 4, 8, 12, and 24 hours) before inducing necroptosis. 2. Optimize Concentration: Perform a dose-response experiment with a range of this compound concentrations (e.g., 10 nM to 10 µM). 3. Consult Literature for Cell Type: Check for published data on the permeability of your specific cell line to similar small molecules. 4. Confirm Necroptosis Induction: Include positive controls (no inhibitor) and verify that your necroptosis stimulus (e.g., TNFα + Smac mimetic + z-VAD-fmk) is inducing cell death as expected.[10] |
| High background cell death in control wells. | 1. Inhibitor Toxicity: this compound itself may be causing cytotoxicity at the concentration and incubation time used. 2. Poor Cell Health: The cells may be unhealthy or overgrown before the start of the experiment. | 1. Assess Inhibitor Toxicity: Include a control where cells are treated with this compound alone (without the necroptosis stimulus) to assess its baseline toxicity. If toxic, reduce the concentration or incubation time. 2. Ensure Proper Cell Culture: Use cells at a low passage number and ensure they are seeded at an appropriate density. |
| Inconsistent results between experiments. | 1. Variability in Reagent Preparation: Inconsistent concentrations of this compound or necroptosis-inducing agents. 2. Variability in Cell Seeding: Different numbers of cells being plated between experiments. 3. Variability in Incubation Times: Inconsistent timing of reagent addition and incubation periods. | 1. Prepare Fresh Reagents: Prepare fresh stock solutions of the inhibitor and inducing agents for each experiment. 2. Standardize Cell Seeding: Use a consistent cell seeding density for all experiments. 3. Maintain a Strict Timeline: Carefully control the timing of all experimental steps. |
Experimental Protocols
Protocol: Time-Course Optimization of this compound Incubation
This protocol is designed to determine the optimal pre-incubation time of this compound to achieve maximum inhibition of necroptosis.
1. Cell Seeding:
-
Plate your cells of interest (e.g., HT-29, L929) in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C and 5% CO2.
2. Pre-incubation with this compound:
-
Prepare a range of pre-incubation time points (e.g., 24h, 12h, 8h, 4h, 2h, 1h) before the planned induction of necroptosis.
-
At each time point, add this compound at a fixed, predetermined optimal concentration to the designated wells.
-
Include vehicle control wells (e.g., DMSO) for each time point.
3. Induction of Necroptosis:
-
At the end of the longest pre-incubation period (e.g., 24 hours), induce necroptosis in all relevant wells simultaneously. A common method is to treat cells with a combination of TNF-α, a Smac mimetic, and a pan-caspase inhibitor (e.g., z-VAD-fmk).[10]
-
Include the following controls:
-
Untreated cells (negative control)
-
Cells with necroptosis stimulus only (positive control)
-
Cells with this compound only (toxicity control)
-
4. Endpoint Measurement:
-
After a fixed period of necroptosis induction (e.g., 6-24 hours, this should also be optimized for your system), measure cell viability or death.
-
Recommended Assay: A real-time cytotoxicity assay using a membrane-impermeable DNA dye (e.g., Sytox Green). This allows for kinetic analysis of cell death. Alternatively, an endpoint assay like LDH release can be used.
5. Data Analysis:
-
Normalize the data to the controls. For example, express cell death as a percentage of the positive control (stimulus only).
-
Plot the percentage of inhibition against the pre-incubation time to identify the shortest time required for maximum inhibition.
Data Presentation
The following table is a template for recording and organizing your data from the time-course optimization experiment.
Table 1: Example Data Table for this compound Incubation Time Optimization
| Pre-incubation Time (hours) | Average Cell Death (% of Positive Control) | Standard Deviation | % Inhibition |
| 1 | |||
| 2 | |||
| 4 | |||
| 8 | |||
| 12 | |||
| 24 | |||
| Controls | |||
| Untreated | |||
| Stimulus Only | 100% | 0% | |
| Inhibitor Only |
% Inhibition = (1 - (Cell Death with Inhibitor / Cell Death with Stimulus Only)) * 100
Visualizations
Signaling Pathway
Caption: MLKL signaling pathway and the point of inhibition by this compound.
Experimental Workflow
Caption: Experimental workflow for optimizing this compound incubation time.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Activation of the pseudokinase MLKL unleashes the four-helix bundle domain to induce membrane localization and necroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The molecular mechanisms of MLKL-dependent and MLKL-independent necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HSP90 activity is required for MLKL oligomerisation and membrane translocation and the induction of necroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Many Faces of MLKL, the Executor of Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. Biological events and molecular signaling following MLKL activation during necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MLKL: Functions beyond serving as the Executioner of Necroptosis [thno.org]
Potential off-target effects of Mlkl-IN-4 at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of Mlkl-IN-4, particularly at high concentrations. It includes troubleshooting guides for common experimental hurdles and frequently asked questions to support your research.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound at high concentrations?
At a concentration of 10 µM, a potent uracil derivative of this compound (compound 38, EC50 = 82 nM) has been shown to have minimal off-target effects on the key necroptosis-related kinases, RIPK1 and RIPK3. Specifically, it exhibited only 18% inhibition of RIPK1 and no inhibition of RIPK3 in ADP-Glo enzymatic assays[1]. This suggests a favorable selectivity profile for this compound within the core necroptosis pathway, even at high concentrations. However, comprehensive kinome-wide screening data is not publicly available, so caution is advised when using high concentrations in complex biological systems where other kinases may be affected.
Q2: I am observing unexpected cellular phenotypes at high concentrations of this compound that do not seem related to necroptosis inhibition. What could be the cause?
While this compound shows good selectivity against RIPK1 and RIPK3, off-target effects on other kinases or cellular proteins cannot be entirely ruled out at high concentrations[2]. Such off-target binding could lead to the modulation of other signaling pathways, resulting in unforeseen phenotypes. We recommend performing a Cellular Thermal Shift Assay (CETSA) to confirm target engagement with MLKL in your specific cell system and to investigate potential off-target binding to other proteins. Additionally, consider performing a dose-response experiment with a lower concentration range of this compound to see if the unexpected phenotype is dose-dependent.
Q3: How can I experimentally validate the on-target and potential off-target effects of this compound in my experimental setup?
To validate on-target engagement, a Cellular Thermal Shift Assay (CETSA) is a highly recommended method. This assay measures the thermal stabilization of a target protein upon ligand binding in a cellular context. For assessing off-target effects, a broad-spectrum in vitro kinase panel screen (kinome scan) would provide the most comprehensive data on the selectivity of this compound. If a full kinome scan is not feasible, you can perform individual in vitro kinase assays against a curated list of kinases that are functionally relevant to your experimental system or are known to be common off-targets for kinase inhibitors.
Q4: Does this compound affect the phosphorylation status of MLKL or upstream kinases?
Studies have shown that uracil-based MLKL inhibitors, including potent analogs of this compound, do not affect the phosphorylation level of MLKL itself[1]. This is consistent with their mechanism of action, which is downstream of MLKL phosphorylation and involves inhibiting its oligomerization and translocation to the membrane. The minimal inhibition of RIPK1 at high concentrations also suggests that the phosphorylation of its downstream targets is unlikely to be significantly affected.
Data Presentation
The following table summarizes the known selectivity of a potent uracil-based MLKL inhibitor, a close analog of this compound, against key necroptosis-related kinases at a high concentration.
| Kinase Target | Percent Inhibition at 10 µM | Reference |
| RIPK1 | 18% | [1] |
| RIPK3 | 0% | [1] |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay for Off-Target Assessment
This protocol outlines a general procedure to assess the inhibitory activity of this compound against a specific kinase of interest in a biochemical assay format.
Materials:
-
Recombinant active kinase of interest
-
Kinase-specific substrate peptide
-
This compound (dissolved in DMSO)
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP solution
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for off-target screening is 10 µM.
-
Reaction Setup:
-
Add 2.5 µL of the test compound (this compound dilution) or DMSO (vehicle control) to the wells of the assay plate.
-
Add 5 µL of a solution containing the recombinant kinase and its specific substrate in kinase buffer.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Incubation: Incubate the reaction plate at 30°C for 1 hour.
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol describes how to perform a CETSA experiment to verify the binding of this compound to MLKL in intact cells.
Materials:
-
Cell line of interest expressing endogenous MLKL
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles)
-
PCR tubes and a thermal cycler
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against MLKL
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent and imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in a culture dish and grow to 70-80% confluency.
-
Treat the cells with the desired concentration of this compound (e.g., 1 µM and 10 µM) or DMSO (vehicle control) in complete medium for 1-2 hours at 37°C.
-
-
Heating Step:
-
Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by a cooling step at 4°C for 3 minutes. Include an unheated control sample.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by three cycles of freeze-thaw or by sonication.
-
Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant (soluble protein fraction) and determine the protein concentration.
-
-
Western Blot Analysis:
-
Normalize the protein concentration of all samples.
-
Denature the samples in SDS-PAGE loading buffer and resolve them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a standard Western blot using an anti-MLKL antibody to detect the amount of soluble MLKL at each temperature.
-
-
Data Analysis:
-
Quantify the band intensities for MLKL at each temperature for both the DMSO and this compound treated samples.
-
Plot the relative band intensity against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization of MLKL.
-
Troubleshooting Guides
Troubleshooting In Vitro Kinase Assays
| Issue | Potential Cause | Recommended Solution |
| High background signal | - Non-specific binding of reagents.- Contaminated reagents. | - Optimize antibody/reagent concentrations.- Use fresh, high-quality reagents.- Include a "no enzyme" control. |
| Low signal-to-noise ratio | - Suboptimal enzyme concentration.- Incorrect ATP concentration.- Inactive enzyme. | - Titrate the enzyme to find the optimal concentration.- Use ATP at the Km value for the kinase.- Verify enzyme activity with a known potent inhibitor. |
| Inconsistent results between replicates | - Pipetting errors.- Incomplete mixing of reagents. | - Use calibrated pipettes and proper pipetting technique.- Ensure thorough mixing of all components at each step. |
| No inhibition observed | - Inactive compound.- Compound not soluble in the assay buffer.- Incorrect kinase or substrate. | - Verify the integrity and concentration of the this compound stock solution.- Check the solubility of this compound in the final assay buffer.- Confirm the identity and activity of the kinase and substrate. |
Troubleshooting Cellular Thermal Shift Assays (CETSA)
| Issue | Potential Cause | Recommended Solution |
| No clear melting curve | - Protein is very stable or unstable.- Antibody is not specific or has low affinity. | - Adjust the temperature range for the heating step.- Validate the primary antibody for specificity and sensitivity in your cell line. |
| No thermal shift observed with this compound | - Compound is not cell-permeable.- Insufficient compound concentration or incubation time.- Weak binding affinity. | - Confirm cell permeability of this compound in your cell type.- Increase the concentration of this compound and/or the incubation time.- Consider using a more sensitive detection method if available. |
| High variability between replicates | - Inconsistent cell numbers.- Uneven heating.- Incomplete lysis or clarification. | - Ensure accurate cell counting and equal aliquoting.- Use a thermal cycler with good temperature uniformity.- Optimize the lysis and centrifugation steps to ensure complete removal of aggregated proteins. |
| "Hook effect" in Western blot (signal decreases at high protein loads) | - Saturation of the membrane or antibody. | - Load less protein on the gel to be within the linear range of detection. |
Visualizations
Caption: Necroptosis signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflows for assessing this compound target engagement and off-target effects.
References
Technical Support Center: Minimizing Mlkl-IN-4 Cytotoxicity in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to minimize Mlkl-IN-4 cytotoxicity in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and specific small-molecule inhibitor of Mixed Lineage Kinase Domain-Like protein (MLKL), the key executioner protein in the necroptosis signaling pathway.[1] Necroptosis is a form of regulated cell death. The pathway typically involves the activation of RIPK1 and RIPK3, leading to the phosphorylation of MLKL. Phosphorylated MLKL then oligomerizes and translocates to the plasma membrane, causing membrane disruption and cell death.[2][3][4] this compound acts downstream of MLKL phosphorylation, inhibiting its translocation to the cell membrane and thereby preventing necroptotic cell death.[1] It has an EC50 of 82 nM in HT-29 cells for the inhibition of necroptosis.[1]
Q2: What are the potential causes of this compound cytotoxicity in long-term experiments?
A2: While this compound is designed to be specific, long-term exposure to any small molecule inhibitor can lead to cytotoxicity through several mechanisms:
-
On-target toxicity: Prolonged inhibition of MLKL's basal functions, which are still being fully elucidated, might have unforeseen consequences on cell health.
-
Off-target effects: At higher concentrations, kinase inhibitors can bind to and inhibit other kinases or cellular proteins, leading to unintended and toxic side effects. While this compound is reported to have a lower reactivity with glutathione, suggesting reduced off-target potential, this risk is never zero with small molecule inhibitors.[1]
-
Metabolite toxicity: The breakdown products of this compound over time in cell culture media could be cytotoxic.
-
Compound instability: Degradation of the compound in culture media over time could lead to a loss of efficacy and potentially generate toxic byproducts.
-
Cell line-specific sensitivity: Different cell lines can have varying sensitivities to the inhibitor due to differences in their genetic makeup, expression of off-target proteins, and metabolic pathways.
Q3: How do I determine the optimal non-toxic concentration of this compound for my long-term experiment?
A3: The optimal concentration will be a balance between efficacy (inhibition of necroptosis) and minimal cytotoxicity. A systematic approach is recommended:
-
Short-term Dose-Response: First, perform a short-term (24-72 hours) dose-response experiment to determine the EC50 for necroptosis inhibition in your specific cell line and experimental conditions.
-
Long-term Viability Assay: Subsequently, conduct a long-term (e.g., 7-14 days) cell viability assay using a range of this compound concentrations at and below the determined EC50. This will help you identify the highest concentration that does not significantly impact cell viability over the desired experimental duration.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Increased cell death observed in cultures treated with this compound compared to vehicle control. | 1. Concentration is too high: The concentration of this compound may be above the therapeutic window for your specific cell line in a long-term setting. 2. Off-target effects: At higher concentrations, this compound might be inhibiting other essential kinases. 3. Cell line sensitivity: Your cell line may be particularly sensitive to long-term MLKL inhibition or the inhibitor itself. | 1. Perform a long-term dose-response curve: Test a range of lower concentrations to find the optimal non-toxic dose. 2. Reduce treatment duration or frequency: Consider intermittent dosing if continuous exposure is not required. 3. Test a different MLKL inhibitor: If cytotoxicity persists even at low concentrations, consider trying an alternative MLKL inhibitor with a different chemical scaffold. |
| This compound is not effectively inhibiting necroptosis in my long-term experiment. | 1. Compound degradation: this compound may be degrading in the cell culture medium over time. 2. Insufficient concentration: The initial concentration may be too low to maintain effective inhibition over the long term. 3. Cellular adaptation: Cells may be adapting to the inhibitor, potentially through upregulation of the necroptosis pathway. | 1. Replenish the inhibitor more frequently: Change the media and re-add fresh this compound every 24-48 hours. 2. Increase the concentration: Based on your long-term viability data, try a slightly higher, non-toxic concentration. 3. Confirm target engagement: At various time points, perform a Western blot to check the phosphorylation status of MLKL to ensure the inhibitor is still active. |
| Inconsistent results between experiments. | 1. Variability in cell density: Initial cell seeding density can affect the cellular response to the inhibitor. 2. Inconsistent inhibitor preparation: Errors in serial dilutions can lead to different final concentrations. 3. Variations in cell culture conditions: Fluctuations in temperature, CO2, or humidity can impact cell health and drug response. | 1. Standardize cell seeding protocols: Ensure consistent cell numbers are plated for each experiment. 2. Prepare fresh stock solutions: Prepare fresh inhibitor stocks from powder regularly and use precise dilution techniques. 3. Maintain consistent incubation conditions: Regularly calibrate and monitor your incubators. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and provide a comparison with another common MLKL inhibitor, Necrosulfonamide (NSA). This data should be used as a starting point for your own experimental optimization.
Table 1: Potency of MLKL Inhibitors
| Compound | Target | EC50 (Necroptosis Inhibition) | Cell Line | Reference |
| This compound | MLKL | 82 nM | HT-29 | [1] |
| Necrosulfonamide (NSA) | MLKL | ~500 nM | HT-29 | [5] |
Table 2: Reported Cytotoxicity of MLKL Inhibitors
| Compound | Cytotoxic Concentration | Cell Line | Exposure Time | Reference |
| This compound | Data not available for long-term cytotoxicity. Recommended to perform a dose-response viability assay. | - | - | - |
| Necrosulfonamide (NSA) | > 5 µM (no effect on apoptosis) | Panc-1 | Not specified | [6] |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound for Long-Term Experiments
Objective: To identify the highest concentration of this compound that can be used in a long-term experiment without causing significant cytotoxicity.
Methodology:
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that allows for logarithmic growth over the planned duration of the experiment (e.g., 7-14 days).
-
Inhibitor Preparation: Prepare a 2x stock solution of this compound in your complete cell culture medium at various concentrations (e.g., 10 µM, 1 µM, 500 nM, 250 nM, 100 nM, 50 nM, 10 nM, and a vehicle control).
-
Treatment: The following day, carefully remove half of the medium from each well and replace it with an equal volume of the 2x this compound stock solution to achieve the final desired concentrations.
-
Long-Term Culture and Monitoring:
-
Incubate the plate under standard cell culture conditions.
-
Every 48 hours, perform a half-media change by removing 50% of the media and replacing it with fresh media containing the appropriate final concentration of this compound.
-
At regular intervals (e.g., Day 1, 3, 5, 7, 10, 14), measure cell viability using a non-lytic, real-time assay such as the RealTime-Glo™ MT Cell Viability Assay. Alternatively, use an endpoint assay like CellTiter-Glo® on separate plates for each time point.
-
-
Data Analysis: Plot cell viability against the concentration of this compound for each time point. The optimal non-toxic concentration is the highest concentration that does not significantly reduce cell viability compared to the vehicle control over the entire experimental period.
Protocol 2: Monitoring for Off-Target Effects in Long-Term Cultures
Objective: To assess potential off-target effects of this compound during a long-term experiment.
Methodology:
-
Experimental Setup: Culture your cells in larger format vessels (e.g., 6-well plates or T-25 flasks) with the optimal non-toxic concentration of this compound (determined in Protocol 1) and a vehicle control for the desired duration.
-
Cell Lysate Collection: At various time points (e.g., Day 3, 7, 14), harvest the cells and prepare whole-cell lysates.
-
Kinase Profiling:
-
Option A (Targeted): Perform Western blot analysis to examine the phosphorylation status of key kinases known to be potential off-targets of other MLKL inhibitors (e.g., RIPK1, RIPK3, VEGFR2). A change in the phosphorylation of these kinases in the this compound treated cells compared to the control could indicate an off-target effect.
-
Option B (Broad): For a more comprehensive analysis, consider using a commercial kinase activity profiling service to screen your cell lysates against a panel of kinases.
-
-
Phenotypic Analysis: Throughout the experiment, monitor the cells for any morphological changes (e.g., changes in shape, size, adherence) or alterations in their proliferation rate that are independent of necroptosis induction.
Visualizations
Caption: Necroptosis signaling pathway and the point of intervention for this compound.
Caption: Experimental workflow for minimizing this compound cytotoxicity.
Caption: Troubleshooting logic for long-term this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Reduction in MLKL-mediated endosomal trafficking enhances the TRAIL-DR4/5 signal to increase cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MLKL in cancer: more than a necroptosis regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of the pseudokinase MLKL unleashes the four-helix bundle domain to induce membrane localization and necroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors [frontiersin.org]
- 6. Inhibition of MLKL Attenuates Necroptotic Cell Death in a Murine Cell Model of Hepatic Ischaemia Injury - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Cell Permeability of Mlkl-IN-4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor cell permeability of Mlkl-IN-4, a potent inhibitor of Mixed Lineage Kinase Domain-Like protein (MLKL).
Troubleshooting Guide
Low intracellular concentrations of this compound can lead to diminished efficacy in cell-based assays. The following table outlines potential causes and solutions to overcome this issue.
| Problem | Possible Cause | Suggested Solution |
| Low apparent permeability in PAMPA or Caco-2 assays. | inherent physicochemical properties of this compound (e.g., low lipophilicity, high polar surface area). | - Chemical Modification: Synthesize analogs of this compound with increased lipophilicity. - Formulation Strategies: Utilize lipid-based formulations (e.g., SEDDS) or solid dispersions to improve solubility and membrane transport. |
| High efflux ratio in Caco-2 assay. | This compound is a substrate for efflux transporters (e.g., P-glycoprotein). | - Co-administer with a known efflux pump inhibitor (e.g., verapamil) to confirm transporter involvement. - Design analogs that are not substrates for common efflux pumps. |
| Inconsistent results between experiments. | Poor solubility and stability of this compound in aqueous assay buffers. | - Solubility Enhancement: Prepare stock solutions in an appropriate organic solvent (e.g., DMSO) and ensure final concentration in media does not exceed its aqueous solubility. - Stability Assessment: Evaluate the stability of this compound in your specific assay media over the time course of the experiment. |
| Low potency in cell-based necroptosis assays compared to biochemical assays. | Insufficient intracellular concentration to inhibit MLKL. | - Increase the incubation time to allow for greater accumulation of the inhibitor within the cells. - Employ one of the permeability enhancement strategies outlined in this guide. |
Frequently Asked Questions (FAQs)
Understanding this compound and its Mechanism
Q1: What is this compound and how does it inhibit necroptosis?
This compound is a potent and specific small molecule inhibitor of MLKL, the executioner protein in the necroptosis signaling pathway.[1] It acts downstream of MLKL phosphorylation by RIPK3.[1] By binding to MLKL, this compound prevents its translocation to the plasma membrane, a critical step for the induction of necroptotic cell death.[1] this compound also contains an alkyne group, making it suitable for use as a probe in click chemistry applications to identify its cellular targets.[1]
MLKL Signaling Pathway in Necroptosis
Caption: The necroptosis signaling pathway, highlighting the role of MLKL and the inhibitory action of this compound.
Troubleshooting Cell Permeability
Q2: Why is my this compound not showing the expected efficacy in my cell-based assay?
A common reason for reduced efficacy in cellular assays is the poor cell permeability of the compound. While this compound is a potent inhibitor in biochemical assays, its effectiveness in a cellular context depends on its ability to cross the cell membrane and reach its intracellular target, MLKL, at a sufficient concentration.
Q3: How can I assess the cell permeability of this compound?
Two standard in vitro assays to evaluate cell permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.
-
PAMPA: This is a high-throughput, cell-free assay that predicts passive diffusion across an artificial lipid membrane. It is a good first screen for membrane permeability.
-
Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells, which differentiate to form a barrier that mimics the human intestinal epithelium. It provides information on both passive diffusion and active transport processes, including efflux.
Experimental Workflow for Permeability Assessment
Caption: A workflow for assessing and troubleshooting the poor cell permeability of this compound.
Strategies for Improving Cell Permeability
Q4: What are some formulation strategies I can use to improve the cell permeability of this compound?
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that can form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal tract. This can enhance the solubility and permeability of lipophilic drugs.
-
Solid Dispersions: In this approach, the drug is dispersed in a hydrophilic polymer matrix at a molecular level. This can improve the dissolution rate and apparent solubility of poorly water-soluble compounds. Hot-melt extrusion is a common method for preparing solid dispersions.
Q5: Are there any chemical modification strategies to enhance the permeability of this compound?
Since this compound is a uracil derivative, strategies that have been successful for similar compounds may be applicable. The hydrogen bonding capacity of the uracil moiety can be leveraged to potentially improve membrane permeability.[2] Additionally, modifications to the substituents on the phenyl ring can be explored to optimize physicochemical properties, including lipophilicity, which is a key determinant of passive diffusion across cell membranes.[2]
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of this compound across an artificial lipid membrane.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)
-
96-well acceptor plates
-
Phospholipid solution (e.g., 2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Plate reader or LC-MS/MS for quantification
Procedure:
-
Prepare the Donor Plate: Add 5 µL of the phospholipid solution to each well of the filter plate, ensuring the membrane is fully coated.
-
Prepare the Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.
-
Prepare the Donor Solution: Dilute the this compound stock solution in PBS to the desired final concentration (e.g., 10 µM).
-
Assemble the PAMPA Sandwich: Carefully place the filter plate on top of the acceptor plate.
-
Add Donor Solution: Add 150 µL of the this compound donor solution to each well of the filter plate.
-
Incubate: Cover the plate assembly and incubate at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Sample Collection and Analysis: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells.
-
Quantification: Determine the concentration of this compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculate Permeability Coefficient (Papp): The apparent permeability is calculated using the following formula:
Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([C]A / [C]eq))
Where:
-
VD = Volume of donor well
-
VA = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
[C]A = Concentration in the acceptor well
-
[C]eq = Equilibrium concentration
-
Caco-2 Cell Permeability Assay
Objective: To evaluate the bidirectional permeability of this compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Transepithelial electrical resistance (TEER) meter
-
Lucifer yellow (for monolayer integrity testing)
-
LC-MS/MS for quantification
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto the Transwell inserts at an appropriate density and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check:
-
Measure the TEER of the cell monolayers. Values should be >200 Ω·cm².
-
Perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions.
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add fresh HBSS to the basolateral (bottom) chamber.
-
Add HBSS containing this compound (e.g., 10 µM) to the apical (top) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add fresh HBSS to the apical chamber.
-
Add HBSS containing this compound to the basolateral chamber.
-
Incubate and collect samples from the apical chamber at the same time points.
-
-
Sample Analysis: Determine the concentration of this compound in the collected samples using LC-MS/MS.
-
Calculate Papp and Efflux Ratio:
-
Calculate the Papp for both A to B and B to A directions.
-
The efflux ratio is calculated as: Efflux Ratio = Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
-
Troubleshooting Decision Tree for Permeability Assays
References
Titrating Mlkl-IN-4 concentration to avoid off-target kinase inhibition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for titrating MLKL-IN-4 concentration to avoid off-target kinase inhibition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and specific inhibitor of Mixed Lineage Kinase Domain-Like protein (MLKL), a key executioner protein in the necroptosis signaling pathway.[1][2] It acts downstream of MLKL phosphorylation.[1][2]
Q2: What is the recommended starting concentration for this compound in cell-based assays?
A good starting point for this compound is its effective concentration 50 (EC50). In HT-29 human colorectal adenocarcinoma cells, the reported EC50 for inhibiting necroptosis is 82 nM.[1][2] However, the optimal concentration can vary depending on the cell type and experimental conditions. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q3: What are the known off-target effects of this compound?
At higher concentrations, this compound has been observed to have some off-target effects. For instance, at a concentration of 10 µM, it can slightly inhibit RIPK1.[1] Comprehensive kinase selectivity profiling is recommended to fully characterize potential off-target effects in your experimental system.
Q4: How can I assess the on-target activity of this compound?
The on-target activity of this compound can be assessed by its ability to inhibit necroptosis. This is typically done by inducing necroptosis in a suitable cell line (e.g., HT-29) and then treating the cells with a range of this compound concentrations. The inhibition of cell death can be quantified using a cell viability assay, such as the MTT assay.
Q5: How can I investigate the potential off-target effects of this compound?
To investigate off-target effects, it is recommended to:
-
Perform a broad kinase screen: A kinome scan can provide a comprehensive profile of the kinases inhibited by this compound at a given concentration.
-
Monitor key signaling pathways: Use western blotting to examine the phosphorylation status of key proteins in major signaling pathways that are known to be affected by off-target kinase inhibitor activity. This can include pathways such as MAPK/ERK, PI3K/AKT, and p38 MAPK.
Troubleshooting Guide
Problem: High level of cell death observed in control (non-necroptosis-induced) cells treated with this compound.
-
Possible Cause: The concentration of this compound used may be too high, leading to off-target toxicity.
-
Solution:
-
Perform a dose-response experiment with this compound alone to determine its cytotoxic concentration in your cell line.
-
Use concentrations well below the toxic threshold for your necroptosis inhibition experiments.
-
Ensure the solvent (e.g., DMSO) concentration is consistent across all conditions and is not causing toxicity.
-
Problem: Inconsistent results in necroptosis inhibition assays.
-
Possible Cause 1: Inefficient induction of necroptosis.
-
Solution 1:
-
Optimize the concentration of necroptosis-inducing agents (e.g., TNF-α, SMAC mimetic, z-VAD-FMK).
-
Ensure consistent timing of inhibitor pre-treatment and necroptosis induction.
-
Confirm necroptosis induction by examining the phosphorylation of MLKL via western blot.
-
-
Possible Cause 2: Variability in cell seeding density.
-
Solution 2:
-
Ensure a uniform cell seeding density across all wells of the microplate.
-
Optimize cell seeding density to ensure cells are in a logarithmic growth phase during the experiment.[3]
-
Problem: Suspected off-target effects are confounding experimental results.
-
Possible Cause: The concentration of this compound is inhibiting kinases other than MLKL.
-
Solution:
-
Lower the concentration: Use the lowest effective concentration of this compound that inhibits necroptosis in your on-target validation experiments.
-
Perform western blot analysis: Check for changes in the phosphorylation of key signaling molecules in pathways commonly affected by kinase inhibitors (e.g., p-ERK, p-AKT, p-p38).
-
Use a structurally different MLKL inhibitor: If available, use another MLKL inhibitor with a different chemical scaffold as a control to see if the observed effect is specific to MLKL inhibition.
-
Data Presentation
Table 1: On-Target and Off-Target Activity of this compound
| Target | Assay Type | Cell Line | IC50 / EC50 | Concentration for Off-Target Effect | Reference |
| MLKL | Necroptosis Inhibition | HT-29 | 82 nM | - | [1][2] |
| RIPK1 | Kinase Assay | - | - | Slight inhibition at 10 µM | [1] |
| Other Kinases | Kinome Screen | - | Data not available | Recommended to be determined empirically | - |
Researchers should perform their own comprehensive kinase profiling to determine the selectivity of this compound in their specific experimental context.
Experimental Protocols
Protocol 1: Determination of this compound EC50 for Necroptosis Inhibition
This protocol describes how to determine the half-maximal effective concentration (EC50) of this compound for the inhibition of necroptosis in HT-29 cells using an MTT cell viability assay.
Materials:
-
HT-29 cells
-
DMEM high glucose medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well cell culture plates
-
This compound
-
Human TNF-α
-
SMAC mimetic (e.g., Birinapant)
-
z-VAD-FMK (pan-caspase inhibitor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding:
-
Seed HT-29 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Inhibitor Treatment:
-
Prepare a serial dilution of this compound in culture medium. A suggested range is 1 nM to 10 µM.
-
Pre-treat the cells by adding 50 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Incubate for 1 hour at 37°C.
-
-
Necroptosis Induction:
-
MTT Assay:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the log of the this compound concentration and fit a dose-response curve to determine the EC50 value.
-
Protocol 2: Western Blot for Off-Target Kinase Pathway Activation
This protocol describes how to assess the off-target effects of this compound by examining the phosphorylation status of key signaling proteins (p-ERK, p-AKT, p-p38).
Materials:
-
Cell line of interest
-
6-well cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (p-ERK, total ERK, p-AKT, total AKT, p-p38, total p38, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 1x, 10x, and 100x the on-target EC50) for a specified time (e.g., 1, 6, or 24 hours). Include a vehicle control.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with antibodies for the total protein (e.g., total ERK) and a loading control to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the treated samples to the vehicle control to identify any changes in pathway activation.
-
Visualizations
Caption: MLKL signaling pathway in necroptosis and the point of inhibition by this compound.
Caption: Experimental workflow for titrating this compound to minimize off-target effects.
References
- 1. chembk.com [chembk.com]
- 2. 产品搜索-Felix [felixbio.cn]
- 3. 96-well plate cell growth optimization for integrated live-cell and endpoint viability drug screening assay [protocols.io]
- 4. Key necroptotic proteins are required for Smac mimetic-mediated sensitization of cholangiocarcinoma cells to TNF-α and chemotherapeutic gemcitabine-induced necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regression of apoptosis-resistant colorectal tumors by induction of necroptosis in mice | Journal of Experimental Medicine | Rockefeller University Press [rupress.org]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. real-research.com [real-research.com]
Best practices for storing and handling Mlkl-IN-4 solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling MLKL-IN-4 solutions. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and specific inhibitor of Mixed Lineage Kinase Domain-Like protein (MLKL), a key effector protein in the necroptosis pathway. It acts downstream of MLKL phosphorylation, inhibiting its translocation to the cell membrane and subsequent cell death.[1] In HT-29 cells, this compound has been shown to inhibit necroptosis with an EC50 of 82 nM.[1][2]
Q2: What are the recommended solvents for reconstituting this compound?
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve the solid this compound powder in 100% DMSO. For example, to make a 10 mM stock solution, dissolve a specific mass of the compound in the appropriate volume of DMSO. It may be necessary to use an ultrasonic bath to ensure the compound is fully dissolved.[3]
Q4: How should I store the solid compound and stock solutions of this compound?
A4: The solid powder form of this compound should be stored at -20°C for up to three years or at 4°C for up to two years. Once dissolved in a solvent like DMSO, the stock solution is best stored in aliquots at -80°C for up to six months, or at -20°C for up to one month to minimize freeze-thaw cycles.[3][4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation of this compound in cell culture medium. | The compound may have low aqueous solubility, causing it to precipitate when the DMSO stock solution is diluted in the aqueous culture medium. | To avoid precipitation, ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%). It is also recommended to dilute the stock solution in pre-warmed medium and vortex gently before adding to the cells. If precipitation persists, consider using a lower final concentration of this compound.[4][5][6] |
| Inconsistent or no inhibitory effect observed. | 1. Incorrect storage or handling: The compound may have degraded due to improper storage or multiple freeze-thaw cycles. 2. Inaccurate concentration: The stock solution concentration may be incorrect. 3. Cell line specific effects: The cell line used may not be sensitive to necroptosis induction or MLKL inhibition. | 1. Ensure proper storage: Store stock solutions in small aliquots at -80°C and avoid repeated freeze-thaw cycles. 2. Verify concentration: Re-calculate and prepare a fresh stock solution. 3. Cell line validation: Use a positive control for necroptosis induction (e.g., TNF-α, SMAC mimetic, and a pan-caspase inhibitor in a sensitive cell line like HT-29) to validate the experimental setup.[1][7][8] |
| Observed off-target effects. | Although this compound is reported to have a low reaction rate with glutathione, suggesting reduced off-target effects, high concentrations may still lead to non-specific activity.[1] | Use the lowest effective concentration of this compound as determined by a dose-response experiment. Include appropriate vehicle controls in all experiments. |
Quantitative Data Summary
Table 1: Solubility and Storage Recommendations for MLKL Inhibitors (General Guidance)
| Parameter | Recommendation |
| Solvent for Stock Solution | 100% DMSO |
| Recommended Stock Concentration | ≥10 mM |
| Storage of Solid Compound | -20°C (3 years) or 4°C (2 years) |
| Storage of Stock Solution | -80°C (6 months) or -20°C (1 month) |
Note: This data is based on general recommendations for similar small molecule inhibitors and should be considered as a starting point. Please refer to the Certificate of Analysis provided by the supplier for specific instructions for your batch of this compound.
Experimental Protocols
Protocol: Inhibition of Necroptosis in HT-29 Cells
This protocol describes a general method for inducing necroptosis in HT-29 cells and assessing the inhibitory effect of this compound.
-
Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 1 x 104 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2.[7]
-
Compound Preparation: Prepare a working solution of this compound by diluting the DMSO stock solution in pre-warmed complete culture medium to the desired final concentrations (e.g., a range from 10 nM to 1 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Pre-treatment: Add the this compound working solutions to the respective wells and incubate for 1-2 hours. Include a vehicle control (medium with the same final concentration of DMSO).
-
Induction of Necroptosis: To induce necroptosis, add a combination of TNF-α (e.g., 20 ng/mL), a SMAC mimetic (e.g., 100 nM), and a pan-caspase inhibitor such as z-VAD-FMK (e.g., 20 µM) to the wells.[8]
-
Incubation: Incubate the plate for 12-24 hours.
-
Assessment of Cell Viability: Determine cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Necroptosis signaling pathway initiated by TNF-α.
Caption: Experimental workflow for this compound necroptosis inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Induction of RIPK3/MLKL-mediated necroptosis by Erigeron breviscapus injection exhibits potent antitumor effect [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Managing Confounding Effects of MLKL-IN-4 in Complex Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use MLKL-IN-4 and manage potential confounding effects in complex assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and specific small molecule inhibitor of Mixed Lineage Kinase Domain-Like (MLKL) protein, a key executioner of necroptosis.[1] It functions downstream of the phosphorylation of MLKL by RIPK3, preventing the translocation of phosphorylated MLKL to the plasma membrane, which is a critical step for the induction of necroptotic cell death.[1]
Q2: What is the potency of this compound?
This compound has been shown to inhibit necroptosis in human HT-29 cells with an EC50 of 82 nM.[1]
Q3: What are the known off-target effects of this compound?
Q4: Is this compound species-specific?
The species specificity of this compound has not been explicitly detailed in available resources. However, it is important to note that other MLKL inhibitors, such as Necrosulfonamide (NSA), are known to be specific for human MLKL and do not inhibit the mouse ortholog.[4][5] This is due to differences in the amino acid sequence at the inhibitor's binding site. Researchers should validate the efficacy of this compound in their specific mouse or other species-based experimental systems.
Q5: How should I prepare and store this compound?
This compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a stock solution in a solvent like DMSO. For long-term storage, it is advisable to store the solid compound and stock solutions at -20°C or -80°C, protected from light and moisture. Always refer to the manufacturer's specific instructions for optimal storage conditions.
Troubleshooting Guide
Problem 1: this compound does not inhibit necroptosis in my assay.
| Possible Cause | Troubleshooting Step |
| Incorrect concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and stimulus. Start with a range around the reported EC50 of 82 nM and extend to higher concentrations, while being mindful of potential toxicity. |
| Species-specific differences | Verify that this compound is active against the MLKL protein of the species you are using. If possible, test a positive control compound known to be active in your system. |
| Compound instability or degradation | Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Alternative cell death pathway activation | Your experimental conditions might be inducing a cell death pathway that is independent of MLKL. Use other specific inhibitors (e.g., for apoptosis or pyroptosis) to dissect the active pathway. Confirm necroptosis induction by checking for phosphorylation of RIPK1, RIPK3, and MLKL via Western blot. |
| Solubility issues | Ensure this compound is fully dissolved in the stock solution and that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is not toxic to the cells (typically <0.5%). |
Problem 2: I am observing unexpected or off-target effects.
| Possible Cause | Troubleshooting Step |
| High concentration of this compound | Use the lowest effective concentration of this compound as determined by a dose-response curve. High concentrations are more likely to cause off-target effects. |
| Inhibition of other kinases | As this compound at 10 µM has been noted to slightly inhibit RIPK1, consider this possibility.[1] Include a control with an inactive analog of the inhibitor if available. If you suspect inhibition of a specific kinase, you can use a more specific inhibitor for that kinase as a comparison. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups, including vehicle controls, and is at a non-toxic level. |
| Non-necroptotic functions of MLKL | Be aware that MLKL may have functions independent of necroptosis.[2] The observed phenotype might be due to the inhibition of these other functions. |
Problem 3: I am having issues with my Western blot for pMLKL.
| Possible Cause | Troubleshooting Step |
| Poor antibody quality | Use an antibody that has been validated for the specific application (e.g., Western blotting) and species you are working with. Check the manufacturer's datasheet for recommended conditions. |
| Incorrect sample preparation | Ensure that phosphatase inhibitors are included in your lysis buffer to preserve the phosphorylation status of MLKL. |
| Low abundance of pMLKL | Optimize the timing of your necroptotic stimulus to capture the peak of MLKL phosphorylation. You may need to enrich for phosphorylated proteins using immunoprecipitation. |
| Incorrect protein transfer or detection | Optimize your Western blot protocol, including transfer time, antibody concentrations, and incubation times. Use a positive control lysate from cells known to undergo necroptosis. |
Data Presentation: Comparison of Necroptosis Inhibitors
Disclaimer: The following table includes data for other well-characterized necroptosis inhibitors as comprehensive, directly comparable quantitative data for this compound's off-target effects is not currently available in public literature. This information is provided for reference and to highlight the importance of inhibitor specificity.
| Inhibitor | Primary Target | Reported Potency (EC50/IC50) | Known Off-Targets / Confounding Factors |
| This compound | MLKL | 82 nM (in HT-29 cells)[1] | Slightly inhibits RIPK1 at 10 µM[1] |
| Necrostatin-1 (Nec-1) | RIPK1 | ~500 nM | Inhibits Indoleamine 2,3-dioxygenase (IDO)[6] |
| Necrostatin-1s (Nec-1s) | RIPK1 | ~50 nM | More specific for RIPK1 than Nec-1, but still has potential for off-target effects at high concentrations. |
| Necrosulfonamide (NSA) | Human MLKL | ~500 nM | Specific for human MLKL; does not inhibit mouse MLKL.[4][5] Potential for off-target effects.[7] |
| GSK'872 | RIPK3 | ~1.3 nM (biochemical assay) | Can inhibit RIPK2 at higher concentrations.[6] May induce apoptosis at higher concentrations.[7] |
Experimental Protocols
Cell Viability Assay to Measure Necroptosis Inhibition
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells of interest plated in a 96-well plate
-
Necroptosis-inducing stimulus (e.g., TNF-α + Smac mimetic + z-VAD-FMK)
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin-based assays)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-treat the cells with different concentrations of this compound or vehicle control (e.g., DMSO) for 1-2 hours.
-
Add the necroptosis-inducing stimulus to the appropriate wells. Include wells with stimulus only (positive control) and untreated cells (negative control).
-
Incubate for the desired period (e.g., 6-24 hours), depending on the cell type and stimulus.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required by the assay.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
Western Blot for Phosphorylated MLKL (pMLKL)
Materials:
-
Cells cultured in 6-well plates
-
Necroptosis-inducing stimulus
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-pMLKL, anti-total MLKL, anti-loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells in 6-well plates and allow them to adhere.
-
Pre-treat cells with this compound or vehicle for 1-2 hours.
-
Induce necroptosis with the appropriate stimulus for the desired time.
-
Wash cells with ice-cold PBS and lyse them on ice with lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature protein samples by boiling with Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pMLKL (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe for total MLKL and a loading control.
Immunofluorescence for MLKL Translocation
Materials:
-
Cells grown on coverslips in a 24-well plate
-
Necroptosis-inducing stimulus
-
This compound
-
4% Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against MLKL
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on sterile coverslips in a 24-well plate.
-
Pre-treat cells with this compound or vehicle for 1-2 hours.
-
Induce necroptosis for the desired time.
-
Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Wash with PBS and block with blocking buffer for 1 hour.
-
Incubate with the primary MLKL antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Wash with PBS and counterstain with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope. In untreated cells, MLKL should show a diffuse cytoplasmic staining. Upon necroptosis induction, MLKL will translocate to the plasma membrane, which will be inhibited in the presence of this compound.
Visualizations
Caption: Necroptosis signaling pathway and the point of intervention for this compound.
Caption: A logical workflow for troubleshooting common issues with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MLKL: Functions beyond serving as the Executioner of Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of the pseudokinase MLKL unleashes the four-helix bundle domain to induce membrane localization and necroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Many Faces of MLKL, the Executor of Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | The brain protection of MLKL inhibitor necrosulfonamide against focal ischemia/reperfusion injury associating with blocking the nucleus and nuclear envelope translocation of MLKL and RIP3K [frontiersin.org]
How to assess the effective intracellular concentration of Mlkl-IN-4
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Mlkl-IN-4, a potent inhibitor of Mixed Lineage Kinase Domain-Like protein (MLKL), the executioner of necroptosis.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent inhibitor of MLKL that acts downstream of MLKL phosphorylation.[1] It prevents the translocation of phosphorylated MLKL to the plasma membrane, a critical step in the execution of necroptosis.[1] Unlike some other inhibitors, this compound does not affect the phosphorylation status of RIPK1 or MLKL itself.[1]
Q2: What is the recommended starting concentration for this compound in cell-based assays?
A2: A good starting point for this compound in cell-based assays is around the EC50 value, which is 82 nM in HT-29 cells for inhibiting necroptosis.[1] However, the optimal concentration can vary depending on the cell type and experimental conditions. We recommend performing a dose-response experiment to determine the optimal concentration for your specific system.
Q3: How can I be sure that this compound is entering the cells and engaging with its target, MLKL?
A3: Assessing the effective intracellular concentration and target engagement of this compound is crucial for interpreting experimental results. Several methods can be employed:
-
Direct Measurement of Intracellular Concentration: This involves treating cells with this compound, followed by cell lysis and quantification of the compound in the cell lysate using techniques like LC-MS/MS.[2]
-
Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement Assay can provide evidence of direct binding of this compound to MLKL within intact cells.[3][4][5]
-
Functional Assays: Observing the inhibition of downstream events in the necroptosis pathway, such as the prevention of MLKL translocation to the plasma membrane or a decrease in cell death, can serve as indirect evidence of target engagement.[1][6]
Q4: I am not observing the expected inhibitory effect of this compound on necroptosis. What are the possible reasons?
A4: Please see the Troubleshooting Guide below for a detailed breakdown of potential issues and solutions.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No inhibition of necroptosis | Incorrect concentration of this compound: The concentration may be too low for your specific cell line or experimental setup. | Perform a dose-response experiment to determine the optimal inhibitory concentration. Start with a range around the known EC50 (82 nM) and titrate up and down.[1] |
| Poor cell permeability: While this compound is designed to be cell-permeable, its uptake can vary between cell types. | Directly measure the intracellular concentration of this compound using LC-MS/MS after cell lysis.[2] | |
| Degradation of this compound: The compound may be unstable under your experimental conditions. | Ensure proper storage of the compound as recommended by the manufacturer. Prepare fresh working solutions for each experiment. | |
| Cell line is not responsive to necroptosis induction: The chosen cell line may lack key components of the necroptosis pathway (e.g., RIPK3, MLKL). | Confirm the expression of key necroptosis proteins (RIPK1, RIPK3, MLKL) in your cell line by Western blot. Use a positive control cell line known to undergo necroptosis (e.g., HT-29, L929). | |
| Inefficient induction of necroptosis: The stimulus used to induce necroptosis (e.g., TNFα, Smac mimetic, z-VAD-FMK) may not be optimal. | Optimize the concentration and incubation time of the necroptosis-inducing agents. | |
| High background cell death | Off-target effects or cellular toxicity: At high concentrations, this compound may exhibit off-target effects. | Use the lowest effective concentration of this compound determined from your dose-response curve. Include a vehicle-only control to assess baseline cell death. |
| Inconsistent results between experiments | Variability in cell culture: Cell density, passage number, and overall cell health can influence the outcome. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure they are healthy and actively dividing before starting the experiment. |
| Inaccurate pipetting or dilution: Errors in preparing compound dilutions can lead to variability. | Use calibrated pipettes and perform serial dilutions carefully. Prepare a fresh stock solution for each set of experiments. |
Experimental Protocols
Protocol 1: Determination of Intracellular this compound Concentration by LC-MS/MS
This protocol provides a general framework for measuring the intracellular concentration of this compound.
Workflow Diagram:
Figure 1: Workflow for determining the intracellular concentration of this compound.
Materials:
-
Cells of interest
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS), ice-cold
-
Organic solvent (e.g., LC-MS grade methanol)
-
Cell scraper
-
Microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Compound Treatment: Treat the cells with the desired concentration of this compound for the specified duration. Include a vehicle-only control.
-
Cell Washing: After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular compound.
-
Cell Lysis: Add a specific volume of ice-cold organic solvent (e.g., methanol) to each well to lyse the cells and extract the compound.
-
Lysate Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sample Clarification: Centrifuge the lysate at high speed to pellet cell debris.
-
Sample Analysis: Transfer the supernatant to a new tube and analyze the concentration of this compound using a validated LC-MS/MS method.
-
Data Normalization: Normalize the intracellular concentration to cell number or total protein content.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement
CETSA is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[3][7]
Workflow Diagram:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Determination of Intracellular Compound Concentrations: Preclinical Pharmacology Lab - UT Southwestern, Dallas, Texas [utsouthwestern.edu]
- 3. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 6. MLKL regulates necrotic plasma membrane permeabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating MLKL Inhibition: A Comparative Guide to Mlkl-IN-4 and Other Necroptosis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mixed lineage kinase domain-like protein (MLKL) inhibitor, Mlkl-IN-4, with other widely used MLKL inhibitors, Necrosulfonamide (NSA) and TC13172. The information presented herein is supported by experimental data to assist researchers in selecting the most appropriate tool for their studies on necroptosis.
Introduction to MLKL and Necroptosis
Necroptosis is a form of regulated cell death that is implicated in a variety of inflammatory diseases, neurodegenerative disorders, and cancer. A key effector in this pathway is the mixed lineage kinase domain-like protein (MLKL). Upon activation by Receptor-Interacting Protein Kinase 3 (RIPK3), MLKL oligomerizes and translocates to the plasma membrane, leading to membrane rupture and cell death. Given its critical role, MLKL has emerged as a promising therapeutic target for diseases driven by necroptosis. This guide focuses on the validation of MLKL inhibitors, providing a comparative analysis of their performance.
Comparative Analysis of MLKL Inhibitors
The inhibitory activities of this compound, Necrosulfonamide (NSA), and TC13172 have been evaluated in various cellular assays. A summary of their key characteristics is presented below.
| Feature | This compound | Necrosulfonamide (NSA) | TC13172 |
| Potency (HT-29 cells) | EC50: 82 nM[1] | IC50: < 200 nM[2] | EC50: 2 nM[3] |
| Mechanism of Action | Acts downstream of MLKL phosphorylation, inhibits MLKL translocation to the membrane[1] | Covalent inhibitor, targets Cys86 of human MLKL[2] | Covalent inhibitor, targets Cys86 of human MLKL[3] |
| Species Specificity | Not specified, but likely active in mouse models | Human-specific[4] | Human-specific |
| Selectivity | Slightly inhibits RIPK1 at 10 µM[1] | Highly selective for MLKL | Selective for MLKL over RIPK1 and RIPK3[5] |
| Reversibility | Reversible | Irreversible (covalent) | Irreversible (covalent) |
Signaling Pathway and Inhibition
The diagram below illustrates the necroptosis signaling pathway and the points of intervention for the discussed MLKL inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation of MLKL inhibitors.
Induction of Necroptosis in HT-29 Cells
This protocol describes the induction of necroptosis in the human colon adenocarcinoma cell line HT-29.
Materials:
-
HT-29 cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
MLKL inhibitor (this compound, NSA, or TC13172)
-
Human TNF-α (Tumor Necrosis Factor-alpha)
-
Smac mimetic (e.g., Birinapant)
-
Pan-caspase inhibitor (e.g., z-VAD-FMK)
-
Cell viability reagent (e.g., CellTiter-Glo®)
Procedure:
-
Seed HT-29 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the MLKL inhibitor or DMSO (vehicle control) for 1-2 hours.
-
Induce necroptosis by adding a combination of human TNF-α (20 ng/mL), a Smac mimetic (100 nM), and a pan-caspase inhibitor z-VAD-FMK (20 µM).
-
Incubate the cells for 12-24 hours at 37°C in a 5% CO2 incubator.
-
Assess cell viability using a commercially available assay according to the manufacturer's instructions.
MLKL Membrane Translocation Assay (Immunofluorescence)
This protocol details the visualization of MLKL translocation to the plasma membrane upon necroptosis induction.
Materials:
-
HT-29 cells cultured on coverslips
-
Necroptosis-inducing agents (as above)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against MLKL
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Seed HT-29 cells on coverslips in a 24-well plate.
-
Induce necroptosis as described in the previous protocol.
-
At the desired time point (e.g., 4-6 hours post-induction), wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-MLKL antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Western Blotting for Phosphorylated MLKL (pMLKL)
This protocol describes the detection of phosphorylated MLKL, a key marker of necroptosis activation.
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against pMLKL (Ser358) and total MLKL
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-pMLKL antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total MLKL as a loading control.
Logical Comparison of Inhibitor Characteristics
The choice of an MLKL inhibitor depends on the specific experimental needs. The following diagram outlines the key considerations.
Conclusion
This compound presents a potent and valuable tool for studying the role of MLKL in necroptosis, particularly in contexts where a reversible inhibitor is preferred or when conducting studies in mouse models. Its mechanism of action, downstream of MLKL phosphorylation, offers a distinct advantage for dissecting the specific steps of necroptotic signaling. In contrast, Necrosulfonamide and TC13172 are highly potent, irreversible inhibitors that are specific for human MLKL, making them excellent choices for studies in human cell systems where maximal and sustained inhibition is desired. Researchers should carefully consider the experimental design, target species, and desired mechanism of inhibition when selecting the most appropriate MLKL inhibitor for their studies.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Necrosulfonamide inhibits necroptosis by selectively targeting the mixed lineage kinase domain-like protein - MedChemComm (RSC Publishing) [pubs.rsc.org]
Mlkl-IN-4 Versus Necrosulfonamide: A Comparative Analysis for Necroptosis Research
A detailed guide for researchers on the mechanistic differences, performance, and experimental application of two key MLKL inhibitors.
In the expanding field of regulated cell death, the study of necroptosis has gained significant traction, offering potential therapeutic avenues for a range of diseases, including inflammatory conditions and cancer. Central to this pathway is the mixed lineage kinase domain-like (MLKL) protein, the executioner of necroptotic cell death. Consequently, small molecule inhibitors of MLKL are invaluable tools for dissecting this pathway and for drug development. This guide provides a comparative analysis of two widely used MLKL inhibitors: Mlkl-IN-4 and necrosulfonamide.
Mechanism of Action: Distinct Modes of MLKL Inhibition
Both this compound and necrosulfonamide target MLKL to inhibit necroptosis, but they do so through different mechanisms.
This compound is a potent, non-covalent inhibitor of MLKL. It acts downstream of the phosphorylation of MLKL by RIPK3, a critical activation step in the necroptosis cascade.[1] By binding to MLKL, this compound prevents the conformational changes and subsequent translocation of MLKL to the plasma membrane, a necessary step for the disruption of membrane integrity and cell death.
Necrosulfonamide (NSA) , on the other hand, is an irreversible, covalent inhibitor of human MLKL.[2] It specifically targets a cysteine residue at position 86 (Cys86) within the N-terminal coiled-coil domain of human MLKL.[2] This covalent modification prevents MLKL from interacting with downstream effectors, thereby blocking the execution of necroptosis.[2] Of note, this mechanism is species-specific; necrosulfonamide is effective against human MLKL but not its murine counterpart due to the absence of the target cysteine residue in mouse MLKL.[2]
Performance Data: A Head-to-Head Comparison
The efficacy of these inhibitors is a critical consideration for experimental design. The following tables summarize the available quantitative data for this compound and necrosulfonamide.
| Inhibitor | Target | Mechanism of Action | Species Selectivity |
| This compound | MLKL | Non-covalent, downstream of MLKL phosphorylation | Not reported to be species-specific |
| Necrosulfonamide | Human MLKL | Covalent modification of Cys86 | Human |
Table 1: Mechanistic Comparison of this compound and Necrosulfonamide.
| Inhibitor | Cell Line | Assay | Potency (IC50/EC50) |
| This compound | HT-29 | Necroptosis Inhibition | 82 nM (EC50)[1] |
| Necrosulfonamide | HT-29 | Necroptosis Inhibition | 124 nM (IC50) |
Table 2: In Vitro Potency of this compound and Necrosulfonamide in HT-29 Human Colorectal Adenocarcinoma Cells.
Off-Target Effects and Selectivity
A crucial aspect of any chemical probe is its selectivity. Undesired off-target effects can lead to misinterpretation of experimental results.
This compound has been reported to have a low reaction rate with glutathione, suggesting a lower potential for off-target covalent modifications and associated toxicity.[1] At higher concentrations (10 µM), it has been observed to slightly inhibit RIPK1.[1]
Necrosulfonamide , due to its reactive nature as a covalent inhibitor, has the potential for off-target interactions with other cysteine-containing proteins. While it is a potent inhibitor of human MLKL, researchers should be mindful of potential confounding effects, especially in complex cellular systems.
Signaling Pathways and Experimental Workflows
To visualize the points of intervention and a typical experimental workflow, the following diagrams are provided.
Caption: Necroptosis signaling pathway and inhibitor targets.
Caption: Workflow for comparing MLKL inhibitors.
Experimental Protocols
Detailed methodologies are essential for reproducible research. Below are protocols for key experiments used to evaluate this compound and necrosulfonamide.
Cell Viability Assay (LDH Release Assay)
This assay quantifies the release of lactate dehydrogenase (LDH) from cells with compromised plasma membranes, a hallmark of necroptosis.
-
Cell Seeding: Plate cells (e.g., HT-29, U937) in a 96-well plate at a density of 1-5 x 10^4 cells/well and allow them to adhere overnight.
-
Inhibitor Treatment: Pre-incubate cells with various concentrations of this compound or necrosulfonamide for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Necroptosis Induction: Treat cells with a necroptotic stimulus, such as a combination of TNFα (20 ng/mL), a Smac mimetic (e.g., birinapant, 100 nM), and a pan-caspase inhibitor (e.g., z-VAD-FMK, 20 µM).
-
LDH Measurement: After an appropriate incubation time (e.g., 8-24 hours), collect the cell culture supernatant. Measure LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a lysis buffer) and a negative control (untreated cells). Plot the percentage of cytotoxicity against the inhibitor concentration to determine the IC50 value.
MLKL Translocation Assay (Immunofluorescence)
This assay visualizes the translocation of MLKL to the plasma membrane during necroptosis.
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate.
-
Treatment: Treat cells with inhibitors and necroptotic stimuli as described in the LDH release assay.
-
Fixation and Permeabilization: At desired time points, fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Immunostaining: Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS). Incubate with a primary antibody against MLKL, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize the subcellular localization of MLKL using a fluorescence microscope. In necroptotic cells, MLKL will appear as puncta at or near the plasma membrane.
Necrosome Formation Assay (Co-Immunoprecipitation)
This assay assesses the formation of the necrosome complex, which includes RIPK1, RIPK3, and MLKL.
-
Cell Lysis: Treat cells as described above. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against one of the necrosome components (e.g., anti-RIPK3) coupled to protein A/G beads overnight at 4°C.
-
Washing and Elution: Wash the beads several times to remove non-specific binding. Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with antibodies against the other necrosome components (e.g., anti-RIPK1 and anti-MLKL) to detect their co-immunoprecipitation.
Conclusion
Both this compound and necrosulfonamide are valuable tools for the study of necroptosis, each with its own distinct characteristics. This compound offers the advantage of being a potent, non-covalent inhibitor that is not species-specific, making it suitable for a broader range of experimental models. Necrosulfonamide, while a potent covalent inhibitor of human MLKL, is limited by its species specificity and the potential for off-target effects. The choice of inhibitor will depend on the specific experimental goals, the cell types being used, and the need for reversibility. Researchers should carefully consider the data presented in this guide to select the most appropriate tool for their studies into the intricate mechanisms of necroptotic cell death.
References
Illuminating Target Engagement: A Comparative Guide to Biochemical Assays for Mlkl-IN-4
For Researchers, Scientists, and Drug Development Professionals
In the expanding landscape of necroptosis inhibitors, confirming direct target engagement is a critical step in the validation of novel therapeutic agents. This guide provides a comparative overview of key biochemical assays to confirm the engagement of Mlkl-IN-4, a potent inhibitor of Mixed Lineage Kinase Domain-Like protein (MLKL), the terminal effector of the necroptotic cell death pathway. We present a comparison with the well-established MLKL inhibitor, Necrosulfonamide (NSA), and provide detailed experimental protocols for researchers to effectively assess MLKL target engagement in their own laboratories.
Comparative Analysis of MLKL Inhibitors
This compound (also identified as compound 56) is a recently developed uracil derivative that potently inhibits necroptosis.[1][2][3] Unlike some inhibitors that target the upstream kinase RIPK1, this compound acts downstream of MLKL phosphorylation, a key activation step in the necroptosis cascade.[4] Its proposed mechanism involves the inhibition of MLKL's translocation to the plasma membrane, a crucial step for the execution of necroptotic cell death.[1][3][5]
Necrosulfonamide (NSA) is a widely used covalent inhibitor of human MLKL.[6][7] It acts by binding to Cysteine 86 (Cys86) within the N-terminal domain of MLKL, thereby preventing the conformational changes required for its oligomerization and subsequent membrane translocation.[6][7] It is important to note that NSA is specific for human MLKL and does not inhibit the murine ortholog due to the absence of the Cys86 residue.[2]
The following table summarizes the available quantitative data for this compound and Necrosulfonamide in assays measuring the inhibition of necroptosis.
| Inhibitor | Assay Type | Cell Line | Stimulus | IC50 / EC50 | Reference |
| This compound (Cpd 56) | Necroptosis Inhibition | HT-29 | TNF-α, Smac mimetic, z-VAD-fmk | 82 nM (EC50) | [4] |
| Necrosulfonamide (NSA) | Necroptosis Inhibition | HT-29 | TNF-α, Smac mimetic, z-VAD-fmk | 124 nM (IC50) | [8] |
Key Biochemical Assays for Target Engagement
To rigorously validate the engagement of MLKL by inhibitors like this compound, a multi-faceted approach employing several biochemical assays is recommended.
MLKL Phosphorylation Assay
This assay determines whether an inhibitor acts upstream or downstream of MLKL phosphorylation by RIPK3. Since this compound is reported to act downstream, it is not expected to inhibit the phosphorylation of MLKL itself.[4] In contrast, inhibitors targeting the upstream kinases RIPK1 or RIPK3 would reduce the levels of phosphorylated MLKL (p-MLKL).
Experimental Protocol: Western Blotting for p-MLKL
-
Cell Treatment: Plate cells (e.g., HT-29) and treat with the desired necroptotic stimulus (e.g., TNF-α, Smac mimetic, and a pan-caspase inhibitor like z-VAD-fmk) in the presence or absence of the MLKL inhibitor for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the proteins on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated MLKL (e.g., anti-p-MLKL Ser358) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Total MLKL and a housekeeping protein (e.g., GAPDH or β-actin) should also be blotted as controls.
MLKL Translocation Assay
This assay directly visualizes the ability of an inhibitor to prevent the movement of MLKL from the cytoplasm to the plasma membrane upon induction of necroptosis. This is a key assay to confirm the mechanism of action of this compound.
Experimental Protocol: Immunofluorescence for MLKL Translocation
-
Cell Culture and Treatment: Seed cells on glass coverslips and treat with a necroptotic stimulus in the presence or absence of the MLKL inhibitor.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with a solution containing serum (e.g., 5% goat serum) in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against total MLKL overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark. A plasma membrane stain (e.g., WGA-Alexa Fluor conjugate) and a nuclear counterstain (e.g., DAPI) can be included.
-
Mounting and Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence or confocal microscope. Quantify the co-localization of MLKL with the plasma membrane marker.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with the inhibitor or vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a fixed duration (e.g., 3 minutes).
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Analysis of Soluble Fraction: Collect the supernatant (soluble fraction) and analyze the amount of soluble MLKL at each temperature point by Western blotting or other protein detection methods like ELISA.
-
Data Analysis: Plot the amount of soluble MLKL as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Visualizing the Molecular Pathways and Experimental Processes
To further aid in the understanding of MLKL's role in necroptosis and the assays used to study its inhibition, the following diagrams have been generated.
References
- 1. biomedres.us [biomedres.us]
- 2. Necroptosis molecular mechanisms: Recent findings regarding novel necroptosis regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-rad.com [bio-rad.com]
- 5. researchgate.net [researchgate.net]
- 6. Understanding allosteric interactions in hMLKL protein that modulate necroptosis and its inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oligomerization‐driven MLKL ubiquitylation antagonizes necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A toolbox for imaging RIPK1, RIPK3, and MLKL in mouse and human cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating MLKL-IN-4 Target Engagement: CETSA and Alternative Biophysical Methods
For researchers, scientists, and drug development professionals, confirming that a small molecule interacts with its intended target within a cellular context is a critical step in the validation of its mechanism of action. This guide provides a comparative overview of the Cellular Thermal Shift Assay (CETSA) for assessing the binding of MLKL-IN-4 to its target, the Mixed Lineage Kinase Domain-Like (MLKL) protein. We will explore the experimental principles of CETSA alongside alternative biophysical techniques, presenting available quantitative data, detailed experimental protocols, and visualizations to aid in the selection of the most appropriate target engagement validation strategy.
MLKL is a key effector protein in the necroptosis pathway, a form of programmed cell death. Upon activation, MLKL translocates to the plasma membrane, leading to cell lysis.[1] this compound is a potent inhibitor of necroptosis that has been shown to act downstream of MLKL phosphorylation, preventing its translocation to the cell membrane.[2] Validating the direct binding of this compound to MLKL is essential for confirming its on-target activity.
The Necroptosis Signaling Pathway and the Role of MLKL
Necroptosis is a regulated form of necrosis that is initiated by various stimuli, including tumor necrosis factor (TNF). The pathway involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, which then phosphorylates MLKL. This phosphorylation event triggers a conformational change in MLKL, leading to its oligomerization and translocation to the plasma membrane, ultimately causing cell death.
Caption: Necroptosis signaling cascade culminating in MLKL-mediated cell death.
Comparison of Target Engagement Assays for MLKL Inhibitors
Several biophysical methods can be employed to quantify the interaction between a small molecule and its protein target. Below is a comparison of CETSA with other common techniques, using data available for various MLKL inhibitors. It is important to note that direct biophysical binding data for this compound is not currently available in the public domain. The provided data for other compounds serves to illustrate the quantitative outputs of each method.
| Assay | Principle | Compound | Target | Quantitative Readout | Value | Reference |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein in cells. | Compound 1 | MLKL (pseudokinase domain) | Thermal Shift (ΔTm) | +5-6 °C | [3] |
| Compound 4 | MLKL (pseudokinase domain) | Thermal Shift (ΔTm) | +4 °C | [3] | ||
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon ligand binding to an immobilized protein. | Compound 1 | MLKL (pseudokinase domain) | Dissociation Constant (Kd) | 9.3 µM | [4] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a protein in solution. | Not Available | MLKL | Dissociation Constant (Kd) | Not Available | |
| ATP-Competitive Probe Displacement | Measures the displacement of a fluorescent probe from the ATP-binding site. | Crizotinib | MLKL | Dissociation Constant (Kd) | 210 nM | [5] |
| Compound 1 | MLKL | Dissociation Constant (Kd) | 116 nM | [5] | ||
| Cell-Based Functional Assay | Measures the inhibition of a cellular process (necroptosis). | This compound | MLKL (in situ) | Half-maximal effective concentration (EC50) | 82 nM | [2] |
Detailed Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Workflow
CETSA is a powerful technique for verifying target engagement in a cellular environment. The principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature.
Caption: A stepwise representation of the Cellular Thermal Shift Assay.
Protocol for CETSA with this compound:
-
Cell Culture and Treatment:
-
Culture a human cell line known to undergo necroptosis (e.g., HT-29) to near confluency.
-
Treat the cells with a range of concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 1 hour) at 37°C.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample.
-
Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for MLKL.
-
-
Data Analysis:
-
Quantify the band intensities of MLKL at each temperature for both this compound-treated and vehicle-treated samples.
-
Plot the percentage of soluble MLKL as a function of temperature to generate melting curves.
-
The shift in the melting curve (ΔTm) for the this compound-treated samples compared to the vehicle control indicates target engagement.
-
Alternatively, an isothermal dose-response curve can be generated by heating all samples at a single, fixed temperature (chosen from the melting curve) with varying concentrations of this compound to determine the EC50 for thermal stabilization.
-
Alternative Biophysical Assays
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of a ligand (analyte) to a target protein (ligand) immobilized on a sensor chip.
Protocol for SPR Analysis of this compound Binding:
-
Protein Immobilization:
-
Recombinantly express and purify the human MLKL protein (or the pseudokinase domain).
-
Immobilize the purified MLKL onto a sensor chip (e.g., CM5 chip) using amine coupling chemistry.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in a suitable running buffer.
-
Inject the this compound solutions over the sensor chip surface at a constant flow rate.
-
Monitor the change in the refractive index, which is proportional to the mass of this compound binding to the immobilized MLKL, in real-time.
-
After each injection, regenerate the sensor surface to remove the bound this compound.
-
-
Data Analysis:
-
Fit the sensorgram data (response units over time) to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity, stoichiometry, and thermodynamic parameters.
Protocol for ITC Analysis of this compound Binding:
-
Sample Preparation:
-
Purify recombinant MLKL protein and dissolve it in a suitable buffer.
-
Dissolve this compound in the same buffer. Degas both solutions.
-
-
Titration:
-
Load the MLKL solution into the sample cell of the calorimeter and the this compound solution into the injection syringe.
-
Perform a series of small, sequential injections of this compound into the MLKL solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of this compound to MLKL.
-
Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
-
Conclusion
The Cellular Thermal Shift Assay provides a robust platform for validating the intracellular target engagement of this compound. Its key advantage is the ability to confirm binding in a physiologically relevant context, which is not always recapitulated in assays using purified recombinant proteins. While direct comparative biophysical data for this compound is not yet publicly available, the provided protocols and data for other MLKL inhibitors offer a framework for designing and interpreting target engagement studies. For a comprehensive understanding of a compound's interaction with its target, it is often beneficial to employ a combination of cellular and biophysical assays. The functional data showing that this compound inhibits necroptosis with a low nanomolar EC50 strongly suggests target engagement, which can be further substantiated and quantified using the biophysical methods outlined in this guide.
References
- 1. The molecular mechanisms of MLKL-dependent and MLKL-independent necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MLKL requires the inositol phosphate code to execute necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATP-Competitive MLKL Binders Have No Functional Impact on Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of the pseudokinase MLKL unleashes the four-helix bundle domain to induce membrane localization and necroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Advantages of Mlkl-IN-4 over other commercially available MLKL inhibitors
In the landscape of necroptosis research, the quest for potent, selective, and well-characterized inhibitors of Mixed Lineage Kinase Domain-Like protein (MLKL), the key executioner of this lytic cell death pathway, is paramount. Mlkl-IN-4 has emerged as a promising candidate, demonstrating significant advantages over other commercially available MLKL inhibitors such as Necrosulfonamide (NSA) and GW806742X. This guide provides a comprehensive comparison of this compound with these alternatives, supported by experimental data, to inform researchers in their selection of the most appropriate tool for their studies.
Executive Summary
This compound distinguishes itself through a combination of high potency, a well-defined mechanism of action, and, most notably, a superior safety and selectivity profile. Unlike the widely used Necrosulfonamide, which exhibits off-target reactivity, this compound demonstrates significantly reduced reactivity with glutathione, suggesting a lower potential for off-target effects and cellular toxicity. Furthermore, in contrast to the non-selective nature of GW806742X, which interacts with a broad range of kinases, this compound offers a more targeted approach to studying MLKL-mediated necroptosis.
Comparative Analysis of MLKL Inhibitors
The following tables summarize the key characteristics and performance of this compound in comparison to other commercially available MLKL inhibitors.
| Inhibitor | Mechanism of Action | Potency (HT-29 cells) | Species Specificity | Key Advantages | Limitations |
| This compound | Acts downstream of MLKL phosphorylation, inhibiting its translocation to the plasma membrane.[1][2] | EC50 = 82 nM[2] | Human | High potency, low reactivity with glutathione (suggesting better selectivity and lower off-target effects), suitable for click chemistry applications.[1][2] | Limited published data on broad kinase selectivity and in vivo pharmacokinetics. |
| Necrosulfonamide (NSA) | Covalently modifies Cysteine 86 (Cys86) of human MLKL, preventing its oligomerization.[3] | IC50 = 124 nM | Human-specific (murine MLKL lacks the target cysteine residue). | Well-established tool in necroptosis research. | Known to have off-target effects and poor metabolic stability.[3] |
| GW806742X (Compound 1) | Binds to the pseudokinase domain of MLKL. | Kd = 9.3 µM | Human and Mouse | Targets the pseudokinase domain, offering a different mechanistic probe. | Non-selective kinase inhibitor, interacting with numerous other kinases, which can confound experimental results.[4] |
| GSK'872 | Inhibitor of RIPK3, an upstream kinase of MLKL. | N/A (not a direct MLKL inhibitor) | Human and Mouse | Useful for dissecting the necroptosis signaling pathway upstream of MLKL. | Does not directly inhibit MLKL, therefore not suitable for studying MLKL-specific functions. |
Signaling Pathway and Experimental Workflow
To visually represent the necroptosis signaling pathway and the points of intervention for the discussed inhibitors, as well as a typical experimental workflow for their comparison, the following diagrams are provided.
Caption: Necroptosis signaling pathway and inhibitor targets.
Caption: Experimental workflow for comparing MLKL inhibitors.
Detailed Experimental Protocols
The following are detailed protocols for the key experiments used to compare the efficacy of MLKL inhibitors.
Cell Viability Assay (LDH Release Assay)
This assay quantifies the release of lactate dehydrogenase (LDH) from cells with compromised plasma membranes, a hallmark of necroptosis.
Materials:
-
HT-29 human colon adenocarcinoma cells
-
Complete culture medium (e.g., McCoy's 5A with 10% FBS)
-
96-well cell culture plates
-
TNFα (Tumor Necrosis Factor-alpha)
-
Smac mimetic (e.g., birinapant)
-
z-VAD-fmk (pan-caspase inhibitor)
-
MLKL inhibitors (this compound, Necrosulfonamide, GW806742X)
-
LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Seed HT-29 cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate overnight.
-
Pre-treat cells with various concentrations of this compound, Necrosulfonamide, or GW806742X for 1-2 hours. Include a vehicle-only control (e.g., DMSO).
-
Induce necroptosis by adding a cocktail of TNFα (e.g., 20 ng/mL), a Smac mimetic (e.g., 100 nM), and z-VAD-fmk (e.g., 20 µM) to the wells.
-
Include control wells for spontaneous LDH release (cells with no treatment) and maximum LDH release (cells treated with lysis buffer from the kit).
-
Incubate the plate for the desired time period (e.g., 6-24 hours).
-
Centrifuge the plate at 600 x g for 10 minutes.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity for each treatment condition relative to the controls.
MLKL Phosphorylation Assay (Western Blot)
This assay detects the phosphorylation of MLKL at Ser358, a key step in its activation during necroptosis.
Materials:
-
HT-29 cells
-
6-well cell culture plates
-
Reagents for inducing necroptosis and inhibitor treatment as described above.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-MLKL (Ser358) and anti-total MLKL.
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed HT-29 cells in 6-well plates and grow to 80-90% confluency.
-
Treat cells with inhibitors and induce necroptosis as described in the cell viability assay.
-
After the desired incubation time, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysates. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-MLKL antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the bands using an imaging system.
-
Strip the membrane and re-probe with an anti-total MLKL antibody to assess total protein levels as a loading control.
MLKL Translocation Assay (Immunofluorescence)
This assay visualizes the translocation of MLKL from the cytoplasm to the plasma membrane upon necroptotic stimulation.
Materials:
-
HT-29 cells
-
Glass coverslips in 24-well plates
-
Reagents for inducing necroptosis and inhibitor treatment.
-
4% paraformaldehyde in PBS for fixation.
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking solution (e.g., 5% BSA in PBS).
-
Primary antibody: anti-MLKL.
-
Fluorophore-conjugated secondary antibody.
-
DAPI for nuclear staining.
-
Mounting medium.
-
Confocal microscope.
Procedure:
-
Seed HT-29 cells on glass coverslips in 24-well plates and allow them to adhere overnight.
-
Treat the cells with inhibitors and induce necroptosis.
-
After the desired incubation period, wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS and then permeabilize them with permeabilization buffer for 10 minutes.
-
Wash with PBS and block with blocking solution for 1 hour.
-
Incubate the cells with the primary anti-MLKL antibody overnight at 4°C.
-
Wash the cells with PBS and then incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Wash with PBS and counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the subcellular localization of MLKL using a confocal microscope. In untreated cells, MLKL should show a diffuse cytoplasmic staining, while in necroptotic cells, it will translocate to and punctate the plasma membrane. The effectiveness of the inhibitors will be determined by their ability to prevent this translocation.[5]
Conclusion
This compound represents a significant advancement in the development of specific and reliable tools for studying necroptosis. Its high potency and, crucially, its improved selectivity profile make it a superior choice over existing commercially available MLKL inhibitors like Necrosulfonamide and GW806742X, which are hampered by off-target effects and lack of specificity, respectively. For researchers aiming to dissect the precise role of MLKL in health and disease, this compound offers a more refined and dependable pharmacological probe. As with any inhibitor, careful experimental design and appropriate controls are essential for robust and reproducible results. The detailed protocols provided in this guide will aid researchers in performing rigorous comparative studies to validate the advantages of this compound in their specific experimental systems.
References
- 1. Discovery of a New Class of Uracil Derivatives as Potential Mixed Lineage Kinase Domain-like Protein (MLKL) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Many Faces of MLKL, the Executor of Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Plasma membrane translocation of trimerized MLKL protein is required for TNF-induced necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Specificity Analysis of Mlkl-IN-4: A Comparative Guide for Researchers
Mlkl-IN-4, a potent inhibitor of Mixed Lineage Kinase Domain-like protein (MLKL), has emerged as a valuable tool for studying necroptosis, a form of programmed cell death. This guide provides a comprehensive analysis of the specificity of this compound against other kinases, presenting available experimental data and detailed protocols to aid researchers in its effective application.
This compound, also identified as compound 56 in scientific literature, demonstrates high potency in inhibiting necroptosis in cellular assays.[1] However, a thorough understanding of its kinase selectivity is crucial for the accurate interpretation of experimental results and for its potential development as a therapeutic agent.
Quantitative Analysis of Kinase Inhibition
To assess the specificity of this compound, its inhibitory activity against key kinases in the necroptosis pathway, namely RIPK1 and RIPK3, has been evaluated. The following table summarizes the available quantitative data.
| Kinase Target | Inhibitor | Reported Activity | Cell Line |
| MLKL (necroptosis) | This compound (compound 56) | EC50 = 82 nM | HT-29 |
| RIPK1 | This compound (compound 56) | Slight inhibition at 10 µM | Not specified |
Table 1: Inhibitory Activity of this compound. EC50 value represents the concentration of the inhibitor that gives a half-maximal response.
Signaling Pathway Context
This compound targets MLKL, the most downstream effector protein in the canonical necroptosis pathway. Understanding this pathway is essential for interpreting the effects of MLKL inhibition.
Figure 1: Simplified Necroptosis Signaling Pathway. This diagram illustrates the key steps leading to necroptosis, highlighting the central role of MLKL as the executioner protein. This compound specifically inhibits the function of MLKL.
Experimental Protocols
Accurate assessment of inhibitor specificity relies on robust and well-defined experimental protocols. The following sections detail the methodologies used to characterize this compound.
Necroptosis Inhibition Assay in HT-29 Cells
This assay is used to determine the potency of compounds in preventing necroptotic cell death.
Cell Culture:
-
HT-29 human colon adenocarcinoma cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
Induction of Necroptosis:
-
Cells are seeded in 96-well plates.
-
Necroptosis is induced by treating the cells with a combination of TNF-α (Tumor Necrosis Factor-alpha), a Smac mimetic (e.g., BV6), and a pan-caspase inhibitor (e.g., z-VAD-fmk). This combination ensures that cell death proceeds through the necroptotic pathway.
Inhibitor Treatment:
-
Cells are pre-incubated with various concentrations of this compound for a specified period before the addition of the necroptosis-inducing agents.
Measurement of Cell Viability:
-
Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
The EC50 value is calculated from the dose-response curve.
Kinase Inhibition Assay (General Workflow)
While a specific protocol for testing this compound against a kinase panel is not publicly available, a general workflow for such an assay is outlined below. This can be adapted to assess the inhibitory activity of this compound against various kinases.
Figure 2: General Experimental Workflow for a Kinase Inhibition Assay. This flowchart outlines the key steps involved in determining the inhibitory potential of a compound against a specific kinase.
Key Components and Considerations:
-
Kinase Source: Recombinant purified kinases are typically used.
-
Substrate: A specific substrate for the kinase of interest is required. This can be a peptide or a protein.
-
ATP: The concentration of ATP should be close to the Km value for the specific kinase to obtain accurate IC50 values. Radiolabeled ATP (e.g., [γ-33P]ATP) is often used for sensitive detection.
-
Detection Method: The method for detecting kinase activity depends on the assay format and can include radiometric detection, fluorescence-based methods (e.g., FRET), or luminescence-based methods (e.g., ADP-Glo).
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
Comparison with Other MLKL Inhibitors
This compound represents an evolution in the development of MLKL inhibitors. Earlier compounds, such as Necrosulfonamide (NSA), have been instrumental in elucidating the role of MLKL in necroptosis. However, NSA has been reported to have off-target effects. This compound was developed from a xanthine-based inhibitor, TC13172, with modifications aimed at improving its drug-like properties, including reduced reactivity and potential for off-target interactions.[2][3]
| Inhibitor | Target | Mechanism of Action | Reported Off-Targets |
| This compound | MLKL | Covalent binding | RIPK1 (slight inhibition at high concentration) |
| Necrosulfonamide (NSA) | MLKL | Covalent binding to Cys86 | Potential for other off-target effects |
| TC13172 | MLKL | Covalent binding | Higher reactivity with glutathione |
Table 2: Comparison of Selected MLKL Inhibitors.
Conclusion
This compound is a potent and valuable tool for studying MLKL-mediated necroptosis. The available data suggests a favorable specificity profile with only slight inhibition of RIPK1 at high concentrations. However, a comprehensive kinome-wide selectivity profile would be beneficial to fully characterize its off-target landscape. The provided experimental protocols offer a foundation for researchers to independently validate its activity and explore its effects in various experimental systems. As with any pharmacological inhibitor, it is recommended to use the lowest effective concentration and include appropriate controls to ensure the observed effects are on-target.
References
A Head-to-Head Comparison of Necroptosis Inhibitors: Mlkl-IN-4 and Beyond
For Researchers, Scientists, and Drug Development Professionals
Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in various physiological and pathological processes, including inflammation, neurodegeneration, and cancer. This has led to the development of small molecule inhibitors targeting key mediators of this pathway. This guide provides an objective, data-driven comparison of Mlkl-IN-4, a potent inhibitor of Mixed Lineage Kinase Domain-Like protein (MLKL), with other well-characterized necroptosis inhibitors, including Necrostatin-1 (targeting RIPK1), GSK'872 (targeting RIPK3), and Necrosulfonamide (targeting MLKL).
The Necroptosis Signaling Pathway and Points of Inhibition
Necroptosis is orchestrated by a core signaling cascade involving Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and the pseudokinase MLKL. The pathway can be initiated by various stimuli, such as tumor necrosis factor (TNF). Upon activation, RIPK1 and RIPK3 form a complex called the necrosome, leading to the phosphorylation and activation of MLKL. Activated MLKL then oligomerizes and translocates to the plasma membrane, causing membrane disruption and cell death. The inhibitors discussed in this guide target distinct nodes of this pathway.
Caption: Necroptosis pathway and inhibitor targets.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the in vitro potency of this compound and other key necroptosis inhibitors. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.
Table 1: Cell-Based Potency of Necroptosis Inhibitors
| Inhibitor | Target | Cell Line | Assay Type | Potency (EC50/IC50) | Reference |
| This compound | MLKL | HT-29 | Necroptosis Inhibition | 82 nM (EC50) | [1] |
| Necrosulfonamide (NSA) | MLKL | HT-29 | Necroptosis Inhibition | 124 nM (IC50) | |
| GSK'872 | RIPK3 | 3T3-SA | TNF-induced Cell Death | 100-1000 nM (IC50) | [2] |
| Necrostatin-1 (Nec-1) | RIPK1 | HT-29 | Necroptosis Inhibition | 2 µM (IC50) |
Table 2: Biochemical Potency of Necroptosis Inhibitors
| Inhibitor | Target | Assay Type | Potency (IC50) | Reference |
| GSK'872 | RIPK3 | Kinase Activity | 1.3 nM | [2][3][4][5][6] |
| GSK'872 | RIPK3 | Binding Affinity | 1.8 nM | [2][3][6] |
| Necrostatin-1 (Nec-1) | RIPK1 | Kinase Activity | Not specified in provided results |
Note: Biochemical IC50 data for this compound and Necrosulfonamide against their direct target MLKL are not as commonly reported in the same format as for kinase inhibitors, as MLKL is a pseudokinase. Their efficacy is primarily demonstrated in cell-based assays.
Detailed Experimental Protocols
Reproducibility is paramount in research. Below are detailed protocols for key experiments used to evaluate necroptosis inhibitors.
Induction of Necroptosis in HT-29 Cells
This protocol describes a common method for inducing necroptosis in the human colon adenocarcinoma cell line HT-29.
Materials:
-
HT-29 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Human TNFα (Tumor Necrosis Factor-alpha)
-
SMAC mimetic (e.g., Birinapant)
-
Pan-caspase inhibitor (e.g., z-VAD-FMK)
-
Necroptosis inhibitors (e.g., this compound, Necrosulfonamide, GSK'872, Necrostatin-1)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Inhibitor Pre-treatment: Prepare serial dilutions of the necroptosis inhibitors in culture medium. Remove the old medium from the wells and add 50 µL of the medium containing the inhibitors. Incubate for 1-2 hours.
-
Necroptosis Induction: Prepare a cocktail of necroptosis-inducing agents in culture medium. A common combination for HT-29 cells is TNFα (e.g., 20-100 ng/mL), a SMAC mimetic (e.g., 100 nM), and a pan-caspase inhibitor (e.g., 20 µM z-VAD-FMK).
-
Treatment: Add 50 µL of the induction cocktail to each well. Include appropriate controls: untreated cells, cells with inhibitor alone, and cells with the induction cocktail alone.
-
Incubation: Incubate the plate for 6-24 hours at 37°C and 5% CO₂.
-
Cell Viability Assessment: Proceed to a cell viability assay, such as the LDH release assay described below.
Cell Viability Assessment: Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies the release of lactate dehydrogenase, a cytosolic enzyme, into the culture medium upon plasma membrane damage, a hallmark of necroptosis.[7]
Materials:
-
Supernatant from treated cells (from the protocol above)
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
Lysis buffer (often 10X, provided with the kit)
-
Stop solution (often provided with the kit)
-
96-well assay plate (optically clear, flat-bottom)
-
Microplate reader
Procedure:
-
Prepare Controls:
-
Maximum LDH Release: In separate wells of the cell culture plate, add lysis buffer to untreated cells and incubate for 45 minutes to achieve complete cell lysis.[7]
-
Spontaneous LDH Release: Use the supernatant from untreated cells.
-
-
Collect Supernatant: Centrifuge the 96-well cell culture plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.[7]
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well of the cell culture plate to a new 96-well assay plate.[7]
-
Prepare Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing the substrate, cofactor, and dye.
-
Add Reaction Mixture: Add 50 µL of the LDH reaction mixture to each well of the assay plate containing the supernatant.[8]
-
Incubation: Incubate the assay plate at room temperature, protected from light, for 10-30 minutes.[7]
-
Stop Reaction: Add 50 µL of the stop solution to each well.[7][8]
-
Measure Absorbance: Measure the absorbance at 490 nm using a microplate reader.[8]
-
Calculate Percentage Cytotoxicity:
-
Subtract the background absorbance (from wells with medium only) from all readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
-
In Vitro Kinase Assay (ADP-Glo™ Assay)
This biochemical assay measures the activity of a kinase by quantifying the amount of ADP produced in the kinase reaction. It is commonly used to determine the IC50 of kinase inhibitors.
Materials:
-
Recombinant kinase (e.g., RIPK1, RIPK3)
-
Substrate for the kinase (e.g., Myelin Basic Protein)
-
ATP
-
Kinase assay buffer
-
Kinase inhibitor (serial dilutions)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare Kinase Reaction: In a 384-well plate, add the recombinant kinase, the kinase inhibitor at various concentrations, and the substrate in the kinase assay buffer.
-
Initiate Reaction: Add ATP to start the kinase reaction. The final volume is typically 5 µL.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 1 hour).
-
Terminate Reaction and Detect ADP:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Generate Luminescent Signal:
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and then to a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Measure Luminescence: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity. Plot the luminescence against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Experimental Workflow for Comparing Necroptosis Inhibitors
The following diagram illustrates a typical workflow for the head-to-head comparison of necroptosis inhibitors.
Caption: A typical experimental workflow.
Summary and Conclusion
This guide provides a comparative overview of this compound and other prominent necroptosis inhibitors.
-
This compound and Necrosulfonamide are both potent inhibitors of MLKL, the terminal effector of the necroptosis pathway. This compound acts downstream of MLKL phosphorylation, while Necrosulfonamide covalently modifies a cysteine residue on human MLKL.[1]
-
GSK'872 is a highly potent and selective inhibitor of RIPK3 kinase activity, acting upstream of MLKL activation.[2][3][4][5][6]
-
Necrostatin-1 targets the upstream kinase RIPK1, which also has roles in other cellular pathways, potentially leading to broader effects.
The choice of inhibitor will depend on the specific research question. For studies focused on the direct role of MLKL in necroptosis, this compound and Necrosulfonamide are excellent tools. For investigating the role of RIPK3, GSK'872 offers high potency and selectivity. The provided experimental protocols offer a starting point for researchers to conduct their own comparative studies and further elucidate the roles of these important signaling molecules in health and disease.
References
- 1. Methodology of drug screening and target identification for new necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. experts.umn.edu [experts.umn.edu]
- 4. Induction and Detection of Necroptotic Cell Death in Mammalian Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro kinase assay [protocols.io]
- 6. protocols.io [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validating MLKL On-Target Effects: A Comparative Guide to Mlkl-IN-4 and siRNA Knockdown
For researchers, scientists, and drug development professionals, validating the specific on-target effects of a pharmacological inhibitor is a critical step in drug discovery and mechanistic studies. This guide provides an objective comparison between using the small molecule inhibitor, Mlkl-IN-4, and siRNA-mediated knockdown for validating the role of Mixed Lineage Kinase Domain-Like protein (MLKL), the key executioner of necroptosis.
Necroptosis is a form of regulated necrotic cell death that plays a crucial role in various physiological and pathological processes, including inflammation and host defense.[1][2] The pathway culminates in the phosphorylation and activation of MLKL by its upstream kinase, RIPK3.[3][4][5] Activated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane disruption and cell death.[2][3][6][7] This guide details and compares two primary methods for interrogating this final step: pharmacological inhibition with this compound and genetic silencing with siRNA.
The Necroptosis Signaling Pathway
The diagram below illustrates the core signaling cascade leading to necroptosis. An external stimulus, such as TNF-α, initiates the formation of a signaling complex. In the absence of active Caspase-8, RIPK1 and RIPK3 interact and auto-phosphorylate, forming the necrosome.[4][8] This complex then recruits and phosphorylates MLKL, the terminal effector protein.[2][4] Both this compound and siRNA targeting of MLKL aim to disrupt the pathway at this crucial execution step.
Caption: Necroptosis signaling pathway and intervention points.
Comparative Analysis: this compound vs. siRNA
A direct comparison reveals distinct mechanisms, timelines, and considerations for each method. This compound is a potent small molecule that inhibits necroptosis downstream of MLKL phosphorylation, effectively blocking its executioner function with an EC50 of 82 nM in HT-29 cells.[9] In contrast, siRNA (small interfering RNA) prevents the de novo synthesis of the MLKL protein by targeting its mRNA for degradation.[10][11] This fundamental difference in their mechanism of action is key to their complementary use in target validation.
Experimental Workflow Overview
The following diagram outlines a typical workflow for comparing the effects of this compound and MLKL siRNA in a cell-based necroptosis assay. The siRNA approach requires a longer timeline to ensure effective protein knockdown prior to inducing necroptosis.
Caption: Comparative experimental workflow for MLKL inhibition.
Quantitative Data Comparison
The table below summarizes expected outcomes from experiments designed to validate the on-target effects of this compound against MLKL siRNA. Data is presented as a percentage relative to a control group where necroptosis is induced without any intervention.
| Parameter | Necroptosis Control (Vehicle) | This compound (1 µM) | MLKL siRNA | Non-Targeting siRNA |
| Cell Viability (%) | 10-20% | 80-95% | 75-90% | 10-20% |
| MLKL Protein Level (%) | 100% | 100% | <20% | 100% |
| Phospho-MLKL Level (%) | 100% | ~100% | <20% | 100% |
| LDH Release (%) | 100% | <15% | <20% | 100% |
Note: This data is representative and may vary based on cell type, experimental conditions, and knockdown/inhibition efficiency. The key distinction is that this compound inhibits necroptosis without affecting the total levels of MLKL or its phosphorylation by RIPK3, confirming it acts downstream of these events.[9] Conversely, MLKL siRNA validates the target by preventing MLKL protein expression, thereby blocking the pathway.[10][12]
Detailed Experimental Protocols
Protocol 1: Pharmacological Inhibition with this compound
This protocol describes the use of this compound to inhibit necroptosis in a human cell line such as HT-29.
-
Cell Seeding: Plate HT-29 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in cell culture medium to create a 2X working solution (e.g., 2 µM for a 1 µM final concentration).
-
Inhibitor Pre-treatment: Remove the culture medium from the cells and add 50 µL of the 2X this compound working solution or a vehicle control (medium with equivalent DMSO concentration). Incubate for 1-2 hours at 37°C.
-
Necroptosis Induction: Prepare a 2X necroptosis-inducing cocktail (e.g., in HT-29 cells: 40 ng/mL TNF-α, 200 nM Smac mimetic, and 40 µM z-VAD-fmk). Add 50 µL of this cocktail to each well.
-
Incubation: Incubate the plate for 6-24 hours at 37°C.
-
Viability Assessment: Measure cell viability using a suitable assay, such as CellTiter-Glo®, or measure cell death by quantifying LDH release into the supernatant.
-
Biochemical Analysis (Optional): For mechanistic validation, lyse cells at an earlier time point (e.g., 4 hours) post-induction to analyze total and phosphorylated MLKL levels via Western blot. This compound should not decrease p-MLKL levels.[9]
Protocol 2: Genetic Knockdown with MLKL siRNA
This protocol details the transient knockdown of MLKL using siRNA transfection.
-
Cell Seeding: Plate cells (e.g., AML-12, HT-29) in a 12-well plate 24 hours prior to transfection to achieve 60-80% confluency on the day of transfection.[10]
-
siRNA-Lipid Complex Preparation:
-
For each well, dilute 20-50 pmol of MLKL-targeting siRNA (or a non-targeting control siRNA) into 100 µL of serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute a suitable lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) in 100 µL of serum-free medium according to the manufacturer's instructions.[10][13]
-
Combine the diluted siRNA and the diluted lipid reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the 200 µL of siRNA-lipid complexes dropwise to the cells in each well.
-
Incubation: Incubate the cells for 24 to 48 hours at 37°C to allow for mRNA degradation and protein knockdown.
-
Validation of Knockdown: After the incubation period, harvest a subset of cells to confirm the reduction of MLKL protein levels via Western blot analysis.[13]
-
Necroptosis Induction and Analysis: Once knockdown is confirmed, re-plate the transfected cells for the necroptosis experiment or proceed with the induction and analysis steps as described in Protocol 1 (steps 4-6).
Logical Framework for On-Target Validation
Caption: Logic diagram for validating on-target inhibitor effects.
References
- 1. Biological events and molecular signaling following MLKL activation during necroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Necroptosis: MLKL Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MLKL: Functions beyond serving as the Executioner of Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of the pseudokinase MLKL unleashes the four-helix bundle domain to induce membrane localization and necroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological events and molecular signaling following MLKL activation during necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RIPK3–MLKL necroptotic signalling amplifies STING pathway and exacerbates lethal sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Inhibition of MLKL Attenuates Necroptotic Cell Death in a Murine Cell Model of Hepatic Ischaemia Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of MLKL-dependent necroptosis via downregulating interleukin-1R1 contributes to neuroprotection of hypoxic preconditioning in transient global cerebral ischemic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
A Comparative Guide to the Potency of Mlkl-IN-4 and Other Necroptosis Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the potency of Mlkl-IN-4 with other key necroptosis inhibitors. The data presented is supported by experimental findings to aid in the selection of appropriate compounds for research and development.
This guide focuses on the comparative efficacy of this compound, a potent inhibitor of Mixed Lineage Kinase Domain-Like protein (MLKL), the terminal effector in the necroptosis pathway. Its performance is evaluated against other well-characterized inhibitors targeting different key proteins in the necroptotic cascade: Necrostatin-1 (targeting RIPK1), GSK'872 (targeting RIPK3), and Necrosulfonamide (NSA) as well as TC13172 (both targeting MLKL).
Quantitative Comparison of Inhibitor Potency
The following table summarizes the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) values for this compound and its comparators. These values represent the concentration of the inhibitor required to achieve 50% of its maximal effect in cellular assays, providing a quantitative measure of potency.
| Compound | Target | EC50/IC50 (nM) | Cell Line |
| This compound | MLKL | 82 | HT-29 |
| TC13172 | MLKL | 2 | HT-29 |
| Necrosulfonamide (NSA) | MLKL | 447 | HT-29 |
| GSK'872 | RIPK3 | 1.3 (IC50, kinase activity) | N/A (Biochemical Assay) |
| Necrostatin-1 (Nec-1) | RIPK1 | 490 | Jurkat / 293T |
Necroptosis Signaling Pathway and Inhibitor Targets
The diagram below illustrates the key steps in the necroptosis signaling pathway and highlights the points of intervention for this compound and the other discussed inhibitors. This pathway is typically initiated by stimuli such as Tumor Necrosis Factor-alpha (TNF-α), leading to the sequential activation of RIPK1, RIPK3, and finally MLKL, which executes cell death by disrupting the plasma membrane.
Caption: Necroptosis signaling cascade with inhibitor targets.
Experimental Protocols
The potency of necroptosis inhibitors is typically determined through cell-based assays where necroptosis is induced and the protective effect of the compound is measured.
General Protocol for Necroptosis Inhibition Assay
A common method for assessing necroptosis inhibition involves the following steps:
-
Cell Culture: Human colon adenocarcinoma HT-29 cells are cultured in appropriate media and conditions until they reach a suitable confluency.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are pre-incubated with a serial dilution of the test inhibitor (e.g., this compound) for a specified period (e.g., 1-2 hours).
-
Necroptosis Induction: Necroptosis is induced by adding a combination of stimuli. A common combination for HT-29 cells is TNF-α, a SMAC mimetic (e.g., birinapant), and a pan-caspase inhibitor (e.g., z-VAD-FMK).
-
Incubation: The plates are incubated for a period sufficient to induce cell death in the control (untreated) wells (e.g., 18-24 hours).
-
Viability Measurement: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence data is normalized to controls, and the EC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.
Experimental Workflow Diagram
The following diagram outlines the typical workflow for determining the EC50 of a necroptosis inhibitor.
Caption: Workflow for necroptosis inhibitor EC50 determination.
Concluding Remarks
This compound demonstrates potent inhibition of necroptosis with an EC50 value of 82 nM in HT-29 cells.[1] When compared to other inhibitors, its potency is notable, though some compounds like TC13172 show even greater potency in the same cell line. The choice of inhibitor will depend on the specific research question, including the desired target in the pathway (RIPK1, RIPK3, or MLKL) and the experimental system being used. This guide provides the foundational data and protocols to assist in making an informed decision for future studies on necroptosis.
References
Assessing the Reversibility of Mlkl-IN-4 Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the reversibility of Mlkl-IN-4, a potent inhibitor of the necroptosis effector protein MLKL. As the reversibility of inhibitor binding is a critical parameter in drug development, influencing both efficacy and safety profiles, this document aims to equip researchers with the necessary information to evaluate this compound in the context of other known MLKL inhibitors. This guide synthesizes available data on its mechanism of action and provides detailed experimental protocols to directly assess its binding characteristics.
Introduction to MLKL and Necroptosis
Necroptosis is a form of regulated necrotic cell death that plays a crucial role in various physiological and pathological processes, including inflammation and immunity. The execution of necroptosis is mediated by the mixed lineage kinase domain-like (MLKL) protein. The signaling cascade is initiated by the activation of receptor-interacting protein kinase 1 (RIPK1) and RIPK3, which form a complex known as the necrosome. Within this complex, RIPK3 phosphorylates MLKL, triggering a conformational change that leads to MLKL oligomerization and translocation to the plasma membrane. This ultimately results in membrane permeabilization and cell death.[1][2]
This compound: A Potent Inhibitor of MLKL
This compound has been identified as a potent inhibitor of necroptosis. It acts downstream of MLKL phosphorylation, effectively blocking the translocation of MLKL to the cell membrane.[3] This mechanism of action prevents the final execution step of necroptotic cell death. While its potency is well-documented, with an EC50 of 82 nM in HT-29 cells, its binding characteristics, particularly its reversibility, are not yet fully elucidated in publicly available literature.[3] this compound has a reported half-life of over 48 hours, indicating high stability, but this does not directly inform on its binding reversibility to the MLKL protein.[3]
Comparison of MLKL Inhibitors
To understand the potential binding nature of this compound, it is useful to compare it with other well-characterized MLKL inhibitors.
| Inhibitor | Target | Mechanism of Action | Binding Nature | Reference |
| This compound | MLKL | Inhibits translocation of phosphorylated MLKL to the plasma membrane. | Not experimentally determined. | [3] |
| Necrosulfonamide (NSA) | Human MLKL | Covalently binds to Cysteine 86 in the N-terminal domain. | Irreversible | [4][5] |
| TC13172 | Human MLKL | Covalently binds to Cysteine 86 of the 4-helix bundle domain. | Irreversible | [4] |
| Compound 1 (GW806742X) | Mouse MLKL | Binds to the nucleotide-binding site in the pseudokinase domain, inhibiting conformational change. | Slow off-rate, suggesting stable binding. | [6] |
Assessing Inhibitor Reversibility: Experimental Protocols
To definitively determine the reversibility of this compound's inhibition of MLKL, specific experimental assays are required. Below are detailed protocols for two standard methods used to assess inhibitor binding kinetics.
Washout Assay
A washout assay is a straightforward method to assess whether the inhibitory effect of a compound is reversible. The principle is to treat cells with the inhibitor, then remove it from the medium and observe whether the cellular function is restored.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HT-29) and induce necroptosis in the presence of this compound at a concentration that gives significant inhibition (e.g., 5-10 times its EC50). Include a vehicle control and a positive control with a known irreversible inhibitor (e.g., necrosulfonamide).
-
Inhibitor Removal (Washout): After a suitable incubation period (e.g., 1-2 hours), aspirate the medium containing the inhibitor. Wash the cells gently with pre-warmed phosphate-buffered saline (PBS) three to five times to ensure complete removal of the compound.
-
Recovery Period: Add fresh, inhibitor-free medium to the cells and incubate for a period of time to allow for potential recovery of MLKL function. This time can be varied (e.g., 1, 4, 8, 24 hours).
-
Functional Readout: Re-induce necroptosis in the washed cells. Assess cell viability using a standard assay (e.g., CellTiter-Glo®, propidium iodide staining followed by flow cytometry).
-
Data Analysis: Compare the cell viability in the this compound-treated and washed wells to the vehicle control and the irreversible inhibitor control. If the inhibitory effect of this compound is reversed after washout, cell death will be observed upon re-stimulation. If the inhibition is irreversible, the cells will remain protected from necroptosis.
Caption: Workflow for a washout assay to determine inhibitor reversibility.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a powerful biophysical technique for real-time, label-free analysis of biomolecular interactions. It can be used to determine the association (kon) and dissociation (koff) rates of an inhibitor, which directly informs on its reversibility.
Protocol:
-
Protein Immobilization: Covalently immobilize purified recombinant human MLKL protein onto a sensor chip surface.
-
Analyte Injection: Flow solutions of this compound at various concentrations over the sensor surface.
-
Association Phase: Monitor the binding of this compound to the immobilized MLKL in real-time, which is measured as a change in the refractive index (Resonance Units, RU).
-
Dissociation Phase: Replace the this compound solution with a buffer-only flow. Monitor the dissociation of the inhibitor from the MLKL protein.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model to calculate the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD). A fast koff rate indicates a readily reversible inhibitor, while a very slow or negligible koff suggests irreversible or very tight binding.
Caption: Principle of SPR for measuring inhibitor binding kinetics.
Signaling Pathway Diagrams
To provide context for the action of this compound, the following diagrams illustrate the necroptosis signaling pathway and the proposed point of inhibition.
Caption: The canonical necroptosis signaling cascade.
Caption: this compound inhibits the translocation of phosphorylated MLKL.
Conclusion
This compound is a potent and stable inhibitor of MLKL-mediated necroptosis. While direct experimental evidence for its binding reversibility is currently lacking in the scientific literature, its mechanism of action, which involves the disruption of a protein translocation step, does not preclude a reversible binding mode. In contrast to covalent inhibitors like necrosulfonamide, which form a permanent bond, non-covalent interactions are inherently reversible. To definitively characterize the binding nature of this compound, further experimental investigation using techniques such as washout assays and surface plasmon resonance is essential. The protocols provided in this guide offer a clear path for researchers to elucidate the binding kinetics of this compound, a critical step in its evaluation as a potential therapeutic agent.
References
- 1. The Killer Pseudokinase Mixed Lineage Kinase Domain-Like Protein (MLKL) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. The Many Faces of MLKL, the Executor of Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of the pseudokinase MLKL unleashes the four-helix bundle domain to induce membrane localization and necroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Mlkl-IN-4 and RIPK1 Inhibitors in Cellular Models of Necroptosis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data.
Necroptosis, a form of regulated necrotic cell death, is a critical pathway implicated in various inflammatory diseases, neurodegeneration, and cancer. Its core signaling cascade involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-like protein (MLKL). The kinase activities of RIPK1 and RIPK3, along with the subsequent oligomerization and translocation of MLKL, are key events that lead to plasma membrane rupture. Consequently, inhibiting this pathway at different nodes offers promising therapeutic strategies. This guide provides a comparative study of Mlkl-IN-4, a direct inhibitor of the executioner protein MLKL, and prominent inhibitors targeting the upstream kinase RIPK1.
Mechanism of Action: Targeting Different Stages of Necroptosis
RIPK1 inhibitors, such as Necrostatin-1 (Nec-1) and GSK'963, function by blocking the kinase activity of RIPK1.[1][2] This intervention prevents the subsequent activation of RIPK3 and the formation of the necrosome, a key signaling complex.[1] In contrast, this compound acts downstream of RIPK1 and RIPK3, directly targeting the pseudokinase MLKL.[3] It inhibits necroptosis after the phosphorylation of MLKL, preventing its translocation to the plasma membrane.[3]
Performance Data in Necroptosis Models
The following tables summarize the reported efficacy of this compound and various RIPK1 inhibitors in different human and murine cell lines commonly used to study necroptosis. It is important to note that direct head-to-head comparisons in the same experimental setup are limited, and potency can vary based on the cell type and the specific stimulus used to induce necroptosis.
Table 1: In Vitro Efficacy of Necroptosis Inhibitors
| Inhibitor | Target | Cell Line | Necroptosis Induction | Efficacy (EC50/IC50) | Reference(s) |
| This compound | MLKL | HT-29 (human colon adenocarcinoma) | TNF-α, Smac mimetic, z-VAD-FMK | 82 nM (EC50) | [3] |
| Necrostatin-1 (Nec-1) | RIPK1 | L929 (murine fibrosarcoma) | TNF-α | Dose-dependent inhibition | [4] |
| U937 (human monocytic) | TNF-α, z-VAD-FMK | ~206 nM (EC50 for Nec-1s) | [5] | ||
| GSK'963 | RIPK1 | L929 (murine fibrosarcoma) | TNF-α, z-VAD-FMK | 1 nM (IC50) | [6][7] |
| U937 (human monocytic) | TNF-α, z-VAD-FMK | 4 nM (IC50) | [6] | ||
| Primary murine BMDM | TNF-α, z-VAD-FMK | 3 nM (IC50) | [7] | ||
| PK68 | RIPK1 | HT-29 (human colon adenocarcinoma) | TNF-α, Smac mimetic, z-VAD-FMK | 14-22 nM (EC50) | [8] |
| L929 (murine fibrosarcoma) | TNF-α, Smac mimetic, z-VAD-FMK | 14-22 nM (EC50) | [8] |
Note: EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration) values are measures of a drug's potency. A lower value indicates higher potency. BMDM: Bone Marrow-Derived Macrophages.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.
Caption: Necroptosis signaling pathway and points of inhibition.
Caption: A typical experimental workflow for comparing necroptosis inhibitors.
Detailed Experimental Protocols
Induction of Necroptosis in HT-29 Cells
This protocol is a common method for inducing necroptosis in the human colon adenocarcinoma cell line HT-29.[9][10]
Materials:
-
HT-29 cells
-
Complete culture medium (e.g., McCoy's 5A with 10% FBS, 1% Penicillin-Streptomycin)
-
Human TNF-α (Tumor Necrosis Factor-alpha)
-
Smac mimetic (e.g., Birinapant)
-
z-VAD-FMK (pan-caspase inhibitor)
-
Inhibitors to be tested (this compound, RIPK1 inhibitors)
-
DMSO (vehicle control)
Procedure:
-
Seed HT-29 cells in appropriate culture plates (e.g., 96-well plates for viability assays, larger plates for protein extraction) and allow them to adhere overnight.
-
The following day, pre-treat the cells with various concentrations of the test inhibitors (e.g., this compound, Necrostatin-1, GSK'963) or DMSO for 1-2 hours.
-
To induce necroptosis, add a cocktail of human TNF-α (e.g., 20-100 ng/mL), a Smac mimetic (e.g., 100 nM - 1 µM), and z-VAD-FMK (e.g., 20 µM) to the culture medium.
-
Incubate the cells for the desired time period (e.g., 6-24 hours).
-
Proceed with downstream assays to measure cell death and protein phosphorylation.
Lactate Dehydrogenase (LDH) Release Assay for Cell Viability
This assay quantifies the release of lactate dehydrogenase from cells with compromised membrane integrity, a hallmark of necroptosis.[11][12][13]
Materials:
-
Supernatant from treated cells
-
LDH assay kit (containing substrate, cofactor, and dye solution)
-
Lysis buffer (provided with the kit or 1% Triton X-100 in PBS)
-
Stop solution (often 1M acetic acid)
-
96-well plate reader
Procedure:
-
After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new flat-bottom 96-well plate.
-
Prepare control wells:
-
Spontaneous LDH release: Supernatant from untreated, viable cells.
-
Maximum LDH release: Lyse untreated, viable cells with lysis buffer for 10-15 minutes and use the supernatant.
-
Background control: Culture medium without cells.
-
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture (e.g., 50 µL) to each well containing the supernatant.
-
Incubate the plate at room temperature, protected from light, for 10-30 minutes.
-
Add the stop solution (e.g., 50 µL) to each well.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a plate reader.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
Western Blot for Phosphorylated RIPK1 and MLKL
This method allows for the detection of the activated, phosphorylated forms of key necroptosis signaling proteins.[14][15][16]
Materials:
-
Cell lysates from treated cells
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-RIPK1 (Ser166), anti-phospho-MLKL (Ser358 for human, Ser345 for mouse), and loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Perform densitometry analysis to quantify the levels of phosphorylated proteins relative to the loading control.
Conclusion
Both this compound and RIPK1 inhibitors have demonstrated potent and specific inhibition of necroptosis in various cellular models. The choice of inhibitor may depend on the specific research question. RIPK1 inhibitors are valuable tools for studying the initial signaling events of necroptosis, while this compound allows for the investigation of the final execution phase. The quantitative data presented, along with the detailed protocols, provide a foundation for researchers to design and execute comparative studies to further elucidate the therapeutic potential of targeting different nodes in the necroptosis pathway. It is important to consider the potential for off-target effects and to use appropriate controls, such as inactive analogs of the inhibitors, to ensure the observed effects are specific to the intended target.
References
- 1. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 2. Frontiers | RIPK1 in necroptosis and recent progress in related pharmaceutics [frontiersin.org]
- 3. origene.com [origene.com]
- 4. RIP1-Dependent and Independent Effects of Necrostatin-1 in Necrosis and T Cell Activation | PLOS One [journals.plos.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Necroptosis induced by ruthenium (II) complexes as mitochondrial disruptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 13. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of RIPK3-mediated phosphorylation of the activation loop of MLKL during necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-rad.com [bio-rad.com]
- 16. docs.abcam.com [docs.abcam.com]
Independent Verification of Mlkl-IN-4's Mechanism of Action: A Comparative Guide
This guide provides an objective comparison of Mlkl-IN-4, a potent inhibitor of Mixed Lineage Kinase Domain-like protein (MLKL), with other necroptosis inhibitors. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying biological pathways and experimental workflows to aid researchers, scientists, and drug development professionals in their understanding and application of these compounds.
The Necroptosis Signaling Pathway: A Brief Overview
Necroptosis is a form of regulated cell death that is implicated in a variety of inflammatory diseases, neurodegenerative disorders, and cancer.[1] The core of the necroptosis signaling pathway is composed of three key proteins: Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and MLKL.[1][2] Under specific cellular conditions, such as treatment with TNFα in the presence of a caspase inhibitor, RIPK1 and RIPK3 are activated and form a complex known as the necrosome.[3][4] Within the necrosome, RIPK3 phosphorylates MLKL.[5][6] This phosphorylation event triggers a conformational change in MLKL, leading to its oligomerization and translocation from the cytoplasm to the plasma membrane.[3][5][6] At the plasma membrane, MLKL oligomers disrupt membrane integrity, leading to cell lysis and the release of cellular contents.[5]
Mechanism of Action of this compound
This compound is a potent and specific inhibitor of MLKL.[7] Its primary mechanism of action is to inhibit necroptosis by acting downstream of MLKL phosphorylation.[7] Unlike some other necroptosis inhibitors that target upstream kinases, this compound does not affect the phosphorylation status of RIPK1 or MLKL.[7] Instead, it has been shown to inhibit the translocation of MLKL to the cell membrane, a critical step for the execution of necroptotic cell death.[7]
dot
Caption: Necroptosis signaling pathway and points of inhibition.
Comparison with Alternative Necroptosis Inhibitors
Several small molecule inhibitors targeting different components of the necroptosis pathway have been developed. A direct comparison of their targets, potency, and mechanism of action is crucial for selecting the appropriate tool compound for research.
| Inhibitor | Target | Mechanism of Action | Potency (EC50/IC50) | Cell Line |
| This compound | MLKL | Inhibits MLKL translocation downstream of phosphorylation.[7] | 82 nM | HT-29[7] |
| Necrostatin-1 (Nec-1) | RIPK1 | Inhibits RIPK1 kinase activity.[8] | 182 nM (RIPK1 kinase)[8] | Jurkat[8] |
| Necrosulfonamide (NSA) | MLKL | Covalently binds to MLKL, preventing its oligomerization.[8] | Not specified | Not specified |
| GSK-872 | RIPK3 | Selective inhibitor of RIPK3 kinase activity. | Not specified | Not specified |
| Bardoxolone | RIPK1/RIPK3 | Blocks necrosome formation by inhibiting phosphorylation of RIPK1 and RIPK3.[8] | 1.30 µM | HT-29[8] |
| Zharp1-163 | RIPK1 | Potently and selectively inhibits RIPK1 kinase activity.[8] | 406.1 nM (RIPK1 kinase) | Not specified |
Experimental Protocols for a Comprehensive Analysis
To independently verify the mechanism of action of this compound and compare it with other inhibitors, a series of well-defined experiments are recommended.
1. Cell-Based Necroptosis Inhibition Assay
This assay is designed to determine the potency of an inhibitor in preventing necroptotic cell death.
-
Cell Line: HT-29 human colorectal adenocarcinoma cells.
-
Materials:
-
HT-29 cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Human TNFα
-
SMAC mimetic (e.g., birinapant)
-
Pan-caspase inhibitor (e.g., z-VAD-FMK)[2]
-
This compound and other inhibitors of interest
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
-
Protocol:
-
Seed HT-29 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Pre-treat cells with a serial dilution of the inhibitor (e.g., this compound) for 1 hour.
-
Induce necroptosis by adding a cocktail of TNFα (e.g., 100 ng/mL), SMAC mimetic (e.g., 100 nM), and z-VAD-FMK (e.g., 20 µM).[2]
-
Incubate for 24 hours.
-
Measure cell viability using a luminescence-based assay.
-
Calculate the EC50 value from the dose-response curve.
-
2. Western Blot Analysis of MLKL Phosphorylation
This experiment assesses whether an inhibitor affects the upstream signaling events leading to MLKL phosphorylation.
-
Protocol:
-
Seed HT-29 cells in a 6-well plate.
-
Pre-treat with the inhibitor at a concentration that effectively blocks necroptosis (e.g., 1 µM this compound) for 1 hour.
-
Induce necroptosis as described above for a shorter duration (e.g., 4-6 hours).
-
Lyse the cells and collect protein extracts.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated MLKL (p-MLKL), total MLKL, and a loading control (e.g., GAPDH).
-
Incubate with appropriate secondary antibodies and visualize the protein bands.
-
3. Immunofluorescence Staining for MLKL Translocation
This assay directly visualizes the effect of the inhibitor on the translocation of MLKL to the plasma membrane.
-
Protocol:
-
Seed HT-29 cells on glass coverslips in a 24-well plate.
-
Treat the cells with the inhibitor and induce necroptosis as described above.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with 5% BSA in PBS.
-
Incubate with a primary antibody against MLKL.
-
Incubate with a fluorescently labeled secondary antibody and a plasma membrane stain (e.g., Wheat Germ Agglutinin conjugated to a fluorophore).
-
Mount the coverslips and visualize using a confocal microscope.
-
dot
Caption: Experimental workflow for inhibitor characterization.
Conclusion
This compound is a valuable tool for studying the role of MLKL in necroptosis due to its high potency and specific mechanism of action. By directly inhibiting the downstream event of MLKL translocation, it allows for the dissection of cellular events that occur after MLKL phosphorylation. The comparative data and experimental protocols provided in this guide offer a framework for the independent verification of this compound's activity and its comparison with other inhibitors targeting the necroptosis pathway. This will enable researchers to make informed decisions when selecting the most appropriate chemical probe for their specific research questions.
References
- 1. Necroptosis inhibitors: mechanisms of action and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. MLKL: Functions beyond serving as the Executioner of Necroptosis [thno.org]
- 4. MLKL: Functions beyond serving as the Executioner of Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Biological events and molecular signaling following MLKL activation during necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Mlkl-IN-4
For Research Use Only. Not for use in humans or animals.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Mlkl-IN-4. The following guidelines are intended to ensure the safe handling, storage, and disposal of this compound and to provide a framework for its use in experimental settings.
Compound Information
This compound is a potent and specific inhibitor of Mixed Lineage Kinase Domain-Like protein (MLKL), a key effector in the necroptosis pathway. It acts downstream of MLKL phosphorylation and has been shown to inhibit necroptosis in cellular models.[1]
| Property | Value |
| CAS Number | Not available |
| Molecular Formula | C30H27ClN4O5 |
| Molecular Weight | 559.01 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following precautions are based on general laboratory safety principles for handling potent, biologically active small molecules and information available for similar compounds like MLKL-IN-1.[2]
2.1 Personal Protective Equipment (PPE)
A comprehensive assessment of the risks associated with this compound has not been conducted. Therefore, it is essential to handle this compound with a high degree of caution. The following PPE is mandatory when handling this compound in its solid form or in solution:
| PPE | Specification |
| Gloves | Nitrile or other chemically resistant gloves. Inspect for tears or holes before use. |
| Eye Protection | Safety glasses with side shields or goggles. |
| Lab Coat | A standard laboratory coat should be worn at all times. |
| Respiratory Protection | When handling the solid powder, work in a certified chemical fume hood to avoid inhalation of dust particles. |
2.2 Engineering Controls
| Control | Specification |
| Fume Hood | All weighing and initial solubilization of the solid compound should be performed in a certified chemical fume hood. |
| Ventilation | Work in a well-ventilated laboratory. |
2.3 First Aid Measures
| Exposure | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Wash out mouth with water, provided the person is conscious. Seek immediate medical attention. |
Storage and Disposal
3.1 Storage
| Form | Storage Temperature | Additional Information |
| Solid Powder | -20°C | Store in a tightly sealed container in a dry and well-ventilated place. |
| DMSO Stock Solution | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
3.2 Disposal
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. As it is a biologically active compound, it should be treated as hazardous chemical waste. Do not dispose of it down the drain or in the regular trash.
Experimental Protocol: In Vitro Necroptosis Inhibition Assay Using this compound
This protocol describes a representative method for evaluating the inhibitory effect of this compound on necroptosis in a human colorectal adenocarcinoma cell line, HT-29.
Objective: To determine the EC50 of this compound in inhibiting TNF-α-induced necroptosis in HT-29 cells.
Materials:
-
HT-29 cells (ATCC HTB-38)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Human TNF-α (Tumor Necrosis Factor-alpha)
-
Smac mimetic (e.g., Birinapant)
-
Pan-caspase inhibitor (e.g., z-VAD-FMK)
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
Plate reader
Procedure:
-
Cell Culture:
-
Culture HT-29 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells every 2-3 days to maintain logarithmic growth.
-
-
Preparation of Reagents:
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Necroptosis Induction Cocktail: Prepare a working solution of TNF-α (final concentration 100 ng/mL), Smac mimetic (final concentration 100 nM), and z-VAD-FMK (final concentration 20 µM) in serum-free DMEM.
-
-
Cell Seeding:
-
Trypsinize and count the HT-29 cells.
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the 10 mM stock solution in serum-free DMEM. A typical concentration range to test would be from 1 nM to 10 µM.
-
After overnight incubation, carefully remove the culture medium from the wells.
-
Add 50 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 1 hour at 37°C.
-
-
Induction of Necroptosis:
-
Add 50 µL of the necroptosis induction cocktail to the wells containing the this compound dilutions and the vehicle control.
-
For the no-treatment control, add 50 µL of serum-free DMEM.
-
Incubate the plate for 24 hours at 37°C.
-
-
Measurement of Cell Viability (LDH Assay):
-
After the 24-hour incubation, measure cell death by quantifying the release of lactate dehydrogenase (LDH) into the culture medium using a commercially available LDH cytotoxicity assay kit.
-
Follow the manufacturer's instructions for the LDH assay. Briefly, this involves transferring a portion of the cell culture supernatant to a new 96-well plate and adding the LDH reaction mixture.
-
Measure the absorbance at the recommended wavelength using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for each treatment condition relative to a positive control (cells treated with a lysis buffer provided in the LDH kit) and a negative control (untreated cells).
-
Plot the percentage of cell viability versus the log concentration of this compound.
-
Determine the EC50 value of this compound by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Necroptosis Signaling Pathway and Inhibition by this compound
The following diagram illustrates the key steps in the TNF-α-induced necroptosis pathway and the point of inhibition by this compound.
Caption: TNF-α induced necroptosis pathway and this compound inhibition.
Experimental Workflow for Necroptosis Inhibition Assay
The following diagram outlines the step-by-step workflow for the in vitro necroptosis inhibition assay.
Caption: Workflow for in vitro necroptosis inhibition assay.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
